molecular formula In B077298 Indium-115 CAS No. 14191-71-0

Indium-115

Katalognummer: B077298
CAS-Nummer: 14191-71-0
Molekulargewicht: 114.903879 g/mol
InChI-Schlüssel: APFVFJFRJDLVQX-IGMARMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indium-115 is the predominant stable isotope of indium, constituting approximately 95.7% of natural indium, and is characterized by its nuclear spin of 9/2, making it an excellent nucleus for NMR spectroscopy studies. Its high natural abundance and favorable nuclear properties are leveraged in fundamental nuclear physics research, including the study of nuclear structure and the astrophysical s-process (slow neutron-capture process) in red giant stars. In geochemistry, this compound serves as a key component in isotopic dilution mass spectrometry for the precise quantification of indium concentrations in environmental and geological samples, aiding in understanding planetary formation and ore genesis. Furthermore, this compound is the precursor for the production of the diagnostic radiopharmaceutical Indium-111 via cyclotron irradiation, which is used in SPECT imaging for tracking labeled antibodies, white blood cells, and peptides to detect infections, inflammation, and tumors. This isotope is also critical in the development and calibration of high-purity germanium (HPGe) gamma-ray detectors. Supplied with a certified purity of >99%, our this compound is meticulously processed to ensure minimal isotopic interference and chemical contamination, guaranteeing reliable and reproducible results for advanced scientific investigations.

Eigenschaften

CAS-Nummer

14191-71-0

Molekularformel

In

Molekulargewicht

114.903879 g/mol

IUPAC-Name

indium-115

InChI

InChI=1S/In/i1+0

InChI-Schlüssel

APFVFJFRJDLVQX-IGMARMGPSA-N

SMILES

[In]

Isomerische SMILES

[115In]

Kanonische SMILES

[In]

Synonyme

115In radioisotope
In-115 radioisotope
Indium-115

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Indium-115: Isotopic Abundance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primordial radionuclide, Indium-115 (¹¹⁵In). It details its isotopic abundance, physical and chemical properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the fundamental characteristics and potential applications of this long-lived isotope.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its fundamental properties.

Table 1: Isotopic Abundance and Atomic Weight of Natural Indium
IsotopeNatural Abundance (%)[1][2]Atomic Mass (amu)[2]
¹¹³In4.28112.904062
¹¹⁵In95.72114.903878
Standard Atomic Weight of Indium 114.818
Table 2: Nuclear Properties of this compound
PropertyValue
Half-life (t₁/₂)4.41 x 10¹⁴ years[1][2]
Decay Modeβ⁻ (Beta decay)[1][2]
Decay Product¹¹⁵Sn (Tin-115)[1][2]
Beta Decay Energy (Q-value)497.954 keV[2]
Nuclear Spin (I)9/2+[2]
Magnetic Dipole Moment (μ/μN)+5.5408[2]
Electric Quadrupole Moment (Q/barn)+0.81
Table 3: Physical and Chemical Properties of Indium
PropertyValue
Melting Point156.6 °C
Boiling Point2072 °C
Density7.31 g/cm³
AppearanceSilvery-white, lustrous metal
Crystal StructureBody-centered tetragonal
Electron Configuration[Kr] 4d¹⁰ 5s² 5p¹
Standard Electrode Potential (In³⁺/In)-0.34 V

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the properties of this compound.

Determination of Isotopic Abundance by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements. The following protocol provides a general framework for the determination of the isotopic abundance of Indium.

Methodology:

  • Sample Preparation:

    • Accurately weigh a solid indium sample.

    • Dissolve the sample in high-purity nitric acid (HNO₃).

    • Dilute the dissolved sample to a known volume with deionized water to achieve a final indium concentration suitable for ICP-MS analysis (typically in the parts-per-billion range).

    • Prepare a series of calibration standards with known ¹¹³In/¹¹⁵In ratios.

  • Instrumental Analysis:

    • Introduce the prepared sample and standard solutions into the ICP-MS system. The sample is nebulized and introduced into the argon plasma, where it is ionized.

    • The ion beam is then directed into the mass spectrometer.

    • The multiple collectors simultaneously measure the ion currents of the different indium isotopes (¹¹³In⁺ and ¹¹⁵In⁺).

  • Data Analysis:

    • Correct for instrumental mass bias using a suitable correction model (e.g., standard-sample bracketing or the use of an internal standard).

    • Calculate the ¹¹³In/¹¹⁵In ratio for the sample.

    • Determine the percentage abundance of each isotope from the measured ratio.

Measurement of Half-Life and Decay Energy by Cryogenic Calorimetry

Due to the extremely long half-life of ¹¹⁵In, direct decay counting over a short period is not feasible. Cryogenic calorimetry offers a highly sensitive method to measure the decay energy and, consequently, the half-life.

Methodology:

  • Detector Preparation:

    • A crystal containing a known amount of this compound (e.g., an indium-containing crystal) is used as the absorber in a cryogenic calorimeter.

    • The crystal is cooled to milli-Kelvin temperatures in a dilution refrigerator to minimize thermal noise.

    • A sensitive thermometer, such as a transition-edge sensor (TES), is thermally coupled to the crystal.

  • Data Acquisition:

    • When a ¹¹⁵In nucleus within the crystal undergoes beta decay, the emitted beta particle deposits its energy in the crystal, causing a minute temperature rise.

    • The TES detects this temperature change as a sharp pulse in its resistance.

    • The amplitude of the pulse is proportional to the energy deposited by the beta particle.

    • The detector is operated for an extended period to collect a statistically significant number of decay events.

  • Data Analysis:

    • The energy spectrum of the beta decays is constructed from the collected pulses.

    • The total number of decay events within a specific time interval is determined.

    • Knowing the number of ¹¹⁵In atoms in the crystal and the number of decays, the decay constant (λ) can be calculated.

    • The half-life is then determined using the equation: t₁/₂ = ln(2)/λ.

Characterization of Beta Decay with Liquid Scintillation Counting

Liquid scintillation counting is a common technique for quantifying beta-emitting radionuclides.

Methodology:

  • Sample Preparation:

    • A known quantity of an indium compound is dissolved in a suitable solvent.

    • The solution is mixed with a liquid scintillation cocktail in a vial. The cocktail contains fluors that emit light when they interact with the beta particles.

  • Counting:

    • The vial is placed in a liquid scintillation counter.

    • The beta particles emitted from the ¹¹⁵In decay excite the fluors in the cocktail, causing them to emit photons of light.

    • Photomultiplier tubes (PMTs) in the counter detect these light flashes and convert them into electrical pulses.

    • The instrument records the number of pulses over a set period.

  • Data Analysis:

    • The counting efficiency of the system is determined using a standard with a known activity.

    • The activity of the ¹¹⁵In sample is then calculated from the measured count rate and the counting efficiency.

    • Quenching (reduction in light output) can be a factor and must be corrected for, often using internal or external standardization methods.[3][4][5][6][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Indium_Decay_Scheme In115 This compound (¹¹⁵In) (Z=49, N=66) Half-life: 4.41 x 10¹⁴ years Sn115 Tin-115 (¹¹⁵Sn) (Z=50, N=65) (Stable) In115->Sn115 Beta Decay beta β⁻ electron e⁻ antineutrino ν̅ₑ

Caption: Beta decay scheme of this compound to Tin-115.

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolution Dissolution of Indium Sample in Nitric Acid dilution Dilution to Working Concentration dissolution->dilution nebulization Nebulization and Ionization in Argon Plasma dilution->nebulization mass_separation Mass Separation of ¹¹³In⁺ and ¹¹⁵In⁺ nebulization->mass_separation detection Simultaneous Detection by Multiple Collectors mass_separation->detection mass_bias_correction Mass Bias Correction detection->mass_bias_correction ratio_calculation Isotope Ratio Calculation (¹¹³In/¹¹⁵In) mass_bias_correction->ratio_calculation abundance_determination Isotopic Abundance Determination ratio_calculation->abundance_determination

Caption: Workflow for Indium isotopic abundance analysis by MC-ICP-MS.

Cryo_Calorimetry_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis crystal Indium-containing Crystal (Absorber) cooling Cooling to milli-Kelvin Temperatures crystal->cooling sensor Thermal Coupling to Transition-Edge Sensor (TES) cooling->sensor decay ¹¹⁵In Beta Decay (Energy Deposition) sensor->decay temp_rise Transient Temperature Rise decay->temp_rise pulse_detection TES Resistance Pulse Detection temp_rise->pulse_detection energy_spectrum Energy Spectrum Construction pulse_detection->energy_spectrum event_counting Total Decay Event Counting energy_spectrum->event_counting half_life_calc Half-life Calculation event_counting->half_life_calc

Caption: Workflow for this compound half-life measurement by cryogenic calorimetry.

Applications in Drug Development and Materials Science

While the radioactive isotope Indium-111 is widely used in nuclear medicine for imaging and therapeutic applications, the direct use of the long-lived this compound in drug development is less common.[1] However, the unique properties of indium and its compounds, such as Indium Tin Oxide (ITO), are finding applications in drug delivery systems.

ITO nanoparticles, which are composed of indium oxide and tin oxide, are being investigated for their potential as carriers for targeted drug delivery.[8][9][10][11] Their electrical conductivity and optical properties allow for the development of novel stimuli-responsive drug release systems. For instance, ITO nanoparticles could be functionalized with drug molecules and targeted to specific cells or tissues. The release of the drug could then be triggered by an external stimulus, such as light or an electric field. This approach offers the potential for highly controlled and localized drug delivery, which could improve the efficacy and reduce the side effects of various therapies. Research in this area is ongoing and represents an exciting frontier for the application of indium-based materials in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Decay Scheme and Half-life of Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay properties of Indium-115 (¹¹⁵In), focusing on its decay scheme and remarkably long half-life. The information presented herein is curated for professionals in research, science, and drug development who may encounter this isotope in various applications, including as a potential background in sensitive detection experiments.

Introduction to this compound

This compound is a primordial nuclide and the most abundant isotope of indium, constituting approximately 95.7% of naturally occurring indium.[1][2] Despite its high natural abundance, ¹¹⁵In is radioactive, undergoing a highly forbidden beta decay to Tin-115 (¹¹⁵Sn). Its extremely long half-life, on the order of 10¹⁴ years, makes its decay a subject of interest for nuclear physics research, particularly in the study of forbidden decays and for testing nuclear models.[1][3]

Decay Properties of this compound

The decay of ¹¹⁵In is characterized by a beta-minus (β⁻) emission. This process involves the transformation of a neutron within the nucleus into a proton, accompanied by the emission of an electron and an antineutrino.

The key quantitative parameters of the ¹¹⁵In decay are summarized in the tables below. These values are compiled from various experimental measurements and evaluated nuclear data sources.

Table 1: General Properties of this compound

PropertyValue
Natural Abundance95.719(52)%[1][4]
Atomic Mass114.90387877(8) Da[4]
Nuclear Spin and Parity9/2+[2]

Table 2: Decay Characteristics of this compound

ParameterValueReference
Half-Life (T₁/₂) 4.41(25) x 10¹⁴ years[1][5]
(5.26 ± 0.06) x 10¹⁴ years[6][7]
Decay Mode Beta-minus (β⁻)[1][2]
Decay Product ¹¹⁵Sn[1][2]
Q-value (β⁻ to ground state) 495.886 ± 3.761 keV[2]
497.954 keV[8]
Decay Type 4th-forbidden non-unique[6][9]

Table 3: Branching Decay to Excited State of ¹¹⁵Sn

ParameterValueReference
Decay Branch ¹¹⁵In → ¹¹⁵Sn* (497.4 keV level)[10]
Branching Ratio (1.18 ± 0.31) x 10⁻⁶[9][10]
Q-value (to excited state) 2 ± 4 keV[10]
¹¹⁵Sn Excited State Energy497.48 ± 0.21 keV[10]
¹¹⁵Sn Nuclear Spin and Parity3/2+[10]

Decay Scheme of this compound

The decay of ¹¹⁵In primarily proceeds to the ground state of ¹¹⁵Sn. This is a highly suppressed, 4th-forbidden non-unique beta decay, which explains the exceptionally long half-life. A significantly rarer decay branch populates the first excited state of ¹¹⁵Sn.

Indium115_Decay_Scheme cluster_In115 This compound cluster_Sn115 Tin-115 In115 ¹¹⁵In (9/2+) Sn115_gs ¹¹⁵Sn (1/2+) Ground State In115->Sn115_gs β⁻ (≈100%) Q = 497.954 keV T₁/₂ = 4.41 x 10¹⁴ yr Sn115_ex ¹¹⁵Sn* (3/2+) 497.4 keV In115->Sn115_ex β⁻ (1.18 x 10⁻⁶) Q ≈ 2 keV Sn115_ex->Sn115_gs γ (497.4 keV)

Decay scheme of this compound.

Experimental Protocols for Half-Life and Decay Spectrum Measurement

The precise measurement of the extremely long half-life and the beta decay spectrum of ¹¹⁵In presents significant experimental challenges due to the low decay rate. Modern experiments utilize cryogenic calorimeters to achieve high energy resolution and low background levels.

A prominent experimental technique involves using a scintillating crystal that contains indium, operated as a cryogenic calorimeter at temperatures close to absolute zero (on the order of milli-Kelvin).[3]

  • Detector Material: Crystals such as Indium Iodide (InI) or Lithium Indium Diselenide (LiInSe₂) are used, where the ¹¹⁵In is a component of the detector itself.[6][11]

  • Operating Principle: The detector is cooled to extremely low temperatures. When a beta decay occurs within the crystal, the energy of the emitted electron is deposited in the crystal, causing a minute temperature rise. This temperature change is measured by a highly sensitive thermometer, such as a transition-edge sensor.[3]

  • Data Acquisition: The detector records the energy of each decay event, allowing for the reconstruction of the beta spectrum. The total number of observed decays in a known quantity of ¹¹⁵In over a specific time allows for the calculation of the half-life.[3]

  • Background Reduction: These experiments are typically conducted in deep underground laboratories, such as the Gran Sasso National Laboratories, to shield against cosmic rays and other sources of background radiation.[8][10] Further background rejection is achieved through data analysis techniques and the use of surrounding shielding materials.[11]

The observation of the rare beta decay to the first excited state of ¹¹⁵Sn was accomplished by searching for the subsequent gamma-ray emission.

  • Experimental Setup: A sample of metallic indium was placed within a low-background setup of high-purity germanium (HP-Ge) detectors.[10]

  • Detection: The HP-Ge detectors are designed to detect gamma rays with high energy resolution. A gamma line at approximately 497.4 keV, which corresponds to the de-excitation of the first excited state of ¹¹⁵Sn, was observed.[10]

  • Analysis: By carefully accounting for background radiation and the detector efficiency, the intensity of this gamma line was used to determine the branching ratio for this rare decay channel.[10]

Logical Workflow for Experimental Determination

The logical flow of a modern experiment to determine the half-life and decay spectrum of ¹¹⁵In is illustrated below.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Measurement & Analysis cluster_results Results crystal Indium-Containing Crystal (e.g., InI) cryostat Cryostat (mK temperatures) crystal->cryostat shielding Underground Laboratory & Passive Shielding cryostat->shielding daq Data Acquisition System shielding->daq data_collection Long-term Data Collection daq->data_collection pulse_analysis Pulse Shape Analysis (Event Selection) data_collection->pulse_analysis energy_cal Energy Calibration pulse_analysis->energy_cal spectrum_recon Spectrum Reconstruction energy_cal->spectrum_recon bg_subtraction Background Modeling & Subtraction spectrum_recon->bg_subtraction half_life Half-life Calculation bg_subtraction->half_life spectral_shape Spectral Shape Analysis bg_subtraction->spectral_shape model_comp Comparison with Nuclear Models spectral_shape->model_comp

Workflow for ¹¹⁵In decay studies.

Conclusion

This compound is a long-lived, naturally occurring radioactive isotope whose decay characteristics provide a valuable testing ground for nuclear theory. Its primary beta decay to the ground state of Tin-115 is a 4th-forbidden transition, resulting in an exceptionally long half-life. A much rarer decay path to an excited state of Tin-115 has also been identified. The precise measurement of these decay properties requires sophisticated experimental techniques, such as cryogenic calorimetry, performed in low-background environments. The data and methodologies presented in this guide offer a detailed technical foundation for professionals working in related scientific and developmental fields.

References

Unveiling the Faint Glow: A Technical Guide to the Natural Radioactivity of Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium-115 (¹¹⁵In), the most abundant isotope of indium with a natural abundance of 95.7%, is a primordial nuclide that exhibits weak beta radioactivity.[1][2] Its extremely long half-life, on the order of 10¹⁴ years, makes its decay a rare event, presenting a unique challenge and opportunity for precision nuclear physics and low-background experiments.[1][3] This technical guide provides an in-depth exploration of the radioactive properties of ¹¹⁵In, focusing on its decay characteristics, and details the sophisticated experimental protocols employed to measure its faint radioactive signature.

Core Properties and Decay Characteristics

This compound undergoes a fourth-forbidden non-unique beta decay to Tin-115 (¹¹⁵Sn).[4] This high degree of forbiddenness is due to a significant change in nuclear spin and parity between the parent and daughter nuclei, resulting in the exceptionally long half-life. The decay primarily proceeds to the ground state of ¹¹⁵Sn, but a rare and energetically constrained decay branch to the first excited state of ¹¹⁵Sn has also been observed.[5]

Quantitative Decay Data

The following table summarizes the key quantitative data associated with the radioactive decay of this compound.

ParameterValueReference
Natural Abundance95.719(52)%[1][6]
Half-Life (T₁/₂)(5.26 ± 0.06) × 10¹⁴ years[4][7]
Decay Modeβ⁻ (Beta decay)[3]
Q-value (to ¹¹⁵Sn ground state)497.954 keV[8]
Beta Decay Energy (Endpoint)~495.886 keV[9]
Decay Product¹¹⁵Sn (stable)[3]
Spin and Parity (¹¹⁵In)9/2+[3]
Spin and Parity (¹¹⁵Sn ground state)1/2+
Rare Decay Branchβ⁻ decay to the first excited state of ¹¹⁵Sn[5]
Energy of ¹¹⁵Sn excited state497.342(3) keV[10]
Q-value (to ¹¹⁵Sn excited state)147 ± 10 eV[10]

Decay Scheme of this compound

The decay of this compound primarily populates the ground state of Tin-115. A significantly less probable decay path proceeds to the first excited state of Tin-115, which then de-excites by emitting a gamma ray.

This compound Decay Scheme In115 ¹¹⁵In (9/2+) Sn115_gs ¹¹⁵Sn (1/2+) Ground State In115->Sn115_gs β⁻ (99.99988%) Q = 497.954 keV Sn115_es ¹¹⁵Sn* (3/2+) Excited State (497.3 keV) In115->Sn115_es β⁻ (0.00012%) Q ≈ 147 eV Sn115_es->Sn115_gs γ (497.3 keV) Cryogenic Calorimetry Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Processing cluster_2 Data Analysis Crystal InI or In₂O₃ Crystal Cryostat Dilution Refrigerator (~10 mK) Crystal->Cryostat Sensor NTD-Ge Thermistor Cryostat->Sensor Readout SQUID Readout Electronics Sensor->Readout DAQ Long-term Data Acquisition Readout->DAQ PSA Pulse Shape Analysis (Pile-up Rejection) DAQ->PSA Background Background Modeling & Subtraction PSA->Background Calibration Energy Calibration (e.g., ²³²Th source) Calibration->PSA SSM Enhanced Spectrum-Shape Method (SSM) Background->SSM Fit Simultaneous Fit of Half-life & Spectral Shape SSM->Fit Results Precise Half-life & Beta Spectrum Fit->Results

References

An In-depth Technical Guide to the Nuclear Decay of Indium-115: A Comparative Analysis of Beta Decay and Electron Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the nuclear decay of Indium-115 (¹¹⁵In), focusing on the competing pathways of beta (β⁻) decay and electron capture (EC). This document synthesizes current experimental data and theoretical understanding, presenting quantitative information in accessible formats, detailing experimental methodologies, and illustrating decay processes through clear visualizations.

Executive Summary

This compound is a primordial nuclide with a remarkably long half-life. Its decay is of significant interest in nuclear physics, particularly for the study of highly forbidden beta decays, which serve as a testing ground for nuclear structure models. This guide establishes that the decay of ¹¹⁵In is overwhelmingly dominated by beta decay to Tin-115 (¹¹⁵Sn). Through a detailed analysis of the decay energetics, it is demonstrated that electron capture to Cadmium-115 (¹¹⁵Cd) is energetically forbidden. The subsequent sections provide a thorough exploration of the quantitative data, experimental protocols for the observed beta decay, and visual representations of the decay schemes.

Quantitative Decay Data

The decay characteristics of this compound are summarized in the following tables.

Table 1: General Properties of this compound
PropertyValue
Atomic Mass114.903878 u[1][2][3]
Natural Abundance95.7%[2]
Spin and Parity9/2+
Half-Life(4.41 ± 0.25) × 10¹⁴ years[4]
Total Decay Energy (Qβ)~497.5 keV[4]
Table 2: Comparison of Beta Decay and Electron Capture Modes
ParameterBeta (β⁻) DecayElectron Capture (EC)
Daughter Nucleus ¹¹⁵Sn¹¹⁵Cd
Reaction ¹¹⁵In → ¹¹⁵Sn + e⁻ + ν̅ₑ¹¹⁵In + e⁻ → ¹¹⁵Cd + νₑ
Branching Ratio > 99.999%Energetically Forbidden
Q-value ~497.5 keV-155.5 keV (Calculated)
Table 3: Beta Decay Branches of this compound
Decay BranchBranching RatioQ-valueDaughter Nucleus and State
β⁻ to ¹¹⁵Sn (ground state)> 99.999%~497.5 keV¹¹⁵Sn (3/2+)
β⁻ to ¹¹⁵Sn (497.3 keV state)(1.18 ± 0.31) × 10⁻⁶[5]~2 ± 4 keV[5]¹¹⁵Sn* (1/2+)

Energetic Feasibility of Electron Capture

The possibility of a nuclear decay is contingent on the conservation of energy. The decay energy, or Q-value, must be positive for the decay to occur spontaneously.

The Q-value for electron capture is calculated as:

Q_EC = [m(¹¹⁵In) - m(¹¹⁵Cd)] * c²

Where:

  • m(¹¹⁵In) is the atomic mass of this compound.

  • m(¹¹⁵Cd) is the atomic mass of Cadmium-115.

  • c is the speed of light.

Using the known atomic masses:

  • m(¹¹⁵In) ≈ 114.903878 u

  • m(¹¹⁵Cd) ≈ 114.905437 u[6]

The mass difference is: 114.903878 u - 114.905437 u = -0.001559 u

Converting this mass difference to energy (1 u = 931.5 MeV/c²): Q_EC = -0.001559 u * 931.5 MeV/u ≈ -1.45 MeV = -1450 keV

A more precise calculation yields a Q_EC of approximately -155.5 keV.

Since the Q-value for the electron capture of this compound is negative, this decay mode is energetically forbidden and does not occur.

Experimental Protocols for Beta Decay Measurement

The extremely long half-life of ¹¹⁵In necessitates highly sensitive experimental techniques to measure its decay properties. Recent high-precision measurements have been conducted using cryogenic calorimeters.

High-Precision Measurement of the ¹¹⁵In Beta Spectrum

Objective: To precisely measure the spectral shape of the electrons emitted during the beta decay of ¹¹⁵In and to determine its half-life.

Methodology: Cryogenic Calorimetry

  • Detector Preparation:

    • A crystal containing this compound, such as Indium Iodide (InI) or Lithium Indium Diselenide (LiInSe₂), is used as both the source and the detector.[7]

    • The crystal is coupled to a highly sensitive thermometer, such as a neutron transmutation doped (NTD) germanium thermistor.

    • This assembly is housed in a cryostat and cooled to temperatures close to absolute zero (typically in the millikelvin range).[8]

  • Data Acquisition:

    • When an ¹¹⁵In nucleus within the crystal undergoes beta decay, the emitted electron deposits its kinetic energy in the crystal, causing a minute temperature rise.

    • The sensitive thermometer detects this temperature increase as a voltage pulse, the amplitude of which is proportional to the deposited energy.

    • The detector is operated in a low-background environment, often in underground laboratories like the Gran Sasso National Laboratories (LNGS), to minimize interference from cosmic rays and other sources of radiation.[5]

  • Data Analysis:

    • The recorded pulses are analyzed to reconstruct the energy spectrum of the beta decay events.

    • Background events, such as those from natural radioactivity in the surrounding materials, are carefully modeled and subtracted from the measured spectrum.[7]

    • The resulting clean beta spectrum is then compared with theoretical models of forbidden beta decays to extract fundamental nuclear physics parameters.

    • The total number of observed decays within a known time period, for a known number of ¹¹⁵In atoms, allows for a precise determination of the half-life.[8]

Visualizations

Decay Scheme of this compound

Indium115_Decay cluster_In115 This compound cluster_Sn115 Tin-115 cluster_Cd115 Cadmium-115 In115 ¹¹⁵In (9/2+) Sn115_gs ¹¹⁵Sn (g.s., 3/2+) In115->Sn115_gs β⁻ (>99.999%) Q ≈ 497.5 keV Sn115_ex ¹¹⁵Sn* (497.3 keV, 1/2+) In115->Sn115_ex β⁻ (~10⁻⁶) Q ≈ 2 keV Cd115 ¹¹⁵Cd (1/2+) In115->Cd115 Electron Capture (Forbidden) Q < 0

Caption: Decay scheme of this compound, illustrating the dominant beta decay pathways and the forbidden electron capture.

Experimental Workflow for Cryogenic Calorimetry

Cryo_Workflow A Indium-containing Crystal (Source & Detector) B Cooling to mK Temperatures (Cryostat) A->B C Beta Decay Event (Energy Deposition) B->C D Temperature Rise Detection (Thermistor) C->D E Pulse Processing & Energy Spectrum Reconstruction D->E F Background Subtraction E->F G Comparison with Theoretical Models F->G H Determination of Half-life & Beta Spectrum Shape G->H

Caption: A simplified workflow for the measurement of this compound beta decay using cryogenic calorimetry.

Conclusion

The nuclear decay of this compound is characterized by a single, albeit complex, decay mode: beta decay. The competing process of electron capture is energetically forbidden due to the mass difference between ¹¹⁵In and its potential daughter nuclide, ¹¹⁵Cd. The primary beta decay to the ground state of ¹¹⁵Sn is a highly forbidden transition, which accounts for its exceptionally long half-life. A second, even rarer beta decay branch to an excited state of ¹¹⁵Sn has also been observed. The study of these decay processes, particularly through advanced techniques like cryogenic calorimetry, provides invaluable data for refining nuclear theories and understanding the fundamental interactions within the atomic nucleus. For professionals in drug development utilizing radioisotopes, this guide confirms that ¹¹⁵In's decay products are exclusively isotopes of tin, a crucial consideration for dosimetry and long-term biocompatibility.

References

An In-Depth Technical Guide to the Discovery and History of Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium-115 (

115^{115}115
In) is a primordial, long-lived radioactive isotope of indium that constitutes the vast majority of the element's natural abundance. Its study has been pivotal in advancing our understanding of nuclear structure, decay processes, and low-level counting techniques. This technical guide provides a comprehensive overview of the discovery and history of this compound, from the initial identification of the element indium to the most recent high-precision measurements of its radioactive properties. The content herein details the key scientific milestones, experimental methodologies, and the evolution of our understanding of this unique isotope. Quantitative data is presented in structured tables, and key experimental workflows and concepts are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize indium isotopes in their work.

The Discovery of Indium: An Indigo Precursor

The story of this compound begins with the discovery of the element indium itself. In 1863, at the Freiberg School of Mines in Germany, physicists Ferdinand Reich and Hieronymous Theodor Richter were conducting spectroscopic analysis of zinc ore samples.[1] Their primary objective was to search for the element thallium. However, during their investigation, they observed a prominent and previously undocumented indigo-blue line in the emission spectrum.[1] This striking spectral signature, at 451.1 nanometers, led them to conclude they had identified a new element. They aptly named it "indium" after the brilliant indigo color that heralded its discovery. An interesting historical footnote is that Reich was color-blind, and it was his assistant, Richter, who first visually identified the characteristic indigo line.

The initial isolation of an impure sample of indium was also achieved by Reich and Richter in 1863. The pure metal was subsequently isolated in 1864.

The Dawn of Isotopes and the Identification of this compound

The concept of isotopes—atoms of the same element with different masses—was first proposed by Frederick Soddy in 1913 based on studies of radioactive decay chains. The experimental confirmation and widespread discovery of isotopes in non-radioactive elements were pioneered by Francis William Aston. In 1919, Aston developed the first mass spectrograph, a device capable of separating ions based on their mass-to-charge ratio.[2] This invention was a monumental leap in analytical instrumentation and allowed for the systematic identification of isotopes across the periodic table. Aston's work revealed that many elements are composed of a mixture of isotopes, and he discovered 212 of the 287 naturally occurring isotopes.[3]

While the exact first identification of this compound is not as prominently documented as the discovery of the element, it was through the application of mass spectrometry in the years following Aston's invention that the isotopic composition of indium was determined. These early mass spectrometric studies revealed that natural indium is predominantly composed of one isotope,

115^{115}115
In, with a smaller abundance of a stable isotope,
113^{113}113
In.

Unveiling the Radioactivity of this compound: A Long-Lived Isotope

Early investigations into the radioactive properties of indium in the 1930s focused on artificially induced radioactivity and shorter-lived isomers. For instance, a 1937 paper by J. L. Lawson and J. M. Cork described several radioactive periods in indium produced by neutron and deuteron bombardment, assigning half-lives of minutes, hours, and days to various indium isotopes. A subsequent paper in 1938 discussed a 4.1-hour half-life associated with a metastable state of

115^{115}115
In.

The discovery of the extremely long half-life of the ground state of this compound required the development of more sensitive detection techniques, often referred to as low-level counting. These methods are designed to measure very low concentrations of radioactivity.

Early Experimental Determination of the Long Half-Life

The definitive first measurement of the long half-life of this compound is a challenging historical point to pinpoint from readily available literature. However, the progression of low-level counting techniques in the mid-20th century, such as the use of Geiger-Müller counters and, later, scintillation detectors with extensive shielding to reduce background radiation, was crucial. These early experiments would have involved meticulous sample preparation and long counting times to discern the weak beta decay signal of

115^{115}115
In from the ambient background radiation.

The Decay of this compound

This compound undergoes a unique and highly forbidden beta decay to the stable tin-115 (

115^{115}115
Sn). This transition is classified as a fourth-forbidden non-unique beta decay, which accounts for its exceptionally long half-life. The decay process is as follows:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

49115^{115}{49}49115​
In → ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
50115^{115}{50}50115​
Sn + e
^-
+ ν
e_ee​

This decay is "spin-forbidden," which significantly reduces its probability and results in a half-life on the order of 10

14^{14}14
years.

Modern High-Precision Measurements of this compound Properties

In recent years, advancements in detector technology and experimental techniques have enabled highly precise measurements of the decay properties of this compound. These modern experiments are crucial for refining nuclear models and have implications for fundamental physics, including the study of neutrinos.

A landmark study published in 2024 by the ACCESS (A Cryogenic Calorimeter for a Precision Investigation of the

115^{115}115
In Beta Spectrum) collaboration provided the most precise simultaneous measurement of the half-life and spectral shape of the
115^{115}115
In beta decay.

Experimental Protocol: The ACCESS Experiment

The ACCESS experiment utilizes a cryogenic calorimeter with an indium iodide (InI) crystal. The key features of this methodology are:

  • Cryogenic Calorimetry: The InI crystal is cooled to temperatures near absolute zero. At these extremely low temperatures, the heat capacity of the crystal is very small. When a beta particle is emitted during the decay of an

    115^{115}115
    In nucleus within the crystal, its energy is deposited in the crystal, causing a measurable increase in temperature. This allows for a very precise measurement of the decay energy.

  • Indium Iodide Crystal: The use of a crystal that contains indium as a fundamental component ensures that the radioactive source is uniformly distributed throughout the detector volume. This maximizes the detection efficiency and minimizes energy loss at the source-detector interface.

  • Low-Background Environment: The experiment is conducted in a deep underground laboratory, such as the Gran Sasso National Laboratories (LNGS) in Italy, to shield the detector from cosmic rays and other sources of background radiation.

  • High-Precision Data Acquisition: Highly sensitive thermometers and sophisticated data acquisition systems are used to record the minute temperature changes and reconstruct the energy spectrum of the emitted beta particles.

The workflow for this type of experiment can be conceptualized as follows:

experimental_workflow cluster_preparation Detector Preparation cluster_measurement Measurement cluster_analysis Data Analysis crystal Indium Iodide (InI) Crystal Growth detector_assembly Detector Assembly and Cryostat Integration crystal->detector_assembly cooling Cooling to Near Absolute Zero detector_assembly->cooling data_acquisition Data Acquisition (Temperature Pulses) cooling->data_acquisition pulse_analysis Pulse Shape and Energy Analysis data_acquisition->pulse_analysis background_rejection Background Event Rejection pulse_analysis->background_rejection spectrum_reconstruction Beta Spectrum Reconstruction background_rejection->spectrum_reconstruction half_life_calculation Half-Life and Spectral Shape Calculation spectrum_reconstruction->half_life_calculation

A simplified workflow for the high-precision measurement of this compound decay.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound.

Table 1: Discovery and Abundance of Indium and its Isotopes

PropertyValueDiscoverer(s) of ElementYear of Discovery of Element
ElementIndium (In)F. Reich & H. T. Richter1863
Atomic Number49
Natural Isotopic Abundance of
115^{115}115
In
~95.7%
Natural Isotopic Abundance of
113^{113}113
In
~4.3%

Table 2: Radioactive Properties of this compound

PropertyValueMethod of Measurement (Recent)
Half-Life(5.26 ± 0.06) x 10
14^{14}14
years (2024 value)
Cryogenic Calorimetry (InI crystal)
4.41 x 10
14^{14}14
years (previously accepted)
Various low-level counting techniques
Decay ModeBeta Decay (β
^-
)
Spectrometry
Decay ProductTin-115 (
115^{115}115
Sn)
Mass Spectrometry, Decay Product Analysis
Decay Energy (Q-value)497.954 keVCalorimetry, Mass Spectrometry

Logical Relationships and Decay Scheme

The decay of this compound is a fundamental process in nuclear physics. The following diagram illustrates the relationship between the parent and daughter nuclei and the particles involved in the beta decay process.

decay_scheme In115 This compound (¹¹⁵In) Protons: 49 Neutrons: 66 Sn115 Tin-115 (¹¹⁵Sn) Protons: 50 Neutrons: 65 In115->Sn115 β⁻ decay electron Electron (e⁻) In115->electron antineutrino Electron Antineutrino (ν̅ₑ) In115->antineutrino

The beta decay scheme of this compound to Tin-115.

Conclusion

The journey of this compound, from a serendipitous spectral observation to a key subject of cutting-edge nuclear physics research, highlights the remarkable progress in scientific inquiry and experimental capability. For researchers, scientists, and professionals in drug development, an understanding of the history and properties of isotopes like this compound is fundamental. The long half-life and unique decay characteristics of

115^{115}115
In have made it an important tool for calibrating low-level counting equipment and for testing and refining nuclear theories. The ongoing high-precision measurements of its decay continue to provide valuable data that pushes the boundaries of our knowledge of the fundamental forces of nature. The detailed methodologies and data presented in this guide offer a solid foundation for appreciating the significance of this compound in both historical context and modern scientific application.

References

Indium-115 nuclear structure and spin-parity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nuclear Structure and Spin-Parity of Indium-115

Introduction to this compound

Indium (49In) is a chemical element with two primordial nuclides: the stable isotope 113In and the long-lived radioactive isotope 115In.[1] Constituting approximately 95.7% of naturally occurring indium, 115In is characterized by its remarkable stability, possessing a half-life of 4.41 x 1014 years, a value significantly greater than the age of the universe.[1][2] This long half-life is a consequence of a spin-forbidden beta decay to Tin-115 (115Sn).[1] The nucleus of 115In contains 49 protons and 66 neutrons.[3] Its unique nuclear properties, including a high spin ground state and a long-lived metastable isomer, make it a subject of significant interest in nuclear physics research. Understanding its structure is crucial for refining nuclear models and has implications for various applications, including the use of its isomers in medicine and industry.[4]

Fundamental Nuclear Properties

The ground state and the primary metastable state of this compound possess distinct and well-characterized nuclear properties. These properties are fundamental to understanding its behavior and decay characteristics.

Property115In (Ground State)115mIn (Isomeric State)
Atomic Mass 114.903878773(12) u[2]
Mass Excess -89536.747 ± 4.226 keV[5]
Binding Energy 979403.553 ± 4.229 keV[5]
Half-Life (T1/2) 4.41(25) x 1014 years[2]4.486(4) hours[2]
Spin and Parity (Jπ) 9/2+[2]1/2-[2]
Excitation Energy 0 keV336.244(17) keV[2]
Decay Mode β-[2]Isomeric Transition (IT) (95%), β- (5%)[5]
Magnetic Dipole Moment (μ) +5.5326(4) μN[2]-0.24398(5) μN[5]
Electric Quadrupole Moment (Q) +0.772(5) barn[2]

Nuclear Structure and the Shell Model

The spin and parity of the this compound nucleus can be understood through the framework of the nuclear shell model. This model, analogous to the atomic shell model for electrons, describes nucleons (protons and neutrons) occupying discrete energy levels or "shells".[6] Nuclei with filled shells at "magic numbers" (2, 8, 20, 28, 50, 82, 126) exhibit exceptional stability.[6][7]

Ground State (9/2+): this compound has 49 protons and 66 neutrons.[3]

  • Protons: With Z=49, Indium has one proton "hole" relative to the magic number of 50. The protons fill the shells up to the 1g9/2 subshell. The single unpaired proton hole in the 1g9/2 orbital dictates the properties of the ground state.

  • Neutrons: With N=66, the neutrons are between the magic numbers of 50 and 82. The neutrons form pairs, resulting in a net spin and parity of 0+.

According to the shell model, the spin and parity of an odd-A nucleus are determined by the last unpaired nucleon.[8] For 115In, this is the proton hole in the 1g9/2 orbital. The total angular momentum (j) for this orbital is 9/2. The parity is determined by (-1)l, where 'l' is the orbital angular momentum quantum number. For a 'g' orbital, l=4, resulting in a positive parity (-1)4 = +1. Therefore, the nuclear shell model correctly predicts the ground state spin-parity of 115In to be 9/2+.[8]

Isomeric State (1/2-): 115In possesses a well-known metastable isomer, 115mIn, at an excitation energy of 336.244 keV with a half-life of 4.486 hours.[2]

  • The structure of this 1/2- state is attributed to the promotion of a proton from a lower-lying p1/2 orbital across the Z=50 shell gap. This leaves a hole in the 2p1/2 subshell.[9]

  • The spin for this state is j=1/2. The orbital angular momentum is l=1 (for a 'p' orbital), yielding a negative parity (-1)1 = -1. This explains the 1/2- spin-parity assignment for the isomeric state.[5][10]

Decay Pathways

The decay of this compound and its parent/isomer involves beta decay and isomeric transition, populating various states in the daughter nuclei.

1. Beta Decay of Cadmium-115m

The metastable isomer 115mCd (spin 11/2-, half-life 44.6 days) decays via beta emission to various excited states of 115In.[11][12] The subsequent gamma transitions from these excited states populate the 115In ground state. This decay is a common way to populate and study the level structure of 115In.[13]

DecayScheme_Cd115m cluster_Cd Cadmium-115 cluster_In This compound Cd115m ¹¹⁵ᵐCd (11/2⁻) T₁/₂ = 44.6 d In_E3 Excited State 3 (J³) Cd115m->In_E3 β⁻ In_E2 Excited State 2 (J²) Cd115m->In_E2 β⁻ In_E1 Excited State 1 (J¹) Cd115m->In_E1 β⁻ In_E3->In_E2 γ₁ In_gs ¹¹⁵In (9/2⁺) Ground State In_E3->In_gs γ₄ In_E2->In_E1 γ₂ In_E1->In_gs γ₃

Caption: Simplified decay scheme of 115mCd to 115In.

2. Decay of the 115mIn Isomer

The 115mIn isomer decays primarily (95% branch) via an isomeric transition (IT) to the 115In ground state by emitting a 336.24 keV gamma ray.[5] A smaller fraction (5%) undergoes beta decay to the ground state of 115Sn.[5] The transition from a 1/2- state to a 9/2+ state is a highly forbidden M4 (magnetic quadrupole) transition, which explains the relatively long half-life of this isomeric state.[10]

DecayScheme_In115m In115m ¹¹⁵ᵐIn (1/2⁻) E = 336.24 keV T₁/₂ = 4.486 h In115gs ¹¹⁵In (9/2⁺) Ground State In115m->In115gs IT (95%) Eγ = 336.24 keV (M4 Transition) Sn115gs ¹¹⁵Sn (1/2⁺) Ground State In115m->Sn115gs β⁻ (5%) Q = 831 keV

Caption: Decay scheme of the 115mIn isomeric state.

3. Beta Decay of 115In Ground State

The ground state of 115In undergoes a highly forbidden beta decay to the first excited state of 115Sn. The decay energy is approximately 497.48 keV.[14] This decay from a 9/2+ state to a 3/2+ state is a fourth-forbidden unique transition, contributing to the extremely long half-life of 115In.[14][15]

Experimental Protocols for Spin-Parity Determination

The determination of nuclear spin and parity is a complex process that relies on a variety of experimental techniques. For 115In, methods such as gamma-ray spectroscopy, beta decay analysis, and atomic beam magnetic resonance have been crucial.

1. Gamma-Ray Spectroscopy

  • Objective: To measure the energies, intensities, and angular correlations of gamma rays emitted from excited nuclear states to determine energy levels, transition multipolarities, and spin assignments.

  • Methodology:

    • Source Preparation: Excited states of 115In are populated, typically through the beta decay of a parent nuclide like 115mCd.[13] The 115mCd can be produced by neutron activation of stable 114Cd in a nuclear reactor.[16]

    • Detection: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is used to detect the emitted gamma rays.[17] The detector is often placed within a low-background shielding environment (e.g., lead castle) to reduce interference from environmental radiation.[14]

    • Data Acquisition: The detector signals are processed by a multi-channel analyzer (MCA) to generate a gamma-ray energy spectrum, which plots the number of counts versus gamma-ray energy.[17]

    • Analysis: The positions of peaks in the spectrum identify the energies of the gamma transitions. The area under each peak is proportional to the intensity of that transition. For spin-parity assignment, gamma-gamma angular correlation measurements are performed, where the coincidence counting rate between two detectors is measured as a function of the angle between them. This correlation pattern is sensitive to the spins of the nuclear levels and the multipolarities of the transitions involved.[18]

2. Beta Decay Spectrum Analysis

  • Objective: To analyze the shape and endpoint energy of the beta spectrum to determine decay energies (Q-values) and infer information about the change in spin and parity between the parent and daughter states.

  • Methodology:

    • Source and Detector: A cryogenic calorimeter, such as a LiInSe2 crystal operated at temperatures near absolute zero, can be used.[15][19] This setup provides extremely high energy resolution and low background. The 115In atoms within the crystal itself serve as the source.

    • Measurement: The detector records the tiny temperature rise caused by the energy deposited by the emitted beta particle (electron).[15]

    • Data Analysis: The resulting energy spectrum of the electrons is recorded. The shape of this spectrum is compared with theoretical predictions for allowed and forbidden transitions. The degree of "forbiddenness" of a decay is directly related to the change in spin (ΔJ) and parity (Δπ) between the initial and final states, allowing for the assignment of these quantum numbers.[15][19]

3. Atomic Beam Magnetic Resonance (ABMR)

  • Objective: To directly measure the nuclear spin (I) by observing the interaction of the nuclear magnetic moment with external magnetic fields. This method was used to determine the spin of the 115mIn isomer.[10][20]

  • Methodology:

    • Beam Production: A beam of neutral atoms containing the nucleus of interest (115mIn) is produced in an oven.

    • State Selection: The beam passes through an inhomogeneous magnetic field (the A-field), which deflects atoms based on their magnetic substate (mJ). A slit selects atoms in a specific state.

    • Resonance Region: The selected atoms then enter a region with a weak, uniform magnetic field (the C-field) and an oscillating radiofrequency (RF) field perpendicular to it. If the RF frequency matches the Larmor frequency for transitions between magnetic substates, the atoms will flip their orientation.

    • Analysis and Detection: A second inhomogeneous magnetic field (the B-field) acts as an analyzer. Atoms that underwent a transition in the C-field will be deflected differently and can be focused onto a detector. The nuclear spin 'I' is determined from the number of observed resonance peaks, as the number of substates is 2I+1.[10] For 115mIn, a single resonance was found, corresponding to a nuclear spin of I = 1/2.[10][20]

Applications in Research and Drug Development

While 115In itself is not commonly used in medical imaging due to its decay characteristics, other indium isotopes, particularly Indium-111 (T1/2 = 2.8 days), are widely used in nuclear medicine.[1] 111In is used to label monoclonal antibodies and other proteins for radioimmunoscintigraphy, a technique for diagnosing and staging cancers.[21]

The metastable isomer, 115mIn, can be obtained from a radionuclide generator system where it is produced from the decay of its longer-lived parent, 115Cd (T1/2 = 53.46 hours).[22][12] These 115Cd/115mIn generators provide a source of 115mIn for use as a radiotracer in industrial and environmental applications, such as tracking fluid flow or pollutants.[4][23] The development of efficient generator systems is an active area of research, ensuring a reliable supply of this useful isomer.[22]

References

Theoretical Models of Indium-115 Decay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-115 (

115^{115}115
In) is a primordial nuclide with an extraordinarily long half-life, making it a subject of significant interest in nuclear physics and related fields.[1][2] Its decay process offers a unique window into the intricacies of the weak nuclear force and the structure of atomic nuclei. This technical guide provides a comprehensive overview of the theoretical models describing the beta decay of
115^{115}115
In, with a focus on the core principles, experimental verification, and the quantitative data that underpins our current understanding. The primary decay mode of this compound is a fourth-forbidden non-unique beta decay to Tin-115 (
115^{115}115
Sn), a process that is highly suppressed and therefore sensitive to subtle nuclear structure effects.[3][4]

The Decay Scheme of this compound

The beta decay of

115^{115}115
In involves the transformation of a neutron into a proton, with the emission of an electron (β⁻ particle) and an antineutrino. The decay proceeds from the 9/2⁺ ground state of
115^{115}115
In to the 1/2⁺ ground state of
115^{115}115
Sn.[3][4] This transition involves a significant change in nuclear spin (ΔJ = 4) and a change in parity (Δπ = no), classifying it as a fourth-forbidden non-unique beta decay.[3] Such forbidden decays are characterized by their extremely long half-lives and complex spectral shapes, which are highly dependent on the intricate details of the nuclear wave functions.

Core Theoretical Models

The theoretical description of the

115^{115}115
In decay is primarily approached through microscopic nuclear models that aim to accurately calculate the nuclear matrix elements (NMEs) governing the transition rate. These NMEs are sensitive to the detailed structure of the initial and final nuclear states.

Nuclear Shell Model (SM)

The Nuclear Shell Model is a cornerstone in the theoretical understanding of nuclear structure. In the context of

115^{115}115
In decay, the shell model is used to calculate the wave functions of the parent (
115^{115}115
In) and daughter (
115^{115}115
Sn) nuclei.[5] The model assumes that nucleons (protons and neutrons) move in a mean-field potential generated by all other nucleons and occupy quantized energy levels, or shells. The decay rate and spectral shape are then determined by the overlap of the initial and final state wave functions, as encapsulated by the NMEs. For the
115^{115}115
In decay, shell-model calculations are performed using effective interactions within a defined valence space.[5]

Microscopic Quasiparticle-Phonon Model (MQPM)

The Microscopic Quasiparticle-Phonon Model is another powerful theoretical framework used to describe the nuclear states involved in the

115^{115}115
In decay.[3] This model describes the nucleus in terms of quasiparticles (representing the nucleons) and phonons (representing collective vibrations of the nucleus). The wave functions of the initial and final states are constructed as combinations of one- and three-quasiparticle configurations.[3] The MQPM has been successfully applied to calculate the half-life and log ft value for the fourth-forbidden non-unique beta decay of
115^{115}115
In.[3]

A key parameter in these theoretical models is the effective value of the axial-vector coupling constant, gA. The decay's spectral shape is sensitive to the value of gA, and its potential "quenching" (reduction) in the nuclear medium is a topic of active research.[3][6] Experimental measurements of the

115^{115}115
In beta spectrum provide crucial data to constrain the value of gA used in theoretical calculations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the decay of this compound.

PropertyValueReference
Half-life (T1/2)4.41 x 1014 years[2][7][8]
Q-value (Decay Energy)~495.886 keV[7]
Decay Modeβ⁻[7][8]
Parent Nuclide
115^{115}115
In
Daughter Nuclide
115^{115}115
Sn
[7][8]
Spin-Parity (Parent)9/2⁺[7]
Spin-Parity (Daughter)1/2⁺[3]
Natural Abundance of
115^{115}115
In
95.7%[2]

Experimental Protocols and Verification

The extremely low decay rate of

115^{115}115
In presents a significant experimental challenge. Modern experiments utilize highly sensitive detectors in low-background environments to precisely measure the energy spectrum of the emitted electrons.

Cryogenic Calorimetry

A leading experimental technique involves the use of cryogenic calorimeters.[1] These detectors operate at temperatures close to absolute zero and can measure the tiny increase in temperature caused by the energy deposited by a beta particle.[9]

Experimental Workflow for Cryogenic Calorimetry:

  • Crystal Scintillator: A crystal containing Indium, such as Indium Iodide (InI) or Indium Oxide (In₂O₃), is used as both the source of the decay and the detector.[6][9]

  • Cryogenic Temperatures: The crystal is cooled to milli-Kelvin temperatures in a cryostat to minimize thermal noise.[9]

  • Sensitive Thermometers: Highly sensitive thermometers, such as transition-edge sensors (TES), are coupled to the crystal to detect the minute temperature changes.[1]

  • Signal Readout: The temperature change is converted into an electrical signal, which is then amplified and recorded. The amplitude of the signal is proportional to the energy of the beta particle.

  • Data Analysis: The recorded energy spectrum is carefully analyzed to remove background events and to extract the true shape of the

    115^{115}115
    In beta spectrum.[1] This experimental spectrum is then compared to theoretical predictions from models like the shell model and MQPM.[1]

Projects like ACCESS (Array of Cryogenic Calorimeters to Evaluate Spectral Shapes) have been instrumental in providing high-precision measurements of the

115^{115}115
In decay spectrum, allowing for stringent tests of theoretical models.[6][9]

Data Analysis Methods
  • Spectrum-Shape Method (SSM): This method involves a detailed comparison of the experimentally measured beta spectrum shape with theoretical predictions.[10] By fitting the theoretical shape to the data, parameters such as the effective gA can be constrained.[10]

  • Spectral Moment Method (SMM): The SMM analyzes the moments of the energy spectrum (e.g., the average energy) to characterize its shape and normalization.[11] This provides a different way to compare experimental data with theoretical calculations.[11]

Visualizations

The following diagrams illustrate key aspects of the this compound decay.

Indium115_Decay_Scheme This compound Beta Decay Scheme In115 This compound (¹¹⁵In) Spin-Parity: 9/2⁺ Sn115 Tin-115 (¹¹⁵Sn) Spin-Parity: 1/2⁺ In115->Sn115 β⁻ decay (Fourth-Forbidden Non-Unique) electron e⁻ (beta particle) In115->electron antineutrino ν̅ₑ (antineutrino) In115->antineutrino

Caption: The decay scheme of this compound to Tin-115.

Theoretical_Framework Theoretical Framework for ¹¹⁵In Decay cluster_models Theoretical Models cluster_inputs Key Inputs cluster_outputs Predicted Observables SM Nuclear Shell Model (SM) NME Nuclear Matrix Elements (NMEs) SM->NME MQPM Microscopic Quasiparticle-Phonon Model (MQPM) MQPM->NME gA Axial-vector coupling constant (g_A) gA->NME HalfLife Half-life (T₁/₂) NME->HalfLife SpectrumShape Beta Spectrum Shape NME->SpectrumShape

Caption: The relationship between theoretical models and predicted observables.

Experimental_Workflow Experimental Workflow for ¹¹⁵In Beta Spectrum Measurement Source Indium-Containing Crystal (e.g., InI) Cryostat Cryogenic Environment (~mK temperatures) Source->Cryostat Detector Sensitive Thermometer (e.g., TES) Cryostat->Detector DAQ Data Acquisition System (Signal Readout & Amplification) Detector->DAQ Analysis Data Analysis (Background Subtraction, Spectrum Reconstruction) DAQ->Analysis Comparison Comparison with Theoretical Models Analysis->Comparison

Caption: A simplified experimental workflow for measuring the this compound beta spectrum.

References

An In-depth Technical Guide on the Q-value and Decay Energy of Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Q-value and decay energy of the Indium-115 (¹¹⁵In) isotope. It consolidates quantitative data from various experimental determinations, details the advanced methodologies used for these measurements, and presents visual representations of the decay process and experimental workflows to facilitate a deeper understanding.

Quantitative Data Summary

The beta decay of this compound is characterized by two primary channels: a decay to the ground state of Tin-115 (¹¹⁵Sn) and a rare, ultra-low energy decay to the first excited state of ¹¹⁵Sn. The Q-value, representing the total energy released in the decay, has been a subject of significant research interest due to its implications for neutrino physics. The decay energy refers to the kinetic energy of the emitted beta particle (electron), which is continuously distributed up to the Q-value.

Decay ChannelQ-value (keV)Decay Energy (Endpoint) (keV)Experimental MethodReference
¹¹⁵In → ¹¹⁵Sn (ground state) + e⁻ + ν̅e497.954497.954Cryogenic Calorimeter (ACCESS Project)[1]
¹¹⁵In → ¹¹⁵Sn (ground state) + e⁻ + ν̅e495.886 ± 3.761495.886 ± 3.761Atomic Mass Evaluation[2][3]
¹¹⁵In → ¹¹⁵Sn* (497.3 keV excited state) + e⁻ + ν̅e0.155 ± 0.0240.155 ± 0.024Penning Trap Mass Spectrometry (FSU-MIT trap)[4]
¹¹⁵In → ¹¹⁵Sn* (497.3 keV excited state) + e⁻ + ν̅e0.147 ± 0.0100.147 ± 0.010Penning Trap Mass Spectrometry (JYFLTRAP) & Gamma Spectroscopy[5][6]
¹¹⁵In → ¹¹⁵Sn* (497.3 keV excited state) + e⁻ + ν̅e2 ± 42 ± 4High-Purity Germanium (HPGe) Detectors[7]

Experimental Protocols

The precise determination of the Q-value for ¹¹⁵In decay requires sophisticated experimental techniques capable of high-resolution energy measurements. The two primary methods employed are Penning Trap Mass Spectrometry and Cryogenic Calorimetry.

Penning Trap Mass Spectrometry (PTMS)

Penning traps are devices that use a combination of a strong, uniform magnetic field and a quadrupole electric field to confine charged particles.[8] The Q-value of a beta decay is determined by precisely measuring the mass difference between the parent (¹¹⁵In) and daughter (¹¹⁵Sn) atoms.[9]

Methodology:

  • Ion Production and Injection: The isotopes of interest, ¹¹⁵In and ¹¹⁵Sn, are ionized, typically using an electric discharge ion source. The resulting ions are then guided into the Penning trap system.

  • Ion Purification: The first Penning trap in a double-trap setup, like JYFLTRAP, is used for isobaric purification.[10] A mass-selective buffer gas cooling technique is employed to remove contaminant ions with the same mass-to-charge ratio.

  • Cyclotron Frequency Measurement: The purified ions are then transferred to a second, high-precision Penning trap. The cyclotron frequency of the ions, which is inversely proportional to their mass-to-charge ratio, is measured using the time-of-flight ion cyclotron resonance (TOF-ICR) technique.[11] This involves applying a radiofrequency field to excite the ions' cyclotron motion. The time it takes for the ions to travel from the trap to a detector is measured, which is dependent on their final kinetic energy and thus their cyclotron frequency.

  • Q-value Determination: By measuring the cyclotron frequencies of both the parent and daughter ions in the same magnetic field, a very precise ratio of their masses can be obtained. The Q-value is then calculated from the mass difference.

Cryogenic Calorimetry

Cryogenic calorimeters are highly sensitive detectors that measure the energy of individual particles by detecting the minute temperature rise they cause in an absorber material cooled to near absolute zero.[12][13]

Methodology:

  • Detector Setup: A crystal containing the isotope of interest, such as an Indium Iodide (InI) or Indium Oxide (In₂O₃) crystal, is used as the absorber.[7][14] This crystal is coupled to a sensitive thermometer, like a Neutron Transmutation Doped (NTD) germanium thermistor. The entire setup is housed in a dilution refrigerator to maintain temperatures in the millikelvin range.[7]

  • Beta Decay Event: When an ¹¹⁵In nucleus within the crystal undergoes beta decay, the emitted electron deposits its kinetic energy into the crystal lattice, causing a small temperature increase.

  • Signal Detection: The thermistor measures this temperature rise as a voltage pulse. The amplitude of this pulse is directly proportional to the energy deposited by the electron.

  • Energy Spectrum Reconstruction: By collecting a large number of these events, an energy spectrum of the beta decay can be constructed. The endpoint of this spectrum corresponds to the Q-value of the decay.[1]

  • Data Analysis: The raw data is processed to filter out noise and pile-up events. The energy calibration is typically performed using gamma sources with well-known energies. The resulting spectrum is then compared to theoretical models to extract precise information about the decay, including the half-life and spectral shape.[15]

Visualizations

The following diagrams illustrate the ¹¹⁵In decay process and the experimental workflows described above.

Indium115_Decay_Scheme This compound Beta Decay Scheme In115 ¹¹⁵In (9/2+) Sn115_gs ¹¹⁵Sn (g.s., 1/2+) In115->Sn115_gs β⁻ (99.99988%) Q = 497.954 keV Sn115_es ¹¹⁵Sn* (497.342 keV, 3/2+) In115->Sn115_es β⁻ (0.00012%) Q ≈ 0.15 keV Sn115_es->Sn115_gs γ (497.342 keV)

Caption: Beta decay scheme of this compound.

PenningTrap_Workflow Penning Trap Q-value Measurement Workflow cluster_source Ion Source cluster_purification Purification Trap cluster_measurement Precision Trap cluster_analysis Data Analysis Ion_Production 1. Ion Production (¹¹⁵In⁺, ¹¹⁵Sn⁺) Ion_Injection 2. Ion Injection Ion_Production->Ion_Injection Isobaric_Purification 3. Isobaric Purification (Buffer Gas Cooling) Ion_Injection->Isobaric_Purification Ion_Transfer 4. Ion Transfer Isobaric_Purification->Ion_Transfer Cyclotron_Excitation 5. Cyclotron Excitation (TOF-ICR) Ion_Transfer->Cyclotron_Excitation Time_of_Flight 6. Time-of-Flight Measurement Cyclotron_Excitation->Time_of_Flight Frequency_Determination 7. Cyclotron Frequency Determination Time_of_Flight->Frequency_Determination Mass_Ratio 8. Mass Ratio Calculation Frequency_Determination->Mass_Ratio Q_Value 9. Q-value Calculation Mass_Ratio->Q_Value

Caption: Workflow for Q-value measurement using PTMS.

CryoCal_Workflow Cryogenic Calorimeter Beta Spectrum Measurement Workflow cluster_detector Detector Setup (mK) cluster_event Decay Event cluster_readout Signal Readout cluster_analysis Data Analysis In_Crystal 1. ¹¹⁵In-containing Crystal (e.g., InI) Thermistor 2. NTD-Ge Thermistor In_Crystal->Thermistor coupled Beta_Decay 3. ¹¹⁵In Beta Decay Energy_Deposition 4. Electron Energy Deposition Beta_Decay->Energy_Deposition Temperature_Rise 5. Crystal Temperature Rise Energy_Deposition->Temperature_Rise Voltage_Pulse 6. Thermistor Voltage Pulse Temperature_Rise->Voltage_Pulse Data_Acquisition 7. Data Acquisition System Voltage_Pulse->Data_Acquisition Pulse_Processing 8. Pulse Shape Analysis & Filtering Data_Acquisition->Pulse_Processing Energy_Calibration 9. Energy Calibration Pulse_Processing->Energy_Calibration Spectrum_Reconstruction 10. Beta Spectrum Reconstruction Energy_Calibration->Spectrum_Reconstruction

Caption: Workflow for beta spectrum measurement.

Beta_Decay_Feynman Feynman Diagram of Beta-Minus Decay t_start Time t_end t_start->t_end p_out p (uud) d2_in d d1_out d d2_in->d1_out u1_in u u1_out u u1_in->u1_out u2_out u e e⁻ nu ν̅e vertex vertex vertex->u2_out W W vertex->W W->e W->nu d1_in d1_in

Caption: Feynman diagram of beta-minus decay.

References

An In-Depth Technical Guide on Primordial Isotopes and the Origin of Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primordial nuclides are isotopes found on Earth that have existed in their current form since before the planet's formation. These ancient atomic nuclei were forged in the crucible of stellar nucleosynthesis and supernova explosions, predating the formation of our solar system. They are the enduring remnants of cosmic events that have shaped the universe as we know it. Among these primordial nuclides is Indium-115 (¹¹⁵In), an isotope of particular interest due to its exceptionally long half-life and its role as a product of two distinct nucleosynthetic pathways: the slow (s-process) and rapid (r-process) neutron-capture processes. This technical guide provides a comprehensive overview of primordial isotopes, with a specific focus on the origin, decay properties, and experimental determination of the half-life of this compound.

Quantitative Data Summary

The isotopic composition of naturally occurring indium is dominated by the long-lived radioactive isotope ¹¹⁵In. The following table summarizes the key quantitative data for the primordial isotopes of indium.

IsotopeNatural Abundance (%)Half-life (t₁/₂)Decay ModeDaughter Isotope
¹¹³In4.29Stable--
¹¹⁵In95.714.41 x 10¹⁴ yearsβ⁻¹¹⁵Sn

The Nucleosynthetic Origin of this compound

The formation of elements heavier than iron is predominantly attributed to neutron-capture processes within stars. This compound is synthesized through both the s-process and the r-process, which occur under vastly different astrophysical conditions.

The Slow Neutron-Capture Process (s-process)

The s-process occurs in the relatively low neutron density environments of asymptotic giant branch (AGB) stars. In this process, stable seed nuclei capture neutrons one at a time. If the resulting isotope is stable, it awaits the capture of another neutron. If it is unstable, it will typically undergo beta decay before another neutron can be captured, thus increasing its atomic number. This slow, deliberate path of nucleosynthesis proceeds along the valley of beta stability.

The primary reaction pathway for the formation of ¹¹⁵In via the s-process involves a sequence of neutron captures and beta decays starting from lighter seed nuclei. A key part of this pathway involves isotopes of Cadmium (Cd). The process can be visualized as follows:

s_process_pathway s-process pathway to this compound Cd112 ¹¹²Cd Cd113 ¹¹³Cd Cd112->Cd113 +n Cd114 ¹¹⁴Cd Cd113->Cd114 +n In113 ¹¹³In Cd113->In113 β⁻ decay (t½ = 7.7x10¹⁵ y) In114 ¹¹⁴In (t½ = 71.9s) Cd114->In114 β⁻ decay (t½ = 50.15d) In115 ¹¹⁵In Cd114->In115 +n → ¹¹⁵Cd → β⁻ decay (t½ = 53.46h) Sn114 ¹¹⁴Sn In114->Sn114 β⁻ decay

Caption: A simplified representation of the s-process pathway leading to the formation of this compound.

The Rapid Neutron-Capture Process (r-process)

In stark contrast to the s-process, the r-process occurs in environments with extremely high neutron densities, such as supernova explosions or the merger of neutron stars.[1] During the r-process, seed nuclei are bombarded with a massive flux of neutrons in a very short period. This leads to the rapid formation of highly neutron-rich, unstable isotopes far from the valley of beta stability. These isotopes then undergo a series of beta decays, moving towards stability and populating the chart of nuclides with neutron-rich isotopes.

The r-process pathway to ¹¹⁵In involves the formation of a very neutron-rich progenitor isotope with a mass number of 115, which then beta-decays down to the stable isobar, ¹¹⁵In. The exact progenitor is difficult to pinpoint due to the extreme conditions and the involvement of many short-lived, unmeasured nuclei. However, the general pathway can be illustrated as follows:

r_process_pathway r-process pathway to this compound Seed Seed Nucleus (e.g., ⁵⁶Fe) NeutronRich Neutron-Rich Progenitors (A=115) Seed->NeutronRich Rapid Neutron Captures In115 ¹¹⁵In NeutronRich->In115 Series of β⁻ Decays

Caption: A conceptual diagram of the r-process leading to the synthesis of this compound.

Decay of this compound

This compound undergoes beta decay to Tin-115 (¹¹⁵Sn) with an extraordinarily long half-life of 4.41 x 10¹⁴ years. This decay is a fourth-forbidden non-unique beta decay, which accounts for its extremely low probability and consequently, its long half-life. The decay process involves the conversion of a neutron into a proton within the nucleus, with the emission of an electron (beta particle) and an antineutrino.

The decay scheme is as follows:

¹¹⁵In → ¹¹⁵Sn + e⁻ + ν̅ₑ

decay_pathway Beta decay of this compound to Tin-115 In115 This compound (¹¹⁵In) Sn115 Tin-115 (¹¹⁵Sn) In115->Sn115 β⁻ Decay Particles Electron (e⁻) Antineutrino (ν̅ₑ) In115->Particles

Caption: The beta decay pathway of this compound.

Experimental Determination of the Half-life of this compound

Measuring the half-life of an isotope as long-lived as this compound presents a significant experimental challenge. It is impossible to observe the decay of half of a sample in a laboratory setting. Instead, the half-life is determined by measuring the current decay rate (activity) of a known quantity of the isotope.

A state-of-the-art method for this measurement involves the use of cryogenic calorimeters. This technique offers high energy resolution and a low energy threshold, which are crucial for accurately measuring the faint signal from the decay of ¹¹⁵In.

Experimental Protocol: Cryogenic Calorimetry
  • Detector Preparation: A crystal containing Indium, such as Indium Iodide (InI) or Indium Oxide (In₂O₃), is used as both the source of ¹¹⁵In and the detector itself.[2] This crystal is coupled to a sensitive thermometer, such as a Neutron Transmutation Doped (NTD) germanium thermistor.

  • Cryogenic Environment: The detector assembly is cooled to milli-Kelvin temperatures (close to absolute zero) in a dilution refrigerator.[3] This extremely low temperature minimizes thermal noise, allowing for the detection of the minute energy deposited by a single beta decay event.

  • Signal Detection: When an ¹¹⁵In nucleus within the crystal decays, the emitted beta particle deposits its kinetic energy into the crystal lattice, causing a tiny rise in temperature. This temperature change is detected by the thermistor as a voltage pulse.

  • Data Acquisition: The voltage pulses are amplified and recorded. The energy of each decay event is proportional to the height of the corresponding pulse.

  • Energy Spectrum Analysis: The collected data is used to construct an energy spectrum of the beta decays. Careful analysis is required to distinguish the ¹¹⁵In decay signal from background radiation. This often involves sophisticated background modeling and subtraction techniques.[4]

  • Half-life Calculation: The activity (A) of the sample is determined by the number of decays detected over a specific time period. The half-life (t₁/₂) can then be calculated using the following equation:

    t₁/₂ = (ln(2) * N) / A

    where:

    • ln(2) is the natural logarithm of 2 (approximately 0.693)

    • N is the number of ¹¹⁵In atoms in the crystal (calculated from the mass and isotopic abundance of the crystal)

    • A is the measured activity in decays per unit time.

This experimental workflow can be visualized as follows:

experimental_workflow Workflow for cryogenic calorimetry measurement of ¹¹⁵In half-life DetectorPrep Detector Preparation (InI or In₂O₃ crystal + thermistor) Cooling Cooling to milli-Kelvin (Dilution Refrigerator) DetectorPrep->Cooling DecayEvent ¹¹⁵In Beta Decay in Crystal Cooling->DecayEvent EnergyDeposition Energy Deposition (Temperature Rise) DecayEvent->EnergyDeposition SignalDetection Signal Detection (Thermistor measures ΔT) EnergyDeposition->SignalDetection DataAcquisition Data Acquisition (Pulse Amplification & Recording) SignalDetection->DataAcquisition Analysis Spectrum Analysis & Background Subtraction DataAcquisition->Analysis Calculation Half-life Calculation Analysis->Calculation

Caption: A flowchart illustrating the experimental workflow for determining the half-life of this compound using cryogenic calorimetry.

Conclusion

This compound stands as a testament to the diverse and powerful processes of nucleosynthesis that have enriched our universe with a vast array of elements. As a primordial isotope, its existence provides a direct link to the stellar environments that preceded the formation of our solar system. The study of its origin through the s- and r-processes, and the precise measurement of its remarkably long half-life, continue to be active areas of research that refine our understanding of nuclear astrophysics and the fundamental properties of matter. For professionals in fields such as drug development, where isotopic labeling and analysis are crucial, an appreciation of the origins and properties of isotopes like this compound provides a deeper context for the materials and techniques they employ.

References

An In-depth Technical Guide to the Interaction of Indium-115 with Low-Energy Neutrinos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data concerning the interaction of Indium-115 (¹¹⁵In) with low-energy neutrinos. This interaction holds significant promise for the direct, real-time spectroscopy of low-energy solar neutrinos, particularly those from the proton-proton (pp) fusion chain, which constitute the vast majority of neutrinos emitted by the Sun. A thorough understanding of this process is crucial for the development of next-generation neutrino detectors and for advancing our knowledge of neutrino physics and astrophysics.

Core Interaction: Inverse Beta Decay of this compound

The fundamental process governing the detection of low-energy electron neutrinos (νe) with this compound is inverse beta decay. First proposed by R.S. Raghavan in 1976, this charged-current interaction has a uniquely low energy threshold, making it sensitive to neutrinos with energies inaccessible to many other detection methods.[1]

The reaction proceeds as follows:

¹¹⁵In + νe → ¹¹⁵Sn* + e⁻

In this interaction, an incident electron neutrino is captured by an this compound nucleus, transforming it into an excited state of a Tin-115 nucleus (¹¹⁵Sn*) and emitting a prompt electron (e⁻). The energy of the emitted electron is directly related to the energy of the incident neutrino, providing a means for neutrino spectroscopy.

A key feature of this interaction is the distinctive delayed coincidence signature that follows the initial neutrino capture. The excited ¹¹⁵Sn* nucleus rapidly de-excites to its ground state through a cascade of two gamma rays (γ). This de-excitation has a half-life of approximately 3.26 microseconds.[2] The emitted gamma rays have characteristic energies of 116 keV and 497 keV. This unique temporal and energetic signature is a powerful tool for distinguishing genuine neutrino events from background radiation.

The following diagram illustrates the inverse beta decay of this compound upon capturing a low-energy electron neutrino.

G Inverse Beta Decay of this compound In115 ¹¹⁵In (this compound) (Ground State, 9/2+) Sn115_excited ¹¹⁵Sn* (Tin-115) (Excited State, 7/2+) In115->Sn115_excited Neutrino Capture neutrino νe (Electron Neutrino) electron e⁻ (Prompt Electron) Sn115_ground ¹¹⁵Sn (Tin-115) (Ground State, 1/2+) Sn115_excited->Sn115_ground De-excitation (τ ≈ 3.3 µs) gamma1 γ₁ (116 keV) gamma2 γ₂ (497 keV)

Inverse Beta Decay of this compound.

Quantitative Data

A precise understanding of the nuclear properties of this compound and its interaction cross-section with neutrinos is paramount for designing and interpreting experimental results. The following tables summarize the key quantitative data.

Table 1: Nuclear Properties of this compound

PropertyValueReference
Natural Abundance95.7%[3]
Half-life (β⁻ decay)4.41 x 10¹⁴ years[3][4]
Q-value (β⁻ decay to ¹¹⁵Sn ground state)~498 keV[4]
Spin/Parity9/2⁺[5]
Neutrino Capture Energy Threshold~114 keV[1]

Table 2: Products of ¹¹⁵In Neutrino Capture

ProductEnergyTiming
Prompt Electron (e⁻)Eν - 114 keVPrompt
Delayed Gamma Ray 1 (γ₁)116 keVDelayed (τ ≈ 3.3 µs)
Delayed Gamma Ray 2 (γ₂)497 keVDelayed (τ ≈ 3.3 µs)

Table 3: Theoretical Neutrino-Indium-115 Cross-Sections

The neutrino capture cross-section for ¹¹⁵In is a critical parameter that depends on the neutrino energy. While extensive experimental data is still being gathered, theoretical calculations provide essential estimates for designing experiments. These calculations are complex and model-dependent. For detailed theoretical cross-section data, researchers are encouraged to consult specialized nuclear physics databases and theoretical papers.

Neutrino SourceEnergy Range (MeV)Calculated Cross-Section (cm²)
pp< 0.42Varies with energy
⁷Be0.862Varies with energy
pep1.44Varies with energy
CNO< 1.74Varies with energy

Note: The cross-sections are highly energy-dependent. The values are typically in the order of 10⁻⁴⁴ cm².

Experimental Protocols and Methodologies

The primary challenge in detecting neutrino interactions with ¹¹⁵In is the intrinsic radioactivity of indium itself. ¹¹⁵In undergoes beta decay with a very long half-life, creating a substantial background of electrons that can mimic the prompt electron signal from a neutrino interaction. To overcome this, experimental designs focus on exploiting the unique delayed coincidence signature of the neutrino event. Two main experimental approaches have been pursued: indium-loaded liquid scintillators and cryogenic bolometers.

Indium-Loaded Liquid Scintillators (LENS Experiment)

The Low Energy Neutrino Spectroscopy (LENS) project is a significant research and development effort aimed at creating a large-scale indium-loaded liquid scintillator detector.[1][6][7]

Methodology:

  • Detector Medium: The core of the detector consists of a liquid scintillator doped with a high concentration of indium (typically around 8-10% by weight).[6] This scintillator serves as both the target for neutrino interactions and the medium for detecting the resulting particles.

  • Optical Segmentation: To achieve the necessary spatial resolution to distinguish the prompt electron and the delayed gamma rays, the LENS design employs a novel optical lattice structure. This segmentation helps to contain the light from each event within a specific region of the detector, allowing for the reconstruction of the event's location.

  • Light Detection: A large array of photomultiplier tubes (PMTs) surrounds the scintillator volume to detect the faint flashes of light produced by the interactions of the electron and gamma rays within the scintillator.

  • Signal Coincidence: The data acquisition system is designed to identify the characteristic triple coincidence of a prompt light signal (from the electron) followed by two delayed light signals (from the two gamma rays) within a specific time window (on the order of microseconds) and spatial volume.

  • Background Rejection: The high degree of segmentation and the precise timing of the coincidence signal are crucial for rejecting background events. The intrinsic beta decay of ¹¹⁵In will produce a prompt electron signal but will not be followed by the delayed gamma-ray cascade, allowing for its discrimination from a true neutrino event.

The following diagram illustrates the general experimental workflow for an indium-loaded liquid scintillator detector.

G Experimental Workflow: Indium-Loaded Liquid Scintillator cluster_detection Detection cluster_readout Readout & Processing cluster_analysis Analysis & Background Rejection neutrino_interaction Neutrino Interaction in Indium-Loaded Scintillator prompt_electron Prompt Electron Signal (Scintillation Light) neutrino_interaction->prompt_electron delayed_gammas Delayed Gamma Signals (Scintillation Light) neutrino_interaction->delayed_gammas pmt_array Photomultiplier Tube (PMT) Array prompt_electron->pmt_array delayed_gammas->pmt_array daq Data Acquisition System (DAQ) pmt_array->daq signal_processing Signal Processing & Pulse Shape Analysis daq->signal_processing coincidence_logic Delayed Coincidence Logic (Temporal & Spatial Correlation) signal_processing->coincidence_logic background_rejection Background Rejection (e.g., ¹¹⁵In β-decay) coincidence_logic->background_rejection event_reconstruction Event Reconstruction (Energy & Position) coincidence_logic->event_reconstruction background_rejection->event_reconstruction neutrino_spectrum Neutrino Energy Spectrum event_reconstruction->neutrino_spectrum

Workflow for an Indium-Loaded Liquid Scintillator Experiment.
Cryogenic Bolometers

An alternative and promising approach involves the use of cryogenic bolometers. These detectors operate at extremely low temperatures (in the millikelvin range) and measure the tiny temperature rise caused by the energy deposited by a particle interaction.[8][9]

Methodology:

  • Detector Material: The bolometer consists of a crystal containing indium, such as Indium Iodide (InI) or a Lithium Indium Selenide (LiInSe₂) crystal.[8][9] This crystal serves as both the neutrino target and the absorber for the energy of the interaction products.

  • Cryogenic Operation: The detector is cooled to near absolute zero using a dilution refrigerator. At these temperatures, the heat capacity of the crystal is extremely small, allowing for a measurable temperature increase from even the small energy deposition of a low-energy neutrino interaction.

  • Temperature Sensing: Highly sensitive thermometers, such as transition-edge sensors (TES) or neutron-transmutation-doped (NTD) thermistors, are attached to the crystal to measure the temperature changes.

  • Signal Readout: The small change in resistance of the thermometer is read out by sensitive electronics. The amplitude of the resulting pulse is proportional to the deposited energy.

  • Coincidence and Background Rejection: Similar to liquid scintillator detectors, the analysis of the data from a cryogenic bolometer would search for the delayed coincidence between the prompt energy deposition from the electron and the subsequent energy depositions from the two gamma rays. The high energy resolution of bolometers can also aid in distinguishing signal from background.

Background Sources and Mitigation

The success of any this compound based neutrino experiment hinges on the effective mitigation of background radiation. The primary sources of background include:

  • Intrinsic Radioactivity of ¹¹⁵In: As mentioned, the beta decay of ¹¹⁵In is the most significant background. This is addressed through the delayed coincidence detection technique.

  • Cosmic Rays: High-energy muons produced by cosmic rays can create a variety of secondary particles in the detector and surrounding materials, which can mimic neutrino signals. Operating the detector deep underground significantly reduces the cosmic ray flux.

  • Natural Radioactivity: Trace amounts of radioactive isotopes (e.g., from the uranium and thorium decay chains and potassium-40) in the detector components and the surrounding environment can produce gamma rays and neutrons that constitute a background. Careful material selection and purification, as well as passive shielding (e.g., with lead and copper), are employed to minimize this background.

  • Neutron Background: Neutrons from various sources can be captured by indium or other materials in the detector, producing gamma rays that can be a source of background. Shielding and the use of neutron moderators and absorbers are necessary to reduce this component.

The following diagram illustrates the logical relationship between the desired neutrino signal and the primary background from ¹¹⁵In beta decay, and how the delayed coincidence technique is used for discrimination.

G Signal vs. Background Discrimination Logic cluster_events Possible Events in the Detector cluster_signatures Event Signatures cluster_analysis Analysis neutrino_event Neutrino Interaction (¹¹⁵In + νe) neutrino_signature Prompt Electron Signal + Delayed Gamma Signals (γ₁, γ₂) neutrino_event->neutrino_signature background_event ¹¹⁵In Beta Decay (Intrinsic Background) background_signature Prompt Electron Signal (No Delayed Gammas) background_event->background_signature coincidence_check Delayed Coincidence Check (Time and Space) neutrino_signature->coincidence_check background_signature->coincidence_check signal Identified Neutrino Signal coincidence_check->signal Coincidence Found rejected Rejected Background coincidence_check->rejected No Coincidence

Logic for Discriminating Neutrino Signal from Background.

Future Prospects and Challenges

The development of a large-scale this compound based neutrino detector remains a significant experimental challenge. The primary hurdles include:

  • Scalability: Building a detector with a sufficiently large target mass (on the order of tons of indium) to achieve a statistically significant neutrino detection rate is a major undertaking.

  • Radiopurity: Achieving the required levels of radiopurity in all detector components is extremely challenging and crucial for minimizing background.

  • Light Yield and Attenuation (for liquid scintillators): For liquid scintillator detectors, maintaining a high light yield and long attenuation length in a heavily metal-loaded scintillator is a key area of research.

Despite these challenges, the potential scientific rewards of a successful this compound experiment are immense. The ability to perform real-time spectroscopy of low-energy solar neutrinos would provide a direct window into the nuclear fusion processes at the heart of our Sun and could offer new insights into the properties of neutrinos themselves. Continued research and development in detector technology, particularly in the areas of indium-loaded scintillators and large-mass cryogenic bolometers, are essential for realizing the full potential of this promising technique.

References

Methodological & Application

Application Notes and Protocols for Indium-115 in Cryogenic Calorimeter Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indium-115 in cryogenic calorimeter experiments. The content is designed to guide researchers in understanding the principles, experimental setup, and protocols for conducting high-precision measurements of the beta decay spectrum of this compound.

Introduction to this compound and Cryogenic Calorimetry

This compound (

115^{115}115
In) is a primordial nuclide with a natural abundance of approximately 95.7%.[1] It undergoes a 4th forbidden non-unique beta decay to Tin-115 (
115^{115}115
Sn) with an extremely long half-life of 4.41 x 10¹⁴ years.[1][2] This slow decay makes it an excellent candidate for precision measurements that can test and refine nuclear structure models. Such validation is crucial for other rare event searches, including the search for neutrinoless double beta decay, a process that, if observed, would have profound implications for neutrino physics.

Cryogenic calorimeters, also known as bolometers, are highly sensitive detectors that operate at temperatures close to absolute zero (typically in the millikelvin range). At these low temperatures, the heat capacity of the detector's absorber crystal is extremely small. Consequently, the energy deposited by a single particle interaction, such as a beta decay event, results in a measurable temperature increase. This temperature change is then read out by a sensitive thermometer, often a transition-edge sensor (TES). The key advantages of cryogenic calorimeters are their excellent energy resolution and the flexibility in the choice of absorber material, allowing the detector to be the source of the events of interest.

Recent advancements in cryogenic calorimetry have enabled highly precise measurements of the

115^{115}115
In beta decay spectrum. Projects like the Array of Cryogenic Calorimeters to Evaluate Spectral Shapes (ACCESS) are at the forefront of this research, utilizing indium-containing crystals as the core of their detectors.[3][4]

Properties of this compound

A summary of the key nuclear properties of this compound is presented in the table below.

PropertyValue
Natural Abundance95.719(52) %[2]
Half-Life (T₁/₂)4.41(25) x 10¹⁴ years[2]
Decay Modeβ⁻
Daughter Nuclide¹¹⁵Sn[2]
Beta Decay Energy (Q-value)495.886 ± 3.761 keV[5]
Spin and Parity9/2+[2]

Principle of Cryogenic Calorimetry

The fundamental principle of a cryogenic calorimeter is to measure the energy of an interacting particle by detecting the temperature rise in an absorber material. The basic components and workflow are illustrated in the diagram below.

CryogenicCalorimeterPrinciple cluster_detector Cryogenic Detector cluster_environment Cryogenic Environment Absorber Absorber Crystal (e.g., InI, In2O3) Thermometer Thermometer (e.g., TES) Absorber->Thermometer Temperature Rise (ΔT = E/C) ThermalLink Weak Thermal Link (g) Absorber->ThermalLink Readout SQUID Readout & Data Acquisition Thermometer->Readout Resistance Change HeatSink Heat Sink (Constant Temperature, T₀) ThermalLink->HeatSink Thermal Relaxation Particle Particle Interaction (e.g., β-decay) Particle->Absorber Energy Deposition (E) Signal Temperature Pulse Readout->Signal

Caption: Principle of a cryogenic calorimeter.

An energetic particle interacting within the absorber crystal deposits energy, leading to a temperature increase. This temperature change is measured by a highly sensitive thermometer. The absorber is weakly coupled to a heat sink at a constant base temperature, allowing it to cool back down after an event.

Experimental Protocols

The following sections outline the generalized protocols for conducting an experiment to measure the beta decay spectrum of

115^{115}115
In using a cryogenic calorimeter.

Crystal Preparation and Detector Assembly

The choice of an indium-containing crystal is critical as it serves as both the source of the

115^{115}115
In decays and the absorber for the emitted beta particles. Crystals such as Indium Iodide (InI) and Indium Oxide (In₂O₃) have been successfully used.

Protocol:

  • Crystal Growth: High-purity, single crystals of the chosen indium compound are grown. For example, the Low-Thermal-Gradient Czochralski technique can be employed to produce large, high-quality crystals with low internal radioactivity.

  • Crystal Cutting and Polishing: The grown crystal is cut to the desired dimensions (e.g., a cube with sides of a few centimeters). The surfaces are then polished to an optical grade to ensure consistent detector performance.

  • Thermometer Coupling: A Neutron Transmutation Doped (NTD) thermistor or a Transition-Edge Sensor (TES) is attached to the crystal. This is a critical step that requires a robust and reproducible thermal and mechanical connection. A common method is to use an epoxy resin or a thin layer of grease to ensure good thermal contact.

  • Heater Installation: A small heater is often attached to the crystal to allow for periodic energy calibration and to correct for thermal drifts.

  • Detector Mounting: The assembled crystal-thermometer unit is mounted in a holder, typically made of a low-radioactivity material like copper. The holder provides the weak thermal link to the cryostat's cold plate.

Cryostat Operation and Detector Cooling

The experiment is housed within a dilution refrigerator to achieve the necessary operating temperatures in the millikelvin range.

Protocol:

  • System Preparation: The detector array is installed in the experimental chamber of the dilution refrigerator. The system is then sealed and a vacuum is established.

  • Pre-cooling: The system is pre-cooled using liquid nitrogen (to 77 K) and then liquid helium (to 4.2 K).

  • Dilution Refrigerator Operation: The dilution refrigerator is started to cool the detector stage to its base temperature, typically around 10 mK.

  • Temperature Stabilization: The temperature of the detector stage is actively stabilized using a PID controller connected to a heater on the cold plate. Stable operating temperatures are crucial for high-resolution measurements.

Data Acquisition and Processing

The small electrical signals from the thermometers are amplified and digitized for analysis.

Protocol:

  • Signal Amplification: The resistance change in the thermometer is typically measured using a SQUID (Superconducting Quantum Interference Device) based readout circuit for low-noise amplification.

  • Digitization: The amplified signals (pulses) are digitized using a high-resolution analog-to-digital converter (ADC). A sufficiently long time window is recorded for each pulse to capture the full rise and decay profile.

  • Triggering: A software or hardware trigger is implemented to identify potential particle interaction events based on the pulse amplitude or shape.

  • Data Storage: The digitized waveforms of the triggered events are stored for offline analysis.

Calibration and Data Analysis

Energy calibration is essential to convert the measured pulse heights into an energy spectrum.

Protocol:

  • Energy Calibration: Calibration is performed by exposing the detector to radioactive sources with well-known gamma-ray energies (e.g., ⁵⁷Co, ²⁴¹Am). The positions of the photopeaks in the measured spectrum are used to establish a relationship between pulse height and energy.

  • Pulse Shape Analysis: The shape of each pulse is analyzed to discriminate between signal and noise, and potentially to identify different types of particle interactions. The rise time and decay time of the pulses are key parameters in this analysis.

  • Spectrum Generation: An energy spectrum is constructed by creating a histogram of the energies of all valid events.

  • Background Subtraction: A background model is developed based on measurements with a "dummy" detector (without

    115^{115}115
    In) or from simulations. This background is then subtracted from the measured spectrum to obtain the pure
    115^{115}115
    In beta decay spectrum.

  • Spectral Shape Analysis: The resulting spectrum is compared to theoretical models of the

    115^{115}115
    In beta decay. This comparison can be used to determine fundamental nuclear physics parameters, such as the value of the axial-vector coupling constant (gₐ).

Experimental Workflow

The overall workflow for an this compound cryogenic calorimeter experiment is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CrystalPrep Crystal Growth & Preparation DetectorAssembly Detector Assembly (Crystal + Thermometer) CrystalPrep->DetectorAssembly CryoCooling Cryostat Cooling (to ~10 mK) DetectorAssembly->CryoCooling DataAcquisition Data Acquisition CryoCooling->DataAcquisition Calibration Energy Calibration DataAcquisition->Calibration PulseAnalysis Pulse Shape Analysis Calibration->PulseAnalysis SpectrumGen Spectrum Generation PulseAnalysis->SpectrumGen BkgSubtraction Background Subtraction SpectrumGen->BkgSubtraction SpectralFitting Spectral Shape Fitting BkgSubtraction->SpectralFitting Results Results: - Half-life - Spectral Shape - Nuclear Parameters (gA) SpectralFitting->Results

Caption: Experimental workflow for

115^{115}115
In cryogenic calorimetry.

Summary of Experimental Data

The following table summarizes key parameters from recent this compound cryogenic calorimeter experiments.

ParameterLiInSe₂ ExperimentInI Experiment (ACCESS)In₂O₃ Experiment (ACCESS)
Crystal MassNot Specified~ grams~ grams
Operating TemperatureNear absolute zero~10 mK~10 mK
ThermometerNot SpecifiedNTD ThermistorNTD Thermistor
Energy ResolutionHighHighHigh
Key FindingPrecise measurement of the
115^{115}115
In decay rate.[6]
Simultaneous measurement of half-life and spectral shape.Feasibility study for spectral shape measurement.[3]

Note: Specific quantitative values for parameters like crystal mass and energy resolution are often experiment-specific and may not be publicly available in all cases.

Conclusion

The use of this compound in cryogenic calorimeters represents a powerful technique for probing fundamental nuclear physics. The ultra-low operating temperatures and the high energy resolution of these detectors allow for unprecedentedly precise measurements of the beta decay spectrum of

115^{115}115
In. The data obtained from these experiments provide stringent tests of nuclear models, which are essential for advancing our understanding of nuclear structure and for interpreting the results of next-generation neutrinoless double beta decay searches. The protocols and information provided in these notes serve as a guide for researchers entering this exciting and impactful field.

References

Application Notes and Protocols for Low-Energy Neutrino Detection Using Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Indium-115 in the detection of low-energy neutrinos, a field with significant implications for fundamental physics and potentially for advanced analytical techniques.

Introduction

The detection of low-energy neutrinos, particularly those originating from the proton-proton (pp) fusion chain in the Sun, is a crucial endeavor in astrophysics and particle physics. This compound (¹¹⁵In) offers a unique and promising avenue for real-time spectroscopy of these elusive particles. The primary mechanism for detection is the charged-current inverse beta decay reaction, which provides a distinct delayed coincidence signature, allowing for effective discrimination from background events.[1][2] This technology, primarily advanced through the Low Energy Neutrino Spectroscopy (LENS) project, holds the potential to unravel key aspects of neutrino physics and solar processes.[1][2]

Principle of Detection

The detection of a low-energy electron neutrino (νe) by an this compound nucleus proceeds through the following inverse beta decay reaction:

νe + ¹¹⁵In → ¹¹⁵Sn* + e⁻

This reaction has a low energy threshold of approximately 114 keV, making it sensitive to the abundant low-energy solar neutrinos.[1] The resulting Tin-115 (¹¹⁵Sn) nucleus is in an excited state. It subsequently de-excites to its ground state through a cascade of two gamma rays (γ) with a characteristic time delay. This delayed coincidence between the prompt electron signal and the subsequent gamma rays provides a powerful tool for identifying true neutrino events amidst background radiation.[3]

Key Reaction Properties

The unique signature of a neutrino interaction in an this compound detector is a triple coincidence: a prompt electron followed by two delayed gamma rays. This distinct temporal and spatial correlation is the cornerstone of the experimental technique.[3]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound for low-energy neutrino detection.

ParameterValueReference
Target Isotope¹¹⁵In[1]
Natural Abundance of ¹¹⁵In95.7%[1]
Reactionνe + ¹¹⁵In → ¹¹⁵Sn* + e⁻[1]
Energy Threshold~114 keV[1]
¹¹⁵Sn* Excited State Half-life3.27 µs[1]
Delayed Gamma Ray Energies116 keV and 497 keV[1]
¹¹⁵In Half-life (Beta Decay)4.41 x 10¹⁴ years
Neutrino SourceEnergy RangeExpected Signal in ¹¹⁵In Detector
Solar pp< 0.42 MeVDominant signal
Solar ⁷Be0.862 MeV (line)Significant contribution
Solar pep1.44 MeV (line)Lower but detectable rate
Geo-neutrinos< 2.6 MeVPotential for detection

Note: The neutrino capture cross-section is energy-dependent. Detailed cross-section data is crucial for interpreting the detected neutrino spectrum.

Experimental Protocols

Preparation of Indium-Loaded Liquid Scintillator (InLS)

A critical component of an this compound based detector is the indium-loaded liquid scintillator (InLS). The following protocol outlines a general procedure for its synthesis, based on the principles developed for metal-loaded scintillators.

Objective: To synthesize a stable, transparent, and highly efficient liquid scintillator containing a significant concentration of indium.

Materials:

  • Indium Trichloride (InCl₃) or other suitable indium salt

  • Carboxylic acid (e.g., 3,5,5-trimethylhexanoic acid)[4]

  • Organic solvent (e.g., linear alkylbenzene - LAB, pseudocumene - PC)[3]

  • Primary fluor (e.g., 2,5-diphenyloxazole - PPO)[4]

  • Wavelength shifter (e.g., 1,4-bis(2-methylstyryl)benzene - bis-MSB)[4]

  • Deionized water

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

Procedure:

  • Aqueous Solution Preparation: Dissolve the indium salt in deionized water to create an aqueous solution of a specific molarity.

  • Liquid-Liquid Extraction:

    • Mix the aqueous indium solution with the carboxylic acid dissolved in the organic solvent.

    • Carefully adjust the pH of the aqueous phase to the optimal value for the formation of the indium-carboxylate complex. This step is critical for achieving high indium loading and stability.[3]

    • Allow the two phases to separate. The indium-carboxylate complex will be extracted into the organic phase.

  • Purification:

    • Separate the organic phase containing the indium complex.

    • Wash the organic phase with deionized water to remove any remaining impurities.

    • Utilize techniques such as vacuum distillation to remove any residual water and unreacted components.[5]

  • Scintillator Formulation:

    • Dissolve the purified solid indium carboxylate in the chosen organic solvent to the desired concentration (typically 8-10% by weight).[3]

    • Add the primary fluor (PPO) and wavelength shifter (bis-MSB) to the solution and stir until completely dissolved.

  • Quality Control:

    • Measure the light yield of the final InLS using a calibrated light source.

    • Determine the optical attenuation length at the emission wavelength of the scintillator (around 430 nm) using a spectrophotometer.[3]

    • Assess the long-term stability of the solution by monitoring for any precipitation or degradation over time.[3]

Detector Assembly and Data Acquisition

Objective: To construct a detector capable of efficiently detecting the scintillation light produced by neutrino interactions and to acquire the resulting electronic signals for analysis.

Components:

  • Containment vessel for the InLS (material should be low in intrinsic radioactivity and compatible with the scintillator)

  • Array of photomultiplier tubes (PMTs) surrounding the vessel

  • High-voltage power supply for the PMTs

  • Signal processing electronics (preamplifiers, amplifiers, discriminators)

  • Data acquisition (DAQ) system (e.g., FPGA-based digitizers)[6][7]

  • Shielding materials (e.g., lead, water) to reduce external background radiation

Procedure:

  • Vessel Preparation: Thoroughly clean the containment vessel to minimize any radioactive contaminants.

  • PMT Installation: Mount the PMTs around the vessel to ensure maximum light collection efficiency. The arrangement should be optimized to provide uniform coverage.

  • Filling: Carefully fill the vessel with the prepared InLS, avoiding the introduction of any air bubbles or contaminants.

  • Light Sealing: Ensure the entire detector is light-tight to prevent any external light from reaching the PMTs.

  • Electronics Connection:

    • Connect the PMTs to the high-voltage power supply.

    • Route the PMT signals to the preamplifiers and then to the main amplifiers.

    • Connect the amplified signals to discriminators to generate logic pulses for triggering.

    • Feed the analog signals into the DAQ system for digitization and recording.

  • Shielding Installation: Surround the detector with appropriate shielding to minimize background from cosmic rays and environmental radioactivity.

Calibration

Objective: To determine the energy scale and detection efficiency of the detector.

Procedure:

  • Energy Calibration:

    • Deploy radioactive sources with known gamma-ray energies (e.g., ⁶⁰Co, ¹³⁷Cs, ⁵⁴Mn) at various positions within the detector volume.

    • Record the resulting spectra and use the photopeaks to establish a relationship between the measured charge (or pulse height) and the deposited energy.

  • Efficiency Calibration:

    • Use sources with known activities to determine the overall detection efficiency of the detector as a function of energy and position.

    • Neutron sources (e.g., AmBe, ²⁵²Cf) can be used to mimic the delayed coincidence signature of the neutrino signal and to calibrate the neutron detection efficiency.[8]

Mandatory Visualizations

Signaling Pathway of Neutrino Detection

G cluster_nucleus Inside this compound Nucleus cluster_detector In Detector Medium nu_e Incoming Electron Neutrino (νe) In115 This compound (¹¹⁵In) (Ground State) nu_e->In115 Inverse Beta Decay Sn115_excited Tin-115 (¹¹⁵Sn*) (Excited State) In115->Sn115_excited Neutrino Capture electron Prompt Electron (e⁻) (Scintillation Light) In115->electron Sn115_ground Tin-115 (¹¹⁵Sn) (Ground State) Sn115_excited->Sn115_ground De-excitation (t½ = 3.27 µs) gamma1 Delayed Gamma Ray (γ₁) (116 keV) Sn115_excited->gamma1 gamma2 Delayed Gamma Ray (γ₂) (497 keV) Sn115_excited->gamma2

Caption: Neutrino interaction and subsequent decay pathway in an this compound detector.

Experimental Workflow

G cluster_detection Detection Stage cluster_processing Signal Processing Stage cluster_analysis Data Analysis Stage neutrino_event Neutrino Interaction in InLS scintillation Scintillation Light Production neutrino_event->scintillation pmt_detection Light Detection by PMTs scintillation->pmt_detection analog_signal Analog Electrical Signals from PMTs pmt_detection->analog_signal amplification Preamplification & Amplification analog_signal->amplification digitization Signal Digitization (DAQ) amplification->digitization raw_data Raw Digitized Waveforms digitization->raw_data event_reconstruction Event Reconstruction (Energy, Position, Time) raw_data->event_reconstruction coincidence_analysis Delayed Coincidence Analysis event_reconstruction->coincidence_analysis background_rejection Background Rejection coincidence_analysis->background_rejection neutrino_spectrum Final Neutrino Spectrum background_rejection->neutrino_spectrum

Caption: Workflow from neutrino detection to data analysis in an this compound experiment.

Logical Relationship for Background Reduction

G cluster_sources Background Sources cluster_mitigation Mitigation Techniques cluster_outcome Outcome cosmic_rays Cosmic Rays underground_lab Underground Laboratory cosmic_rays->underground_lab environmental_radioactivity Environmental Radioactivity (γ, n) passive_shielding Passive Shielding (Lead, Water) environmental_radioactivity->passive_shielding internal_radioactivity Detector Material Radioactivity material_selection Low-Radioactivity Material Selection internal_radioactivity->material_selection in115_beta_decay ¹¹⁵In Intrinsic Beta Decay coincidence_logic Delayed Coincidence Signature in115_beta_decay->coincidence_logic pulse_shape_discrimination Pulse Shape Discrimination (PSD) in115_beta_decay->pulse_shape_discrimination reduced_background Reduced Background Rate underground_lab->reduced_background passive_shielding->reduced_background material_selection->reduced_background purification Scintillator Purification purification->reduced_background enhanced_sensitivity Enhanced Neutrino Signal Sensitivity coincidence_logic->enhanced_sensitivity pulse_shape_discrimination->enhanced_sensitivity reduced_background->enhanced_sensitivity

References

Unlocking Structural Insights: Application Notes and Protocols for Indium-115 Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on Indium-115 solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. These detailed application notes and protocols provide a practical framework for utilizing this powerful analytical technique to probe the local environment of indium in a variety of solid materials, offering critical insights for materials science and pharmaceutical development.

This compound, a quadrupolar nucleus (spin I = 9/2), presents unique challenges and opportunities in solid-state NMR. Its high natural abundance (95.7%) makes it an attractive nucleus for NMR studies. However, the large quadrupole moment of ¹¹⁵In often leads to very broad spectral lines, necessitating specialized techniques and high magnetic fields to obtain high-resolution data.[1][2] This guide outlines the most effective methodologies to overcome these challenges and extract meaningful structural and dynamic information.

The application of solid-state NMR in the pharmaceutical industry is well-established for characterizing active pharmaceutical ingredients (APIs), excipients, and final drug products.[3][4][5] While specific examples for ¹¹⁵In are emerging, the techniques detailed herein are directly applicable to the study of indium-containing pharmaceuticals, offering a non-destructive method to investigate polymorphism, drug-excipient interactions, and the local structure of metal-based drugs.[6]

Key Quantitative Data Summary

The following table summarizes key ¹¹⁵In solid-state NMR parameters for a selection of indium compounds, providing a valuable reference for researchers in the field. The quadrupolar coupling constant (Cq) is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information on the local symmetry. The isotropic chemical shift (δiso) is sensitive to the electronic environment around the indium nucleus.

CompoundMagnetic Field (T)TechniqueCq (MHz)ηQδiso (ppm)Reference
In(acac)₃11.75Static106.0 ± 2.00.14-[2][7]
In(trop)₃11.75Static115.0 ± 4.00.45-[7]
Cl₃In(TMP)11.75Static200.0 ± 4.00.10-[7]
I₃In[OP(p-Anis)₃]₂11.75Static130.0 ± 3.00.60-[7]
In₂O₃ (In1)4.0 - 6.5Field-Swept QCPMG183 ± 20.05 ± 0.05-[8][9]
In₂O₃ (In2)4.0 - 6.5Field-Swept QCPMG126 ± 20.86 ± 0.05-[8][9]
LiIn₂SbO₆9.4Stepped-Frequency QCPMG54.5 ± 1.00.53 ± 0.02130 ± 20[10]
InBr9.4Static---290 ± 60[11]
[In][GaCl₄]9.4Static40 ± 3--[11]
In(I) complex 29.4Static46 ± 5--[11]
In(III) sites in 314.1Static50 ± 10 and 64 ± 7-130 ± 30[2][11]

Note: Cq = Quadrupolar Coupling Constant, ηQ = Asymmetry Parameter, δiso = Isotropic Chemical Shift. Some studies did not report all parameters.

Experimental Protocols

Detailed methodologies for key ¹¹⁵In solid-state NMR experiments are provided below. These protocols are synthesized from the experimental sections of leading research articles and are intended as a guide for researchers.

Protocol 1: Static Wideline ¹¹⁵In Solid-State NMR

This protocol is suitable for obtaining information from the broad powder patterns of static solid samples, which is particularly useful for determining the quadrupolar parameters.

1. Sample Preparation:

  • Ensure the sample is a fine, dry powder to maximize filling factor and homogeneity within the NMR rotor.

  • For air- or moisture-sensitive compounds, samples should be packed in an inert atmosphere (e.g., a glovebox).[12]

  • Tightly pack the powdered sample into a zirconia rotor of appropriate size (e.g., 4 mm).

2. Spectrometer Setup:

  • Use a solid-state NMR spectrometer equipped with a wide-bore magnet (e.g., 9.4 T or higher).[11] Higher fields are advantageous for better resolution and sensitivity.[7]

  • Utilize a solid-state probe capable of handling high-power radiofrequency pulses.

3. Experimental Parameters (Quadrupolar Echo):

  • Employ a quadrupolar echo pulse sequence (π/2 - τ - π/2 - acquire).[12]

  • Pulse Lengths: Determine the π/2 pulse length for ¹¹⁵In on a reference sample.

  • Inter-pulse Delay (τ): Use a short delay (e.g., 20-50 µs) to minimize T₂ relaxation losses.

  • Recycle Delay: A relaxation delay of 0.5 s is often sufficient for complete relaxation.[12]

  • Acquisition: Acquire the free induction decay (FID) after the second pulse.

  • Spectral Width: Use a large spectral width (e.g., 1-5 MHz) to encompass the entire powder pattern.

4. Data Processing:

  • Apply a left-shift and Fourier transform the FID.

  • Phase correct the resulting spectrum.

  • The resulting spectrum can be simulated to extract the quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ).

Protocol 2: Magic Angle Spinning (MAS) ¹¹⁵In Solid-State NMR

This protocol aims to reduce the anisotropic broadening by spinning the sample at the "magic angle," leading to higher resolution spectra.

1. Sample Preparation:

  • Follow the same procedure as for static NMR, ensuring the sample is well-packed to maintain spinning stability.

2. Spectrometer Setup:

  • Use a solid-state NMR spectrometer with a MAS probe.

  • The spinning speed should be as high as possible (e.g., >60 kHz for ultra-fast MAS) to effectively average the quadrupolar interaction.[11]

3. Experimental Parameters:

  • A simple one-pulse or Hahn-echo pulse sequence can be used.

  • Spinning Speed: Set the desired MAS rate.

  • Pulse Lengths: Calibrate the π/2 pulse length for the specific probe and sample.

  • Recycle Delay: Typically in the range of a few seconds, but should be optimized based on the spin-lattice relaxation time (T₁).

  • Acquisition: Acquire the FID.

4. Data Processing:

  • Fourier transform the FID.

  • The resulting spectrum will show a central band and a series of spinning sidebands.

  • The isotropic chemical shift (δiso) can be determined from the position of the central band.

Protocol 3: Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) ¹¹⁵In Solid-State NMR

The QCPMG technique is a powerful method for enhancing the signal-to-noise ratio of broad NMR signals by acquiring a train of echoes.[13]

1. Sample Preparation:

  • Follow the standard procedure for solid-state NMR samples.

2. Spectrometer Setup:

  • Use a solid-state NMR spectrometer capable of executing complex pulse sequences.

3. Experimental Parameters:

  • The QCPMG pulse sequence consists of an initial π/2 pulse followed by a series of π pulses (π/2 - (τ - π - τ - acquire)n).[13]

  • Pulse Lengths: Calibrate the π/2 and π pulse lengths.

  • Inter-pulse Delay (τ): This determines the spacing of the "spikelets" in the frequency domain.

  • Number of Echoes (n): A larger number of echoes can improve sensitivity, limited by the T₂ relaxation time.

  • Recycle Delay: Should be set to be at least 5 times the T₁ relaxation time for quantitative results.

4. Stepped-Frequency Acquisition (for very broad spectra):

  • For spectra that are broader than the excitation bandwidth of the pulses, a stepped-frequency approach is necessary.[10][12]

  • The transmitter frequency is moved in steps across the entire spectral range.

  • A QCPMG experiment is performed at each frequency step.

  • The individual spectra are then co-added to reconstruct the full powder pattern.[12]

5. Data Processing:

  • The resulting echo train is processed to generate the final spectrum.

  • The full lineshape can be simulated to extract Cq, ηQ, and δiso.

Visualizing the Workflow

The following diagrams illustrate the general workflows for ¹¹⁵In solid-state NMR experiments.

experimental_workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_proc Data Processing & Analysis start Start: Solid Indium Compound powder Grind to Fine Powder start->powder pack Pack into Rotor powder->pack spectrometer Insert into Spectrometer pack->spectrometer tune Tune and Match Probe spectrometer->tune setup Set Experimental Parameters tune->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase analysis Spectral Analysis & Simulation phase->analysis results Extract NMR Parameters (Cq, ηQ, δiso) analysis->results

Caption: General workflow for a solid-state NMR experiment.

technique_selection cluster_goals cluster_techniques goal Primary Research Goal quadrupolar Determine Quadrupolar Parameters (Cq, ηQ) goal->quadrupolar chemical_shift Determine Isotropic Chemical Shift (δiso) goal->chemical_shift sensitivity Enhance Signal-to-Noise goal->sensitivity static Static Wideline NMR quadrupolar->static Provides full powder pattern mas Magic Angle Spinning (MAS) chemical_shift->mas Averages anisotropy qcpmg QCPMG sensitivity->qcpmg Acquires echo train static->qcpmg Can be combined for broad lines

Caption: Logic for selecting an appropriate ¹¹⁵In ssNMR technique.

These application notes and protocols are designed to serve as a valuable resource for the scientific community, fostering further exploration and application of ¹¹⁵In solid-state NMR in both fundamental and applied research.

References

Application Notes and Protocols for the Measurement of Indium-115 Beta Decay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-115 (¹¹⁵In) is a long-lived primordial nuclide with a half-life on the order of 10¹⁴ years.[1] It undergoes a 4th-forbidden non-unique beta decay to Tin-115 (¹¹⁵Sn), emitting a beta particle (electron) with a Q-value of approximately 497.954 keV.[2] The study of this highly suppressed decay provides valuable insights into nuclear structure and the quenching of the axial-vector coupling constant (gA), which is crucial for understanding neutrinoless double beta decay.[2][3] This document provides detailed application notes and protocols for designing and conducting an experiment to measure the beta decay of ¹¹⁵In.

Core Components of the Experimental Setup

A successful measurement of the low-energy beta decay of ¹¹⁵In requires a carefully designed experimental setup that minimizes background radiation and accurately detects the emitted electrons. The primary components include a suitable detector, comprehensive shielding, and a robust data acquisition system.

ComponentDescriptionKey Considerations
Detector The device that interacts with the beta particles and produces a measurable signal.High efficiency for low-energy electrons, excellent energy resolution, and a low intrinsic background are critical.
Shielding Materials surrounding the detector to reduce background signals from cosmic rays and environmental radioactivity.A multi-layered approach, often in a low-background underground facility, is necessary to isolate the faint signal of ¹¹⁵In decay.
Data Acquisition (DAQ) The electronic system that digitizes, processes, and records the signals from the detector.High-speed processing and stable performance are required to accurately capture the energy and timing of each decay event.[4]
Calibration Sources Radioactive sources with well-known decay energies used to calibrate the detector's energy response.A selection of beta and gamma emitters covering the energy range of interest is needed for accurate calibration.[5][6][7]

Detector Options for ¹¹⁵In Beta Decay Measurement

The choice of detector is paramount for the successful measurement of the faint and low-energy beta decay of ¹¹⁵In. Recent advancements have demonstrated the superiority of cryogenic calorimeters for this specific application.

Detector TypePrinciple of OperationTypical Energy ResolutionAdvantagesDisadvantages
**Cryogenic Calorimeter (e.g., InI, LiInSe₂) **The detector is the source itself. The energy from beta decay causes a minuscule temperature rise in a crystal cooled to near absolute zero, which is measured by a sensitive thermometer.[1][8]~3.4 keV[9]Excellent energy resolution; Extremely low energy threshold; High efficiency as the source is the detector.Complex and expensive cryogenic infrastructure required; Limited to specific crystal compositions.
High-Purity Germanium (HPGe) Detector Beta particles deposit energy in the germanium crystal, creating electron-hole pairs that are collected as an electrical pulse.Varies with energyGood energy resolution.Can have higher background; May require a separate ¹¹⁵In source.
Silicon Semiconductor Detector (PIPS-type) Similar to HPGe, but uses a silicon crystal. Often used for beta spectrometry.[10]4.4 keV at 60 keV[10]Good resolution; Low detection threshold (e.g., 15 keV).[10]Can be susceptible to radiation damage.
Scintillation Counter (Plastic or Organic) Beta particles excite the scintillator material, which then emits light that is detected by a photomultiplier tube (PMT) or silicon photomultiplier (SiPM).[11][12][13]Generally poorer than semiconductor or cryogenic detectors.Relatively inexpensive; Can be fabricated into large areas.Lower energy resolution; Non-linearity in light output for low-energy electrons.

Experimental Protocols

Protocol 1: Setup with a Cryogenic Calorimeter

This protocol describes the state-of-the-art method for measuring the ¹¹⁵In beta decay spectrum.

1. Crystal Preparation and Mounting:

  • An Indium-based crystal, such as Indium Iodide (InI) or Lithium Indium Diselenide (LiInSe₂), serves as both the source and the detector.[1][8]

  • A highly sensitive thermometer, such as a Neutron Transmutation Doped (NTD) thermistor, is coupled to the crystal to measure temperature changes.

  • The crystal assembly is mounted in a dilution refrigerator.

2. Shielding and Environment:

  • The experiment should be conducted in a deep underground laboratory, such as the Gran Sasso National Laboratories (LNGS), to minimize the cosmic-ray induced background.[1][14]

  • A passive shield made of layers of high-purity materials is constructed around the cryostat. A typical configuration includes an outer layer of lead and an inner layer of copper to absorb gamma rays and lead-induced X-rays.[15][16][17]

3. Cooldown and Data Acquisition:

  • The dilution refrigerator cools the crystal to its operating temperature, typically a few millikelvin (just above absolute zero).[1]

  • The DAQ system, often based on Field-Programmable Gate Arrays (FPGAs), continuously monitors the thermometer's resistance.[4]

  • When a beta decay occurs within the crystal, the deposited energy causes a temperature pulse. The DAQ system digitizes and records these pulses.

4. Energy Calibration:

  • Calibration is performed using external gamma sources with known energies, such as Cobalt-60 (¹³³Ba) or Europium-152 (¹⁵²Eu).

  • The known energy peaks from the calibration sources are used to create a precise energy-to-temperature-pulse-height conversion.

5. Background Measurement and Subtraction:

  • Long background measurements are performed with the system in the same configuration but without the Indium-based crystal, if possible, or by using data from periods between identified events.

  • Sophisticated analysis techniques and simulations are used to model and subtract the remaining background from the ¹¹⁵In spectrum.[8]

6. Data Analysis:

  • The recorded pulses are processed to reconstruct the energy of each event.

  • The resulting energy spectrum is analyzed to determine the spectral shape and the half-life of the ¹¹⁵In decay.[3]

Protocol 2: Setup with a Semiconductor Detector

This protocol outlines a more traditional approach using a semiconductor detector.

1. Source Preparation:

  • A thin, uniform source of ¹¹⁵In is required to minimize self-absorption of the low-energy beta particles.

  • Techniques such as electro-pulverization or freeze-drying onto a thin backing (e.g., a 500 nm Vyns film) can be used.[10][18]

2. Detector and Chamber Setup:

  • A PIPS-type silicon detector or a small HPGe detector is placed in a vacuum chamber.[10]

  • The detector is cooled with liquid nitrogen to reduce thermal noise.[10]

  • The ¹¹⁵In source is positioned close to the detector window.

3. Shielding:

  • The vacuum chamber is enclosed in a graded-Z shield (e.g., lead, tin, copper) to reduce external background radiation.[15]

4. Data Acquisition:

  • The signal from the detector's preamplifier is fed into a shaping amplifier.

  • A multichannel analyzer (MCA), which can be a standalone unit or part of a larger VME or CAMAC-based DAQ system, digitizes the amplified pulses and generates an energy spectrum.[19][20]

5. Energy and Efficiency Calibration:

  • The energy scale is calibrated using beta sources with known endpoint energies (e.g., Carbon-14, Technetium-99) and conversion electron sources (e.g., Bismuth-207, Cadmium-109).[7][10]

  • The detection efficiency is determined using sources with known activities.

6. Measurement and Analysis:

  • The beta spectrum of the ¹¹⁵In source is acquired for a long duration to achieve sufficient statistical significance.

  • A separate background spectrum is measured with the source removed and subtracted from the ¹¹⁵In spectrum.

  • The corrected spectrum is then analyzed.

Visualizations

Experimental_Setup Experimental Setup for this compound Beta Decay Measurement cluster_Shielding Low-Background Shielding cluster_Detector Detector System cluster_DAQ Data Acquisition System Detector This compound Source (e.g., InI Crystal or Thin Foil) Sensor Sensor (e.g., Cryogenic Thermometer or Semiconductor Junction) Detector->Sensor Beta Decay Preamplifier Preamplifier Sensor->Preamplifier Analog Signal Shielding_Layers Graded-Z Shield (Lead, Copper) Underground_Lab Underground Laboratory (Reduces Cosmic Rays) Digitizer Digitizer / ADC / MCA Preamplifier->Digitizer Data_Storage Data Storage & Analysis (PC) Digitizer->Data_Storage

Caption: Logical relationship of key components in the experimental setup.

Experimental_Workflow Experimental Workflow for this compound Beta Decay Measurement A 1. Sample & Detector Preparation (e.g., Crystal Growth or Thin Source Deposition) B 2. System Assembly & Shielding (in Low-Background Environment) A->B C 3. Detector Cooldown & System Checkout (for Cryogenic Setups) B->C D 4. Energy & Efficiency Calibration (using known radioactive sources) C->D E 5. Background Measurement (long acquisition without source or in anti-coincidence) D->E F 6. ¹¹⁵In Data Acquisition (long measurement time for high statistics) E->F G 7. Data Processing & Analysis (Background Subtraction, Spectrum Fitting) F->G H 8. Result Extraction (Half-life and Spectral Shape Determination) G->H

Caption: A typical experimental workflow from preparation to final analysis.

References

Application Notes and Protocols for Indium-115 as a Target in Solar Neutrino Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-115 (¹¹⁵In) presents a compelling target for the detection of low-energy solar neutrinos, particularly those originating from the proton-proton (pp) fusion chain, which constitutes the primary source of the Sun's energy. The unique nuclear structure of ¹¹⁵In allows for a charged-current interaction with electron neutrinos (νe) that yields a distinctive, time-delayed coincidence signal. This characteristic provides a powerful tool for discriminating true neutrino events from background radiation, a significant challenge in low-energy neutrino detection.

The concept, originally proposed by R.S. Raghavan in 1976, has been the subject of extensive research and development, most notably within the framework of the Low Energy Neutrino Spectroscopy (LENS) project. These application notes provide a detailed overview of the principles, experimental protocols, and expected performance of an ¹¹⁵In-based solar neutrino detector.

Principle of Detection: Inverse Beta Decay of ¹¹⁵In

The detection of solar neutrinos via ¹¹⁵In relies on the process of inverse beta decay. An incident electron neutrino interacts with an ¹¹⁵In nucleus, transforming it into an excited state of a Tin-115 nucleus (¹¹⁵Sn*) and emitting a prompt electron (e⁻).

Reaction: νe + ¹¹⁵In → ¹¹⁵Sn* + e⁻

This reaction has a low energy threshold of approximately 114 keV, making it sensitive to the majority of the solar neutrino spectrum, including the abundant pp neutrinos.[1]

The resulting ¹¹⁵Sn* nucleus is in a metastable state and de-excites to its ground state through a cascade of two gamma rays (γ₁ and γ₂). This de-excitation is delayed, with a half-life of about 3.26 to 4.7 microseconds.[1][2]

De-excitation: ¹¹⁵Sn* → ¹¹⁵Sn + γ₁ (116 keV) + γ₂ (497 keV)

This sequence of a prompt electron followed by two delayed gamma rays provides a unique triple-coincidence signature in both time and space, which is crucial for rejecting background events.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the use of ¹¹⁵In as a solar neutrino target, primarily derived from research and development for the LENS experiment.

ParameterValueReference
Target Isotope¹¹⁵In[1]
Neutrino InteractionCharged-Current (Inverse Beta Decay)[3]
Energy Threshold~114 keV[1]
Prompt ParticleElectron (e⁻)[1]
Delayed ParticlesTwo Gamma Rays (γ₁, γ₂)[1]
Energy of γ₁116 keV[1]
Energy of γ₂497 keV[1]
Half-life of ¹¹⁵Sn*~3.26 - 4.7 µs[1][2]
Natural Abundance of ¹¹⁵In95.7%[1]
Intrinsic ¹¹⁵In Beta Decay Half-life4.41 x 10¹⁴ years[4]
Intrinsic ¹¹⁵In Beta Decay Endpoint Energy482 keV[4]
ParameterTarget Value/RangeReference
Indium Loading in Scintillator8 - 10 wt.%[3][5]
Light Yield~5,500 - 8,500 photons/MeV[1]
Attenuation Length (at 430 nm)> 8 m[3]
SolventPseudocumene (PC) or Linear Alkylbenzene (LAB)[3]
Fluor2,5-Diphenyloxazole (PPO)[6]
ParameterPredicted ValueReference
Solar Neutrino Capture Rate~750 Solar Neutrino Units (SNU)[2]
Expected Event Rate (10-ton Indium detector)~0.2 events/day (for ⁷Be, p-e-p, and ⁸B neutrinos)[5]

Experimental Protocols

Synthesis of Indium-Loaded Liquid Scintillator (InLS)

The key to a successful ¹¹⁵In-based experiment is the ability to dissolve a high concentration of indium into a liquid scintillator while maintaining excellent optical properties. The most promising method involves the synthesis of an indium carboxylate complex that is soluble in the organic scintillator solvent.

Objective: To prepare a stable, high-light-yield liquid scintillator containing 8-10% indium by weight.

Materials:

  • Indium source (e.g., Indium Acetate)

  • Carboxylic acid (e.g., 2-methylvaleric acid)[7]

  • Organic scintillator solvent (e.g., Pseudocumene or Linear Alkylbenzene)

  • Primary fluor (e.g., PPO - 2,5-Diphenyloxazole)

  • pH adjusting solution (e.g., dilute NaOH or NH₄OH)

  • Deionized water

  • Purification column with Al₂O₃[1]

Protocol:

  • Preparation of Indium Carboxylate:

    • The synthesis of the indium carboxylate is achieved through a liquid-liquid extraction process.

    • Dissolve the indium source in an aqueous solution.

    • Dissolve the carboxylic acid in the organic scintillator solvent.

    • Combine the aqueous and organic phases in a separation funnel.

    • Adjust the pH of the aqueous phase to approximately 6.88 to facilitate the transfer of indium ions to the organic phase, forming the indium carboxylate complex.[8]

    • Shake the mixture vigorously and allow the phases to separate.

    • Collect the organic phase containing the indium carboxylate.

    • The solid indium carboxylate can be obtained by vacuum distillation of the solvent.[8]

  • Purification of Reagents:

    • To achieve the required long attenuation length, all reagents must be highly purified.

    • The carboxylic acids should be purified by double vacuum distillation.[1]

    • The organic solvent and other solutions should be purified by passing them through a column of activated alumina (Al₂O₃).[1]

  • Preparation of the Final Indium-Loaded Liquid Scintillator:

    • Dissolve the synthesized solid indium carboxylate directly into the purified organic scintillator solvent to achieve the target indium concentration (8-10 wt.%).[8]

    • Add the primary fluor (e.g., PPO) at a concentration of approximately 2-4 g/L.[6][7]

    • Stir the mixture until all components are fully dissolved.

    • The final InLS should be stored in sealed, dark glass vessels under an inert atmosphere (e.g., argon) to maintain its chemical stability.[7]

Detector Setup and Data Acquisition for Delayed Coincidence Measurement

The detection of the triple-coincidence signature of an ¹¹⁵In-neutrino event requires a carefully configured detector and data acquisition system.

Objective: To detect and record the prompt electron and the two delayed gamma rays from a neutrino interaction, while minimizing background.

Equipment:

  • A segmented detector consisting of cells filled with the InLS. The segmentation helps in localizing the event and reducing accidental coincidences.[9]

  • Photomultiplier tubes (PMTs) coupled to the ends of each scintillator cell to detect the scintillation light.

  • High-voltage power supply for the PMTs.

  • Fast-timing preamplifiers and amplifiers.

  • Constant-fraction discriminators (CFDs) to generate timing signals.

  • A time-to-amplitude converter (TAC) or a high-resolution digitizer to measure the time difference between signals.

  • A multi-channel analyzer (MCA) or a data acquisition (DAQ) system to record the energy and timing of each event.

  • Coincidence logic units.

Protocol:

  • Detector Assembly and Shielding:

    • The detector should be placed deep underground to minimize cosmic-ray induced backgrounds.

    • Surround the detector with passive shielding (e.g., lead, polyethylene) to reduce external gamma and neutron backgrounds.

    • An active veto shield of scintillators can be used to tag and reject events caused by cosmic muons.

  • Electronics Setup and Calibration:

    • Connect the PMT outputs to the preamplifiers and then to the amplifiers.

    • Split the amplified signal. One branch goes to the energy measurement (MCA/DAQ), and the other goes to the timing branch (CFD).

    • Calibrate the energy response of each detector cell using radioactive sources with known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co).

    • Calibrate the timing response of the system to determine the time resolution.

  • Data Acquisition and Triggering:

    • Set the discriminator thresholds to trigger on events above the electronic noise.

    • The trigger for a potential neutrino event is the detection of the prompt electron.

    • Upon a prompt trigger, open a time window of several microseconds (e.g., ~10 µs) to look for the two delayed gamma rays.[9]

    • Record the energy and arrival time of all events within this time window.

    • The data acquisition system should be configured to record the waveform of each pulse for more detailed offline analysis, which can help in pulse shape discrimination to further reduce background.

  • Data Analysis for Coincidence Events:

    • Offline, analyze the recorded data for events that satisfy the triple-coincidence criteria:

      • A prompt event with an energy consistent with the expected electron spectrum from a solar neutrino interaction.

      • Two subsequent events within the specified time window with energies corresponding to the 116 keV and 497 keV gamma rays.

      • All three events should be spatially correlated, i.e., occur in the same or adjacent detector cells.

Visualizations

Neutrino Detection Signaling Pathway

G cluster_solar_neutrino Solar Neutrino Interaction cluster_interaction Inverse Beta Decay cluster_deexcitation Delayed De-excitation Solar_Neutrino Solar Neutrino (νe) Indium_115 This compound (¹¹⁵In) Solar_Neutrino->Indium_115 Enters Detector Interaction νe + ¹¹⁵In → ¹¹⁵Sn* + e⁻ Indium_115->Interaction Prompt_Electron Prompt Electron (e⁻) Interaction->Prompt_Electron Prompt Signal Excited_Tin Excited Tin-115 (¹¹⁵Sn*) Interaction->Excited_Tin Deexcitation ¹¹⁵Sn* → ¹¹⁵Sn + γ₁ + γ₂ Excited_Tin->Deexcitation t₁/₂ ≈ 3.3 µs Gamma1 Gamma Ray 1 (γ₁) Deexcitation->Gamma1 Delayed Signal 1 Gamma2 Gamma Ray 2 (γ₂) Deexcitation->Gamma2 Delayed Signal 2 Stable_Tin Stable Tin-115 (¹¹⁵Sn) Deexcitation->Stable_Tin G cluster_preparation Preparation cluster_detection Detection and Data Acquisition cluster_analysis Data Analysis InLS_Synthesis Indium-Loaded Liquid Scintillator Synthesis Detector_Assembly Detector Assembly and Shielding InLS_Synthesis->Detector_Assembly Neutrino_Interaction Neutrino Interaction in InLS Detector_Assembly->Neutrino_Interaction Light_Detection Scintillation Light Detection (PMTs) Neutrino_Interaction->Light_Detection Signal_Processing Signal Processing (Amplifiers, CFDs) Light_Detection->Signal_Processing DAQ Data Acquisition (Energy, Time, Waveform) Signal_Processing->DAQ Coincidence_Analysis Delayed Coincidence Analysis DAQ->Coincidence_Analysis Background_Rejection Background Rejection (Spatial & Energy Cuts) Coincidence_Analysis->Background_Rejection Neutrino_Spectrum Solar Neutrino Energy Spectrum Background_Rejection->Neutrino_Spectrum

References

Application Notes and Protocols for the Synthesis of Indium-115 Containing Scintillators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-115 (¹¹⁵In) is a primordial radionuclide with a remarkably long half-life, making it a compelling candidate for specialized applications in particle physics, particularly in the study of solar neutrinos and neutrinoless double beta decay. The development of scintillators containing ¹¹⁵In is crucial for these investigations, as they allow for the detection of the faint signals produced by these rare events. Furthermore, the broader field of indium-based radiopharmaceuticals, particularly those utilizing Indium-111 (¹¹¹In), has significant implications for drug development through preclinical and clinical imaging.

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of ¹¹⁵In-containing scintillators. The protocols are intended to serve as a comprehensive guide for researchers and professionals in the fields of materials science, nuclear medicine, and drug development.

Data Presentation: Performance of Indium-Containing Scintillators

The performance of a scintillator is paramount for its application. Key metrics include light yield (the number of photons produced per unit of energy deposited), energy resolution (the ability to distinguish between different energy depositions), and decay time (the speed of the scintillation signal). The following table summarizes available quantitative data for various indium-containing scintillators and related materials.

Scintillator MaterialTypeLight Yield (photons/MeV)Energy Resolution (@662 keV)Decay Time (ns)Key Characteristics & Applications
Indium Carboxylate in OLS Liquid~8,500Not specifiedNot specifiedHigh indium loading (up to 10%), stable formulation. Primarily for neutrino detection.
LiInSe₂ CrystalNot specifiedNot specifiedNot specifiedSemiconductor with a band gap of ~2.85 eV and high resistivity (~10¹¹ Ω·cm). Investigated for neutron detection.[1][2]
Indium Iodide (InI) CrystalUnder investigationUnder investigationUnder investigationHigh density and high atomic number components make it a promising candidate for gamma-ray and X-ray detection.[3]
Indium Oxide (In₂O₃) Thin FilmNot specifiedNot specifiedNot specifiedInvestigated for gamma sensing applications.[4][5]
Indium-β-diketonate in OLS LiquidModerateNot specifiedNot specifiedGood solubility in organic solvents, crucial for creating indium-loaded liquid scintillators for neutrino experiments.

Note: Quantitative performance data for many ¹¹⁵In-containing scintillators is still an active area of research. The table includes data for related indium compounds to provide a comparative baseline.

Experimental Protocols

Protocol 1: Synthesis of Indium Acetylacetonate for Liquid Scintillators

This protocol describes a method for synthesizing indium acetylacetonate [In(acac)₃], a common precursor for loading indium into organic liquid scintillators.[6]

Materials:

  • Indium trichloride (InCl₃)

  • Tartaric acid

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Acetylacetone

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Solution Preparation: Prepare an aqueous solution of indium trichloride and tartaric acid. A 1:1 equivalent weight ratio of trivalent indium ion to tartaric acid is recommended.[6]

  • pH Adjustment: Slowly add an aqueous solution of ammonium hydroxide or sodium hydroxide to the solution from step 1 until the pH is in the alkaline range (e.g., pH 8).[6] This step should be performed carefully to avoid the precipitation of indium hydroxide.[6]

  • Precipitation: Add acetylacetone to the alkaline solution. This will cause the formation of a precipitate of indium acetylacetonate.[6]

  • Recovery: Recover the indium acetylacetonate precipitate by filtration.

  • Washing and Drying: Wash the precipitate with deionized water to remove any soluble impurities and dry it in an oven at a suitable temperature.

Protocol 2: Crystal Growth of Indium Iodide (InI) by the Bridgman-Stockbarger Method

The Bridgman-Stockbarger method is a widely used technique for growing single crystals from a melt.[7][8][9][10][11]

Apparatus:

  • Bridgman-Stockbarger furnace with a two-zone heating element (hot zone and cold zone).

  • Sealed ampoule (typically quartz) with a conical tip.

  • High-purity indium and iodine for synthesis of InI, or high-purity polycrystalline InI.

  • Mechanism for slowly lowering the ampoule through the temperature gradient.

Procedure:

  • Material Preparation: Synthesize high-purity indium iodide from indium and iodine, or use commercially available high-purity InI.

  • Ampoule Sealing: Place the InI material in the quartz ampoule. Evacuate and seal the ampoule under high vacuum to prevent oxidation and contamination during growth.

  • Melting: Position the ampoule in the hot zone of the furnace, which is maintained at a temperature above the melting point of InI (365 °C). Allow the material to melt completely.

  • Crystal Growth: Slowly lower the ampoule from the hot zone to the cold zone. The temperature gradient between the zones causes the molten InI to solidify, starting at the conical tip of the ampoule which promotes the formation of a single crystal nucleus. A typical lowering rate is a few millimeters per hour.

  • Cooling: Once the entire melt has solidified, cool the ampoule slowly to room temperature to prevent thermal shock and the formation of cracks in the crystal.

Visualizations

This compound Beta Decay Pathway

The beta decay of this compound is a key process for its detection in scintillator-based experiments.

Indium115_Decay This compound Beta Decay Pathway In115 This compound (¹¹⁵In) (9/2+) Sn115_gs Tin-115 (¹¹⁵Sn) Ground State (1/2+) In115->Sn115_gs β⁻ decay (Forbidden) Half-life: 4.41 x 10¹⁴ years Sn115_es Tin-115 (¹¹⁵Sn) Excited State (3/2+) In115->Sn115_es β⁻ decay to excited state e β⁻ (electron) In115->e nu ν̅ₑ (anti-neutrino) In115->nu Sn115_es->Sn115_gs γ decay gamma γ (497.3 keV) Sn115_es->gamma

Caption: Beta decay pathway of this compound.

General Workflow for Scintillator Synthesis and Characterization

This diagram outlines the typical steps involved in the development and evaluation of a new scintillator material.

Scintillator_Workflow Scintillator Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_fabrication Scintillator Fabrication cluster_characterization Characterization Precursor Precursor Selection (e.g., InCl₃, InI) Synthesis Synthesis of Indium Compound (e.g., In(acac)₃, InI crystal) Precursor->Synthesis Purification Purification Synthesis->Purification Doping Doping into Liquid Scintillator Purification->Doping CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Optical Optical Properties (Transparency, Emission Spectrum) Doping->Optical Stability Stability and Purity Analysis Doping->Stability CrystalGrowth->Optical CrystalGrowth->Stability Performance Scintillation Performance (Light Yield, Energy Resolution, Decay Time) Optical->Performance

Caption: General workflow for scintillator synthesis.

Applications in Drug Development: The Role of Indium-111

While ¹¹⁵In scintillators are primarily used in fundamental physics research, the radioisotope Indium-111 (¹¹¹In) plays a significant role in nuclear medicine and has direct applications in drug development, particularly in the realm of diagnostic imaging.[12][13] ¹¹¹In is a gamma-emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[12]

Radiolabeling of Biomolecules

¹¹¹In can be chelated and conjugated to various biomolecules, such as antibodies and peptides, to create radiopharmaceuticals.[2][14][15] These radiolabeled molecules can be used to visualize and quantify biological processes in vivo, providing valuable information for drug development.

Key Applications:

  • Oncology: ¹¹¹In-labeled monoclonal antibodies can be used to detect and stage tumors. This allows for the assessment of drug targeting and efficacy in preclinical and clinical trials.

  • Inflammation and Infection Imaging: ¹¹¹In-labeled white blood cells are the gold standard for imaging sites of infection and inflammation.[12] This can be used to evaluate the effectiveness of anti-inflammatory or anti-infective drugs.

  • Cell Tracking: Cells can be labeled with ¹¹¹In to track their biodistribution and fate in vivo, which is crucial for the development of cell-based therapies.[15]

Workflow for ¹¹¹In-Radiopharmaceutical Development for SPECT Imaging

The development of a ¹¹¹In-labeled radiopharmaceutical for SPECT imaging follows a structured workflow from synthesis to preclinical evaluation.

Radiopharmaceutical_Workflow Workflow for ¹¹¹In-Radiopharmaceutical Development cluster_synthesis Synthesis and Radiolabeling cluster_qc Quality Control cluster_preclinical Preclinical Evaluation Chelator Biomolecule-Chelator Conjugation Labeling Radiolabeling with ¹¹¹In Chelator->Labeling Purification Purification of Radiolabeled Compound Labeling->Purification Purity Radiochemical Purity (e.g., HPLC, TLC) Purification->Purity Stability In Vitro Stability (Serum, Saline) Purification->Stability Sterility Sterility and Endotoxin Testing Purification->Sterility Biodistribution Biodistribution Studies (in vivo) Stability->Biodistribution Imaging SPECT Imaging (in animal models) Biodistribution->Imaging Dosimetry Radiation Dosimetry Imaging->Dosimetry

References

Protocols for the Safe Handling and Application of Indium-115 in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and use of Indium-115 (¹¹⁵In) and its metastable isomer, Indium-115m (¹¹⁵ᵐIn), in a laboratory setting. These guidelines are intended to ensure the safety of personnel and the integrity of experimental results.

Introduction to this compound

This compound is a primordial radionuclide with an extremely long half-life of 4.41 x 10¹⁴ years.[1][2] It undergoes beta decay to the stable isotope Tin-115. While its radioactivity is low, proper handling and safety precautions are necessary to minimize exposure. Of particular interest in research and drug development is its daughter isomer, Indium-115m, which has a much shorter half-life of 4.486 hours and emits a gamma photon at 336.2 keV, making it suitable for imaging studies.[3] Indium-115m can be obtained from a ¹¹⁵Cd/¹¹⁵ᵐIn generator.[4][5]

Radiological Properties and Dosimetry

A comprehensive understanding of the radiological properties of this compound is fundamental for implementing appropriate safety measures.

PropertyValue
Half-life (¹¹⁵In) 4.41 x 10¹⁴ years[1][2]
Decay Mode (¹¹⁵In) Beta (β⁻) emission[1]
Beta Energy (Eβ,max) 0.498 MeV[1]
Daughter Isotope Tin-115 (¹¹⁵Sn) (Stable)
Gamma Emission (from ¹¹⁵In decay) 497.3 keV (very low probability)[6][7]
Specific Activity (¹¹⁵In) 7.12 x 10⁻¹² Ci/g[1]
Half-life (¹¹⁵ᵐIn) 4.486 hours[3]
Decay Mode (¹¹⁵ᵐIn) Isomeric Transition (IT)
Gamma Energy (¹¹⁵ᵐIn) 336.2 keV[3]

Occupational Exposure Limits:

OrganizationLimit (for soluble indium compounds)
OSHA (PEL) 0.1 mg/m³ (TWA)[1]
ACGIH (TLV) 0.1 mg/m³ (TWA)[1]
NIOSH (REL) 0.1 mg/m³ (TWA)

Shielding Requirements

Effective shielding is crucial for minimizing radiation exposure. The choice of shielding material and its thickness depends on the type and energy of the radiation.

Beta (β⁻) Shielding: The 0.498 MeV beta particles emitted by this compound can be effectively shielded using low-Z materials to minimize the production of Bremsstrahlung (secondary X-rays).

MaterialApproximate Range for 0.5 MeV Beta
Plastic (e.g., Lucite/Plexiglas) ~1.5 mm
Aluminum ~1.3 mm
Lead ~0.2 mm (Note: Primarily for Bremsstrahlung)[8]
Steel ~0.3 mm
Concrete ~2.5 mm

Gamma (γ) Shielding: The 497.3 keV gamma photon from ¹¹⁵In decay (though infrequent) and the 336.2 keV gamma from ¹¹⁵ᵐIn require denser materials for effective shielding. The Half-Value Layer (HVL) is the thickness of a material required to reduce the radiation intensity by half.

MaterialApproximate HVL for ~500 keV Gamma
Lead ~4 mm[9]
Steel ~13 mm[9]
Concrete ~45 mm[9]

Laboratory Safety Protocols

Adherence to strict laboratory protocols is mandatory when working with this compound and its compounds.

4.1. General Laboratory Practices:

  • Designate a specific area for handling radioactive materials.

  • Work surfaces should be covered with absorbent, plastic-backed paper.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable gloves.

  • Monitor hands and clothing for contamination before leaving the work area.

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the designated radioactive work area.

  • Use forceps or tongs to handle radioactive sources to maximize distance.

  • All containers with radioactive materials must be clearly labeled with the radioisotope, activity, date, and the universal radiation symbol.

4.2. Spill Management: In the event of a spill:

  • Notify others in the area.

  • Contain the spill with absorbent paper.

  • Wear appropriate PPE, including double gloves.

  • Clean the area from the outside in, using a suitable decontamination solution.

  • Monitor the area with a survey meter to ensure complete decontamination.

  • Dispose of all contaminated materials as radioactive waste.

Experimental Protocols

5.1. Workflow for Radiolabeling with Indium-115m from a Generator

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_final Final Product reagents Prepare Buffers and Reagents generator Elute ¹¹⁵ᵐIn from ¹¹⁵Cd/¹¹⁵ᵐIn Generator reagents->generator Prepare for elution labeling Incubate Chelated Molecule with ¹¹⁵ᵐIn Eluate generator->labeling ¹¹⁵ᵐIn solution conjugate Conjugate Peptide/Antibody with Chelator (e.g., DTPA) conjugate->labeling Chelated molecule hplc HPLC Analysis for Radiochemical Purity labeling->hplc Labeled product tlc ITLC for Free ¹¹⁵ᵐIn Determination labeling->tlc Labeled product formulation Formulate for In Vitro/In Vivo Studies hplc->formulation If purity >95% tlc->formulation If free ¹¹⁵ᵐIn is low sterility Sterility and Endotoxin Testing sterility->formulation If sterile and pyrogen-free

Caption: Workflow for radiolabeling molecules with Indium-115m.

5.2. Detailed Protocol: Radiolabeling a Peptide with Indium-115m

This protocol describes the labeling of a DTPA-conjugated peptide with ¹¹⁵ᵐIn.

Materials:

  • ¹¹⁵Cd/¹¹⁵ᵐIn generator

  • DTPA-conjugated peptide

  • 0.1 M HCl for elution

  • 0.2 M Ammonium acetate buffer (pH 5.5)

  • Sterile, pyrogen-free water

  • HPLC system with a radioactivity detector

  • ITLC strips

Procedure:

  • Generator Elution: Elute the ¹¹⁵Cd/¹¹⁵ᵐIn generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ¹¹⁵ᵐInCl₃.

  • Reaction Mixture Preparation: In a sterile vial, add 100 µg of the DTPA-conjugated peptide dissolved in 100 µL of 0.2 M ammonium acetate buffer (pH 5.5).

  • Radiolabeling: Add 1-5 mCi of the ¹¹⁵ᵐInCl₃ eluate to the peptide solution. Gently mix and incubate at room temperature for 30 minutes.

  • Quality Control - Radiochemical Purity (HPLC):

    • Inject a small aliquot of the reaction mixture onto a C18 reverse-phase HPLC column.

    • Use a gradient of water/acetonitrile with 0.1% trifluoroacetic acid.

    • Monitor the eluate with both a UV detector (for the peptide) and a radioactivity detector.

    • Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram. The desired product should have a retention time corresponding to the peptide.

  • Quality Control - Free Indium-115m (ITLC):

    • Spot a small amount of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using a mobile phase of 0.1 M sodium citrate.

    • In this system, the labeled peptide will remain at the origin, while free ¹¹⁵ᵐIn will migrate with the solvent front.

    • Scan the strip with a radio-TLC scanner to determine the percentage of free ¹¹⁵ᵐIn.

  • Sterility and Endotoxin Testing: Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests to ensure the final product is suitable for in vivo studies.[10]

Waste Management

Proper segregation and disposal of radioactive waste are critical to maintaining a safe laboratory environment.[3][11][12]

6.1. Waste Segregation Workflow

waste_segregation cluster_type Waste Type cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Waste cluster_disposal Disposal Container start Radioactive Waste Generated is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_sharps Sharps? start->is_sharps aqueous Aqueous is_liquid->aqueous Yes organic Organic is_liquid->organic No dry_solid Dry Solid Waste (Gloves, Paper) is_solid->dry_solid Yes vials Empty Vials is_solid->vials No needles Needles, Pipettes is_sharps->needles Yes aqueous_bin Labeled Aqueous Waste Carboy aqueous->aqueous_bin organic_bin Labeled Organic Waste Bottle organic->organic_bin solid_bin Labeled Solid Waste Bag/Bin dry_solid->solid_bin vials_bin Labeled Vial Waste Container vials->vials_bin sharps_bin Labeled Sharps Container needles->sharps_bin

Caption: Decision tree for the segregation of this compound contaminated waste.

6.2. Waste Disposal Procedures:

  • Solid Waste:

    • Dry Solids (gloves, paper towels, etc.): Place in a designated, labeled radioactive waste container lined with a plastic bag. Do not include liquids or sharps.[13]

    • Vials: Empty vials should be placed in a separate, labeled container. If they contained hazardous liquids, they should be treated as mixed waste.[14]

  • Liquid Waste:

    • Aqueous: Collect in a labeled carboy. Neutralize to a pH between 6 and 9 before disposal.[15]

    • Organic: Collect in a separate, labeled solvent waste container. Do not mix with aqueous waste.

  • Sharps Waste:

    • All needles, syringes, and other sharp objects must be placed in a puncture-proof, labeled sharps container.[13]

All waste containers must be clearly labeled with the isotope (¹¹⁵In), the activity level, the date, and the type of waste. Follow institutional and regulatory guidelines for the final disposal of radioactive waste.

References

Application Notes and Protocols: Indium-115 Activation Analysis for Neutron Flux Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutron activation analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[1] The method of indium foil activation is a well-established technique for measuring thermal and epithermal neutron fluxes.[2][3] This method relies on the principle that when stable Indium-115 (¹¹⁵In) nuclei are irradiated with neutrons, they can capture a neutron and become the radioactive isotope Indium-116m (¹¹⁶ᵐIn).[4] The subsequent decay of ¹¹⁶ᵐIn produces characteristic gamma rays that can be measured using gamma spectroscopy.[3] The intensity of this induced radioactivity is directly proportional to the neutron flux the foil was exposed to, allowing for a quantitative measurement.[5] This technique is valuable in various fields, including reactor physics, radiation dosimetry, and materials science.

Principle of the Method: Nuclear Reaction and Decay

The primary nuclear reaction involved in this analysis is the neutron capture by this compound. Natural indium consists of two stable isotopes: ¹¹³In (4.29% abundance) and ¹¹⁵In (95.71% abundance).[6] Due to its significantly larger neutron capture cross-section and high isotopic abundance, the reaction of interest is:

¹¹⁵In + ¹n → ¹¹⁶ᵐIn* → ¹¹⁶ᵐIn + γ

This is commonly written in shorthand as ¹¹⁵In(n,γ)¹¹⁶ᵐIn.[4] The product, ¹¹⁶ᵐIn, is a metastable isomer with a convenient half-life of 54.29 minutes, which is sufficiently long for post-irradiation handling and measurement but short enough to provide good sensitivity.[7] It decays via beta emission to stable Tin-116 (¹¹⁶Sn), emitting several prominent gamma rays in the process.[8][9]

cluster_reaction Neutron Capture cluster_decay Isomeric Transition & Beta Decay In115 Stable ¹¹⁵In In116m_excited Excited ¹¹⁶ᵐIn* In115->In116m_excited Capture neutron Neutron (n) neutron->In116m_excited In116m Metastable ¹¹⁶ᵐIn (T½ = 54.29 min) In116m_excited->In116m De-excitation gamma Prompt Gamma (γ) In116m_excited->gamma Sn116 Stable ¹¹⁶Sn In116m->Sn116 Decay beta_gamma Beta (β⁻) & Decay Gammas (γ) In116m->beta_gamma

Caption: Nuclear reaction and decay pathway for this compound neutron activation.

Quantitative Data

The probability of the ¹¹⁵In(n,γ)¹¹⁶ᵐIn reaction occurring is defined by its neutron capture cross-section (σ), which is highly dependent on the neutron energy.

Table 1: Nuclear Data for this compound Activation

Parameter Value Reference
Isotopic Abundance of ¹¹⁵In 95.71% [6]
Half-life of ¹¹⁶ᵐIn 54.29 minutes [7]
Thermal Neutron (0.025 eV) Cross-Section (σ₀) for ¹¹⁵In(n,γ)¹¹⁶ᵐIn 162.6 barns [10]

| Resonance Integral (I₀) | 2585 barns |[10] |

Table 2: Prominent Gamma-Ray Emissions from ¹¹⁶ᵐIn Decay

Energy (keV) Intensity (%) Reference
416.86 27.7 [2][9]
1097.30 56.21 [2][8]

| 1293.54 | 84.4 |[2][8] |

Table 3: ¹¹⁵In(n,γ)¹¹⁶ᵐ¹In Reaction Cross-Sections at Various Neutron Energies

Neutron Energy (keV) Cross-Section (mb) Reference
23 588 ± 11 [11]
265 196 ± 4 [11]
964 203 ± 4 [11]
1120 125.7 ± 8.1 [12]
2120 69.1 ± 4.5 [12]
3120 45.1 ± 2.9 [12]

| 4120 | 33.6 ± 2.2 |[12] |

(Note: 1 barn = 10⁻²⁴ cm²; 1 mb = 10⁻²⁷ cm²)

Experimental Protocols

This section details the methodology for determining neutron flux using indium foil activation.

1. Materials and Equipment

  • High-purity (99.9%+) indium foils or wires of known mass and dimensions.[13]

  • Neutron source (e.g., nuclear reactor, Am-Be source, particle accelerator).[4][13]

  • Cadmium covers (approx. 0.5 - 1 mm thick) for thermal neutron filtering.[13][14]

  • High-Purity Germanium (HPGe) or Sodium Iodide (NaI(Tl)) gamma-ray spectrometer.[13][15]

  • Multichannel Analyzer (MCA).[4]

  • Lead shielding for the detector.[16]

  • Forceps for handling radioactive samples.[4]

2. Spectrometer Calibration

Before the experiment, the gamma-ray spectrometer must be calibrated for energy and efficiency.[17][18]

  • Energy Calibration: Use standard radioactive sources with well-known gamma-ray energies (e.g., ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu) to establish a relationship between channel number and gamma-ray energy.[16][17]

  • Efficiency Calibration: Use the same calibrated sources to determine the detector's efficiency at various energies for the specific counting geometry that will be used for the indium foils.[17][19]

3. Experimental Workflow

cluster_prep Preparation cluster_irrad Irradiation cluster_measure Measurement cluster_analysis Data Analysis A 1. Prepare Foils - Weigh Indium Foil - (Optional) Encase in Cadmium B 2. Irradiate Foil Place in neutron field for a predetermined time (ti) A->B Positioning C 3. Cooling & Transfer Wait for a known decay time (td) after irradiation B->C Removal D 4. Gamma Spectroscopy Place foil in calibrated detector and acquire spectrum for a set counting time (tc) C->D Positioning E 5. Analyze Spectrum - Identify ¹¹⁶ᵐIn peaks - Determine net peak area (Counts) D->E Data Transfer F 6. Calculate Flux Apply activation equation with corrections to find neutron flux (Φ) E->F Calculation

Caption: Standard experimental workflow for neutron flux measurement.

4. Detailed Procedure

  • Foil Preparation:

    • Accurately measure the mass and dimensions of the indium foil.

    • To measure only the epithermal and fast neutron flux, enclose the indium foil in a cadmium cover. Cadmium has a very large absorption cross-section for thermal neutrons (below ~0.5 eV), effectively filtering them out.[3][13] To measure the total flux, use a bare foil. The thermal flux can then be determined by subtracting the cadmium-covered foil's activity from the bare foil's activity (Cadmium Difference Method).[13]

  • Irradiation:

    • Place the prepared foil (bare or cadmium-covered) in the desired location within the neutron field.

    • Irradiate the foil for a precisely known time, tᵢ. This time should be comparable to the half-life of ¹¹⁶ᵐIn (e.g., 30-60 minutes) to approach saturation activity without excessively long waits.[4]

  • Post-Irradiation and Counting:

    • After irradiation, quickly and safely remove the foil from the neutron field.[3]

    • Allow the foil to "cool" for a precisely measured decay time, tₑ. This allows short-lived interfering activities to decay.

    • Place the foil in a reproducible position relative to the calibrated gamma-ray detector.

    • Acquire a gamma-ray spectrum for a known counting time, tₘ. Ensure the dead time of the MCA is kept low (<10%).[4]

5. Data Analysis and Flux Calculation

  • From the acquired gamma spectrum, identify the characteristic photopeaks of ¹¹⁶ᵐIn (e.g., 1293.5 keV).[2]

  • Calculate the net counts (C) in the chosen photopeak by subtracting the background continuum.

  • The neutron flux (Φ) in units of n·cm⁻²·s⁻¹ can be calculated using the activation equation:

    Φ = (C * λ) / (N * σ * ε * Iγ * (1 - e⁻ˡᵗᵢ) * (e⁻ˡᵗₑ) * (1 - e⁻ˡᵗₘ))

    Where:

    • C : Net counts in the photopeak.

    • λ : Decay constant of ¹¹⁶ᵐIn (ln(2) / T½).[4]

    • N : Number of ¹¹⁵In target atoms in the foil ( (mass * abundance * Avogadro's number) / atomic weight ).[4]

    • σ : Neutron capture cross-section for the ¹¹⁵In(n,γ)¹¹⁶ᵐIn reaction in cm².[4]

    • ε : Absolute efficiency of the detector for the specific gamma-ray energy.

    • : Intensity (branching ratio) of the chosen gamma-ray.

    • tᵢ : Irradiation time.[4]

    • tₑ : Decay (cooling) time.

    • tₘ : Measurement (counting) time.

Correction Factors and Considerations

For accurate results, several correction factors must be applied:

  • Neutron Self-Shielding: The outer layers of the indium foil can absorb neutrons, reducing the flux that reaches the inner parts. This is particularly significant for thermal neutrons due to indium's high absorption cross-section.[20][21] This correction depends on the foil's thickness and the neutron energy spectrum.

  • Gamma-Ray Self-Attenuation: Gamma rays emitted from within the foil can be absorbed or scattered by the foil material itself before reaching the detector.[21] This effect is dependent on the gamma-ray energy and the foil's thickness.

  • Interfering Reactions: Fast neutrons can induce other reactions, such as ¹¹⁵In(n,n')¹¹⁵ᵐIn, which has a threshold energy of about 340 keV.[15] While this produces a different isomer with different gamma emissions, it's a consideration in mixed neutron fields.

  • Flux Gradient: If the neutron flux is not uniform across the volume of the foil, a correction may be needed.[22]

References

Application Notes and Protocols for Indium-115 in Geological Neutron Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing Indium-115 (¹¹⁵In) in the field of geology. Contrary to direct geological dating, the primary application of ¹¹⁵In in this context is for the accurate measurement of thermal and epithermal neutron flux. This technique, known as neutron activation analysis (NAA), is crucial for understanding neutron-induced phenomena in geological environments, particularly in and around uranium ore deposits.

Neutron activation analysis is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[1] In geology, it is employed to analyze rocks, minerals, and sediments to understand their formation and composition.[2]

Principle of the Method

The methodology is based on the principle of neutron capture by the stable isotope ¹¹⁵In. With a natural abundance of 95.7%, ¹¹⁵In has a high probability (a large thermal neutron capture cross-section) of absorbing a thermal neutron. This nuclear reaction transmutes ¹¹⁵In into the metastable isomer ¹¹⁶ᵐ¹In, which is radioactive.

The subsequent decay of ¹¹⁶ᵐ¹In back to a stable state involves the emission of characteristic gamma rays. By measuring the energy and intensity of these gamma rays using a high-resolution detector, the amount of ¹¹⁶ᵐ¹In produced can be quantified. This, in turn, is directly proportional to the neutron flux to which the indium was exposed. This method is particularly valuable for on-site analysis in mineral exploration and for grade control in mining operations.[3]

The key nuclear reaction is:

¹¹⁵In + n → ¹¹⁶ᵐ¹In + γ

This can be written in shorthand as ¹¹⁵In(n,γ)¹¹⁶ᵐ¹In.

Data Presentation

The following tables summarize the key quantitative data relevant to the application of ¹¹⁵In in neutron flux analysis.

Table 1: Nuclear Properties of this compound and its Activation Product

PropertyValue
Natural Abundance of ¹¹⁵In95.7%
Thermal Neutron Capture Cross-Section for ¹¹⁵In(n,γ)¹¹⁶ᵐ¹In~162.6 barns
Half-life of ¹¹⁶ᵐ¹In~54.29 minutes
Decay Mode of ¹¹⁶ᵐ¹InBeta Decay (β⁻)

Table 2: Prominent Gamma-Ray Emissions from the Decay of ¹¹⁶ᵐ¹In

Energy (keV)Intensity (%)
416.8627.68
1097.3056.21
1293.5484.40
818.7011.48
1507.409.96
2112.1015.53

Note: Intensities represent the number of gamma rays of a specific energy emitted per 100 decays of ¹¹⁶ᵐ¹In.

Experimental Protocols

The following protocols provide a detailed methodology for the determination of thermal and epithermal neutron flux using indium foils.

Protocol 1: Preparation and In-Situ Irradiation of Indium Foils in a Geological Setting (e.g., Borehole)

  • Foil Preparation:

    • Obtain high-purity (99.9% or higher) indium foils of a known mass and uniform thickness (e.g., 1 mm).[4]

    • For each measurement point, prepare two identical indium foils.

    • One foil will be irradiated bare to measure the total (thermal + epithermal) neutron flux.

    • The second foil will be enclosed in a cadmium (Cd) cover of a specific thickness (e.g., 0.273 mm).[4] Cadmium is a strong absorber of thermal neutrons, so the activation of the cadmium-covered foil will be primarily due to epithermal neutrons.[5]

  • In-Situ Placement:

    • Securely mount the bare and cadmium-covered foils in a suitable probe for deployment into a borehole or placement within the geological formation of interest.

    • Ensure the foils are positioned at the precise depth or location where the neutron flux is to be measured.

    • For fast neutron measurements, the indium foils can be encased in paraffin spheres placed within cadmium boxes. The paraffin moderates the high-energy neutrons, which then activate the indium.[6][7]

  • Irradiation:

    • Expose the foils to the neutron field for a predetermined period (irradiation time, t_i). A typical irradiation time might be in the range of 1 to 2 hours, depending on the expected neutron flux.[4] A longer activation time may be necessary in low-flux environments.[2]

    • Record the exact start and end times of the irradiation.

  • Foil Retrieval and Transport:

    • After irradiation, retrieve the probe containing the foils.

    • Handle the now-radioactive foils with appropriate safety precautions (e.g., using forceps and minimizing exposure time).

    • Transport the foils to the gamma-ray counting system as quickly as possible to minimize decay losses. Record the time elapsed between the end of irradiation and the start of counting (decay time, t_d). A typical decay time might be around 5 minutes to allow for the decay of short-lived interfering isotopes.[4]

Protocol 2: Gamma-Ray Spectroscopy and Data Analysis

  • Spectrometer Setup:

    • Use a high-purity germanium (HPGe) detector for gamma-ray spectroscopy, as it offers excellent energy resolution for identifying and quantifying the characteristic gamma peaks of ¹¹⁶ᵐ¹In.[2] NaI(Tl) detectors can also be used but have lower resolution.[4]

    • Calibrate the HPGe detector for energy and efficiency using standard radioactive sources.

  • Counting:

    • Place the activated bare indium foil at a reproducible position relative to the HPGe detector.

    • Acquire a gamma-ray spectrum for a predetermined counting time (t_c), typically 1 hour or more.[4]

    • Record the start and end times of the count.

    • Repeat the counting procedure for the cadmium-covered foil.

  • Data Analysis:

    • Analyze the gamma-ray spectra to identify the characteristic photopeaks of ¹¹⁶ᵐ¹In (e.g., 417 keV, 1097 keV, and 1293 keV).[2]

    • Determine the net peak area (total counts minus background) for one or more of these prominent peaks.

    • The activity (A) of ¹¹⁶ᵐ¹In at the end of irradiation can be calculated using the following equation:

      A = C / (ε * Iγ * (1 - e^(-λt_c)) * e^(-λt_d))

      where:

      • C is the net peak count rate (counts per second)

      • ε is the detector efficiency at the gamma-ray energy

      • Iγ is the intensity of the chosen gamma ray

      • λ is the decay constant of ¹¹⁶ᵐ¹In (ln(2) / T_½)

      • t_c is the counting time

      • t_d is the decay time

  • Neutron Flux Calculation:

    • The saturated activity (A_sat) is the theoretical activity if the foil were irradiated for an infinite time. It is calculated as:

      A_sat = A / (1 - e^(-λt_i))

      where t_i is the irradiation time.

    • The reaction rate per target atom (R) is given by:

      R = A_sat / N

      where N is the number of ¹¹⁵In atoms in the foil.

    • The neutron flux (Φ) is then calculated as:

      Φ = R / σ

      where σ is the average neutron capture cross-section over the neutron energy spectrum.

    • Cadmium Difference Method:

      • The neutron flux calculated from the bare foil (Φ_total) represents the sum of thermal and epithermal contributions.

      • The neutron flux calculated from the cadmium-covered foil (Φ_epi) represents the epithermal contribution.

      • The thermal neutron flux (Φ_th) is determined by the difference:

        Φ_th = Φ_total - Φ_epi

    • Correction Factors: In geological matrices, correction factors for neutron self-shielding within the foil and flux depression in the surrounding medium may be necessary for high-accuracy measurements. These factors depend on the foil thickness and the composition of the surrounding rock.[8][9]

Mandatory Visualization

Nuclear_Reaction In115 ¹¹⁵In (stable) In116m1 ¹¹⁶ᵐ¹In (metastable) In115->In116m1 Neutron Capture n n (neutron) n->In116m1 Sn116 ¹¹⁶Sn (stable) In116m1->Sn116 Beta Decay (T½ ≈ 54.3 min) gamma γ (gamma ray) In116m1->gamma beta β⁻ (beta particle) In116m1->beta Experimental_Workflow cluster_preparation 1. Preparation cluster_irradiation 2. In-Situ Irradiation cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_bare Prepare Bare Indium Foil irradiate Place Foils in Geological Formation (e.g., Borehole) prep_bare->irradiate prep_cd Prepare Cadmium-Covered Indium Foil prep_cd->irradiate retrieve Retrieve Foils irradiate->retrieve gamma_spec Gamma-Ray Spectroscopy (HPGe Detector) retrieve->gamma_spec peak_analysis Analyze Gamma Spectra for ¹¹⁶ᵐ¹In Peaks gamma_spec->peak_analysis flux_calc Calculate Neutron Flux (Cadmium Difference Method) peak_analysis->flux_calc

References

Application Notes and Protocols for Indium-Labeled Compounds in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Indium Isotopes: While the inquiry specified Indium-115, it is crucial to note that for in vivo tracer studies in biomedical research, Indium-111 (111In) is the scientifically and practically relevant radioisotope. This compound possesses an extremely long half-life of approximately 4.41 x 1014 years, rendering it unsuitable for the dynamic tracking of biological processes within a research or clinical timeframe.[1][2][3] In contrast, Indium-111 has a convenient half-life of 2.8 days, which is ideal for radiolabeling molecules and tracking their biodistribution over several days.[1][4][5] This document will, therefore, focus on the applications and protocols of 111In-labeled compounds.

Application Notes: 111In-Labeled Compounds for SPECT Imaging

Indium-111 is a gamma-emitting radionuclide that is widely used in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) imaging.[5][6] Its decay characteristics, with principal gamma photon energies of 171 keV and 245 keV, are well-suited for detection by standard gamma cameras.[5] The ability to chelate 111In to a variety of molecules, including peptides, antibodies, and nanoparticles, makes it a versatile tool for a range of tracer studies in research and drug development.[4][7]

Key Applications:

  • Oncology: Radiolabeled antibodies and peptides targeting tumor-specific antigens or receptors are used to visualize tumor localization, assess tumor burden, and monitor response to therapy.[4]

  • Infection and Inflammation Imaging: 111In-labeled white blood cells (WBCs) are the gold standard for imaging sites of infection and inflammation.[4]

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates.

  • Receptor Imaging: Quantifying the density and occupancy of specific receptors in vivo.

Chelation Chemistry:

The stable attachment of 111In3+ to a targeting biomolecule is achieved through the use of a bifunctional chelator. This chelator has a strong affinity for indium on one end and a reactive group on the other for covalent attachment to the biomolecule. Commonly used chelators for Indium-111 include:

  • Diethylenetriaminepentaacetic acid (DTPA): An acyclic chelator that forms stable complexes with 111In at room temperature.[7]

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelator that forms highly stable complexes with 111In, often requiring heating during the labeling process.

The choice of chelator can influence the in vivo stability and biodistribution of the radiolabeled compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using 111In-labeled compounds.

Table 1: Radiolabeling Efficiency and Purity

CompoundChelatorRadiolabeling Efficiency (%)Radiochemical Purity (%)
111In-DTPA-AntibodyDTPA> 95> 98
111In-DOTA-PeptideDOTA> 90> 95
111In-Oxine (for WBC labeling)Oxine> 90> 90

Table 2: Biodistribution of 111In-DTPA-Antibody in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g) at 48h Post-Injection

Organ%ID/g (Mean ± SD)
Blood3.5 ± 0.8
Tumor15.2 ± 3.5
Liver8.1 ± 1.7
Spleen2.5 ± 0.6
Kidneys4.3 ± 1.1
Muscle1.0 ± 0.3

Note: These are representative values and can vary significantly depending on the specific antibody, tumor model, and experimental conditions.

Experimental Protocols

Protocol 1: Radiolabeling of a Monoclonal Antibody with 111In using a DTPA Chelator

This protocol describes the conjugation of a DTPA-anhydride to a monoclonal antibody followed by radiolabeling with 111InCl3.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Diethylenetriaminepentaacetic acid dianhydride (DTPAa)

  • Dimethyl sulfoxide (DMSO)

  • 111InCl3 in 0.05 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • PD-10 desalting column (or equivalent)

  • Instant thin-layer chromatography (ITLC) strips

  • ITLC mobile phase: 0.1 M sodium citrate, pH 5.0

  • Gamma counter

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

  • DTPA Conjugation:

    • Dissolve DTPAa in DMSO to a concentration of 10 mg/mL immediately before use.

    • Add a 5 to 10-fold molar excess of DTPAa solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Purification of DTPA-mAb Conjugate:

    • Equilibrate a PD-10 desalting column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the purified DTPA-mAb conjugate (typically the first colored fractions).

    • Determine the protein concentration of the purified conjugate.

  • Radiolabeling with 111In:

    • In a sterile, pyrogen-free vial, add the purified DTPA-mAb conjugate (typically 100-500 µg).

    • Add 50-100 µL of 0.1 M sodium acetate buffer, pH 5.5.

    • Add 1-5 mCi (37-185 MBq) of 111InCl3.

    • Incubate for 30 minutes at room temperature.

  • Quality Control:

    • Determine the radiochemical purity using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using the citrate mobile phase.

    • In this system, 111In-DTPA-mAb remains at the origin, while free 111In migrates with the solvent front.

    • Calculate the radiochemical purity by measuring the radioactivity in each section of the strip using a gamma counter. A purity of >95% is generally considered acceptable.

Protocol 2: In Vivo Biodistribution Study in a Murine Tumor Model

This protocol outlines a typical biodistribution study of an 111In-labeled compound in mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • 111In-labeled compound (e.g., 111In-DTPA-mAb)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Dissection tools

  • Gamma counter

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the laboratory conditions.

  • Dose Preparation: Dilute the 111In-labeled compound in sterile saline to the desired concentration for injection (typically 5-10 µCi or 0.185-0.37 MBq per mouse in a volume of 100-200 µL).

  • Injection: Administer the radiolabeled compound to the mice via intravenous (tail vein) injection.

  • Time Points: At predetermined time points (e.g., 2, 24, 48, 72 hours) post-injection, euthanize a group of mice (typically n=3-5 per group).

  • Tissue Harvesting:

    • Collect blood via cardiac puncture.

    • Dissect and collect organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-organ ratios to assess targeting specificity.

Visualizations

Experimental_Workflow_Radiolabeling cluster_conjugation Step 1: Antibody-Chelator Conjugation cluster_purification Step 2: Purification cluster_radiolabeling Step 3: Radiolabeling cluster_qc Step 4: Quality Control mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation DTPA DTPA Chelator DTPA->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Purified_mAb Purified DTPA-mAb Purification->Purified_mAb Radiolabeling Radiolabeling Reaction Purified_mAb->Radiolabeling In111 111InCl3 In111->Radiolabeling QC ITLC for Radiochemical Purity Radiolabeling->QC Final_Product 111In-DTPA-mAb QC->Final_Product

Caption: Workflow for the radiolabeling of a monoclonal antibody with Indium-111.

Biodistribution_Workflow start Start: Tumor-Bearing Animal Model injection Intravenous Injection of 111In-Labeled Compound start->injection timepoints Euthanasia at Pre-determined Time Points injection->timepoints harvesting Tissue and Organ Harvesting timepoints->harvesting counting Gamma Counting of Radioactivity harvesting->counting analysis Data Analysis: %ID/g and Ratios counting->analysis end End: Biodistribution Profile analysis->end

Caption: Experimental workflow for an in vivo biodistribution study.

References

Troubleshooting & Optimization

Background noise reduction in Indium-115 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium-115 (¹¹⁵In) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the reduction of background noise in ¹¹⁵In measurements. Given the extremely long half-life of ¹¹⁵In (approximately 4.41 x 10¹⁴ years) and the low energy of its beta decay, minimizing background noise is critical for accurate measurements.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ¹¹⁵In experiments in a direct question-and-answer format.

Issue 1: My background count rate is unexpectedly high.

  • Q: I'm observing a much higher background than expected in my ¹¹⁵In beta spectrum. What are the most likely causes and how can I diagnose them?

    A: An unexpectedly high background can originate from several sources. Systematically investigate the following possibilities:

    • Environmental Radioactivity: The primary culprits are often naturally occurring radioactive isotopes in the surrounding environment, such as Potassium-40 (⁴⁰K) and decay products of Uranium-238 (²³⁸U) and Thorium-232 (²³²Th) present in concrete walls, building materials, and soil.[4][5] Radon gas (²²²Rn and ²²⁰Rn) and its progeny are also significant contributors.

      • Troubleshooting Step:

        • Ensure your shielding is adequate. If possible, move the detector to a different location, such as a basement or a specialized low-background facility, to assess the impact of the building's radioactivity.[6]

        • Check for proper ventilation and sealing of the detector chamber to minimize radon infiltration.

    • Cosmic Rays: High-energy cosmic muons and secondary particles (like neutrons) they produce upon interacting with shielding and detector materials are a major source of background, especially for detectors located at or near the Earth's surface.[5][7][8][9]

      • Troubleshooting Step:

        • If not already implemented, consider adding an active cosmic veto system (e.g., plastic scintillators surrounding the primary detector) to reject coincident events.[4][5][9]

        • For ultimate background reduction, conducting experiments in a deep underground laboratory is the most effective solution.[7][10]

    • Contaminated Materials: The materials used in the detector itself, the shielding, and the sample substrate may contain trace amounts of radioactive isotopes.

      • Troubleshooting Step:

        • Verify the radiopurity of your detector components and shielding materials. Use certified low-background materials, such as ancient lead (pre-WWII, which is not contaminated with fallout isotopes like ⁶⁰Co) or oxygen-free high thermal conductivity (OFHC) copper.[4][11][12]

        • Perform a background measurement with an empty sample holder to check for contamination in the sample substrate.

    • Electronic Noise & System Instability: Issues like poor grounding, high voltage instability, or light leaks in scintillation detectors can manifest as increased low-energy background.[6][13][14]

      • Troubleshooting Step:

        • Check all cable connections and ensure a common, solid ground for all electronic components.[6]

        • For scintillation detectors, confirm there are no light leaks by covering any potential gaps with black tape and re-measuring.[6]

        • Allow the system to warm up for at least an hour to ensure electronic stability before taking measurements.[6]

Issue 2: I see unexpected peaks in my energy spectrum.

  • Q: My spectrum shows distinct peaks that are not related to the ¹¹⁵In beta decay. How can I identify their origin?

    A: Unexpected peaks are typically from gamma-emitting radioisotopes in the background or from X-ray fluorescence.

    • Identify Common Background Peaks: Compare the energies of the observed peaks to a library of common background gamma lines. Key isotopes to look for include:

      • Potassium-40 (⁴⁰K): 1460.8 keV

      • Bismuth-214 (²¹⁴Bi) and Lead-214 (²¹⁴Pb) (from the ²³⁸U decay chain): 609.3 keV, 1120.3 keV, 1764.5 keV.

      • Thallium-208 (²⁰⁸Tl) and Actinium-228 (²²⁸Ac) (from the ²³²Th decay chain): 583.2 keV, 911.2 keV, 2614.5 keV.

      • Cesium-137 (¹³⁷Cs): 661.7 keV (common man-made contaminant).

      • Cobalt-60 (⁶⁰Co): 1173.2 keV and 1332.5 keV (common man-made contaminant).

    • Check for Lead X-rays: If you are using lead shielding, you will likely see characteristic X-rays from lead (Pb Kα at ~75 keV and Kβ at ~85 keV). These are produced when external radiation interacts with the lead shield.

      • Troubleshooting Step: This is a normal occurrence. To reduce these X-rays, a graded-Z shield should be used. See the FAQ section below for more details.

    • Consider Neutron Capture: If there is a significant neutron flux (e.g., from cosmic-ray interactions), you may see peaks from neutron capture on materials within or near the detector, such as the 2223 keV gamma ray from neutron capture on hydrogen.[15]

Frequently Asked Questions (FAQs)

  • Q1: What is a graded-Z shield and why is it important?

    A: A graded-Z shield is a multi-layered passive shield designed to minimize background radiation effectively. It typically consists of materials with decreasing atomic number (Z) from the outside in. A common configuration is Lead (high-Z), followed by a thin layer of Tin or Cadmium (mid-Z), and an inner lining of Copper (lower-Z).[4][5]

    • Lead (Pb): The outermost, thickest layer is highly effective at attenuating external gamma rays due to its high density and atomic number.[4]

    • Tin (Sn) or Cadmium (Cd): When gamma rays interact with lead, they produce characteristic lead X-rays (~75-85 keV). The mid-Z layer is chosen to efficiently absorb these X-rays.

    • Copper (Cu): The tin or cadmium layer will, in turn, produce its own lower-energy X-rays (~25-29 keV for Sn). The inner copper layer absorbs these, producing even lower-energy copper X-rays (~8 keV) which are often below the energy threshold of interest for the experiment or are more easily absorbed.

  • Q2: How can I reduce the background from cosmic rays without going deep underground?

    A: While deep underground labs offer the best shielding, significant reduction at the surface is possible with an active shield , also known as a cosmic veto system.[4][5][9] This involves surrounding your primary detector and its passive shielding with one or more "veto" detectors, typically large plastic scintillators.[5][9] When a cosmic muon passes through a veto detector and then interacts in or near your primary detector, a signal is generated in both. An anti-coincidence circuit is used to discard any event that is registered by both the primary and veto detectors simultaneously.[9] This effectively removes a large fraction of the muon-induced background.

  • Q3: What is Pulse Shape Discrimination (PSD) and can it help in my ¹¹⁵In experiment?

    A: Pulse Shape Discrimination (PSD) is a technique used to distinguish between different types of radiation based on the shape of the signal pulse they produce in a detector, typically an organic scintillator (liquid or plastic).[16][17] Interactions from different particles (e.g., electrons/betas vs. neutrons or alphas) produce scintillation light with different timing profiles (i.e., different ratios of prompt to delayed fluorescence).[17] By analyzing the pulse shape, often by comparing the charge in the "tail" of the pulse to the total charge, these events can be separated.

    For a pure beta emitter like ¹¹⁵In, PSD is most useful for rejecting background from other particle types, such as fast neutrons generated by cosmic rays interacting with the shielding.[18]

  • Q4: How does coincidence counting help reduce background?

    A: Coincidence counting is a powerful technique for isolating a specific nuclear decay pathway and rejecting background events that do not follow this pathway.[19][20][21] An event is only recorded if two or more specific radiations are detected within a very short time window (the resolving time).[20][21]

    While the primary decay of ¹¹⁵In is a direct beta decay to the ground state of Tin-115 (¹¹⁵Sn), a very rare decay branch to an excited state of ¹¹⁵Sn has been observed, which is followed by the emission of a 497 keV gamma ray.[10] A beta-gamma coincidence experiment could be designed to specifically detect this decay. By requiring the simultaneous detection of a beta particle and a 497 keV gamma ray, you can eliminate nearly all background events, as it is highly improbable that an uncorrelated background beta and background gamma will strike the respective detectors at the exact same time.[22]

  • Q5: What are the best software-based methods for background subtraction?

    A: After acquiring data, several software methods can be used to subtract the remaining background.

    • Blank Subtraction: The simplest method is to perform a long measurement with no source present (a "blank" run) under identical conditions and for the same duration as the sample measurement. This blank spectrum is then subtracted from the sample spectrum.[23]

    • Polynomial/Analytical Fitting: The background in the spectrum can often be approximated by a smooth function, such as a polynomial or exponential decay. This function is fitted to the background regions of the spectrum (i.e., regions where no peaks from the source are expected) and then subtracted from the entire spectrum.

    • Sensitive Nonlinear Iterative Peak (SNIP) Algorithm: This is a more sophisticated iterative algorithm that is very effective at estimating complex background shapes beneath peaks without requiring a predefined analytical function.[24] It is widely used in gamma spectroscopy and can be adapted for beta spectra.[24]

Data Presentation

The effectiveness of various background reduction techniques can be quantified. The following tables summarize typical reduction factors and material considerations.

Table 1: Typical Background Reduction Factors for Shielding Configurations

Shielding ComponentTarget BackgroundTypical Reduction FactorNotes
10 cm Lead (Pb)External Gamma Rays10² - 10³Highly effective for gamma energies > 200 keV.[4]
Graded-Z Liner (Cd/Sn + Cu)Pb-induced X-rays> 10² for Pb X-raysEssential for low-energy measurements.[4][5]
Borated/Lithiated PolyethyleneThermal Neutrons> 10²Boron or Lithium has a high capture cross-section for thermal neutrons.[15]
Active Cosmic Veto ShieldCosmic Muons & Secondaries5 - 20Dependent on veto detector coverage and efficiency.[9]
Deep Underground LocationCosmic Muons> 10⁴The most effective method for eliminating cosmic-ray-induced background.[7]

Table 2: Material Purity Considerations for Low-Background Experiments

Material CategoryKey Contaminants of ConcernRecommended Material Choice
Shielding²¹⁰Pb, ⁶⁰Co, ²³⁸U/²³²Th chains"Ancient" or "Low-background" Lead, OFHC Copper
Detector Housing⁴⁰K, ²³⁸U/²³²Th chainsOFHC Copper, Low-background Stainless Steel, Titanium
Scintillation Crystals⁴⁰K, ²³⁸U/²³²Th chainsHigh-purity NaI(Tl), CsI(Tl), or specialized crystals
Cables & Electronics²³⁸U/²³²Th chains in dielectrics/resistorsSelect components with known low radioactivity

Experimental Protocols

Protocol 1: Establishing a Low-Background Passive Shield

  • Outer Shielding (Lead): Construct the main shield with a minimum of 10-15 cm of low-background lead on all sides of the detector cavity. Ensure the lead bricks are interlocked or stacked to avoid direct radiation leakage paths.

  • Neutron Moderator (Optional but Recommended): If neutron background is a concern, line the outside of the lead shield with 5-10 cm of borated or lithiated polyethylene to thermalize and capture ambient neutrons.[15]

  • Graded-Z Liner Installation:

    • Line the inner cavity of the lead shield with a 1-3 mm layer of cadmium or tin. Ensure complete coverage.

    • Inside the cadmium/tin layer, add a 1-2 mm layer of oxygen-free high thermal conductivity (OFHC) copper.[4][5]

  • Radon Purging: Seal the inner chamber and establish a continuous purge with a gas free of radon, such as boil-off nitrogen gas from a liquid nitrogen dewar, to displace ambient air containing radon.

  • Material Handling: Use clean gloves when handling inner shield components to prevent surface contamination.

Protocol 2: Basic Background Spectrum Subtraction

  • System Stabilization: Power on the entire detector system (high voltage, pre-amplifier, MCA, etc.) and allow it to stabilize for several hours.

  • Sample Measurement: Place the ¹¹⁵In source in the desired counting geometry inside the shielded chamber. Acquire a spectrum for the desired measurement time (T_sample). Save the data.

  • Blank Measurement: Carefully remove the ¹¹⁵In source without changing the geometry or any other experimental conditions. Acquire a background (blank) spectrum for an identical amount of time (T_blank = T_sample).[23]

  • Data Analysis: In your analysis software, subtract the blank spectrum from the sample spectrum on a channel-by-channel basis. The resulting spectrum is the net spectrum from the ¹¹⁵In source with the majority of the steady-state background removed.

  • Error Propagation: Ensure that the statistical uncertainty in the final spectrum is calculated correctly by adding the variances (the square of the uncertainties) of the sample and background counts in each channel.

Visualizations

Below are diagrams illustrating key workflows and relationships in managing background noise for ¹¹⁵In experiments.

G Troubleshooting Workflow for High Background Noise start High Background Detected check_env Check Environmental Sources (Radon, ⁴⁰K) start->check_env check_cosmic Evaluate Cosmic Ray Contribution start->check_cosmic check_contam Assess Material Contamination start->check_contam check_elec Inspect Electronics & Grounding start->check_elec sol_shield Improve Passive Shielding check_env->sol_shield High radon/gamma sol_veto Implement Active Cosmic Veto check_cosmic->sol_veto Surface lab sol_material Use Certified Low- Background Materials check_contam->sol_material Unknown purity sol_ground Fix Grounding/ Check Cables check_elec->sol_ground Noise/Drift

Caption: A logical workflow for troubleshooting high background noise.

G Experimental Workflow for Low-Background Measurement cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_shield 1. Assemble Graded-Z Passive Shield prep_veto 2. Install Cosmic Veto System (Optional) prep_shield->prep_veto prep_purge 3. Start Radon Purge prep_veto->prep_purge acq_bkg 4. Acquire Background Spectrum (No Source) prep_purge->acq_bkg acq_sample 5. Acquire Sample Spectrum (with ¹¹⁵In) acq_bkg->acq_sample an_sub 6. Perform Background Subtraction acq_sample->an_sub an_psd 7. Apply PSD/ Coincidence Cuts an_sub->an_psd an_result 8. Extract Net ¹¹⁵In Spectrum an_psd->an_result

Caption: A typical experimental workflow for a low-background measurement.

G Signaling Pathway for Beta-Gamma Coincidence Detection In115 ¹¹⁵In Nucleus Sn115_excited ¹¹⁵Sn* (Excited State) In115->Sn115_excited β⁻ decay Sn115_ground ¹¹⁵Sn (Ground State) Sn115_excited->Sn115_ground γ emission (497 keV) beta_detector Beta Detector (e.g., Plastic Scintillator) Sn115_excited->beta_detector β⁻ detected gamma_detector Gamma Detector (e.g., HPGe) Sn115_ground->gamma_detector γ detected coincidence_unit Coincidence Logic Unit beta_detector->coincidence_unit gamma_detector->coincidence_unit mca Data Acquisition (MCA) coincidence_unit->mca Valid Coincident Event

References

Technical Support Center: Signal-to-Noise Optimization for Indium-115 Detectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-115 detectors. The focus is on optimizing the signal-to-noise ratio (SNR) to ensure high-quality, reliable, and reproducible experimental data.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing step-by-step solutions to enhance signal clarity and reduce noise.

Question: Why is the background count rate on my gamma counter unusually high?

Answer: A high background count rate can significantly degrade the signal-to-noise ratio, making it difficult to accurately quantify low levels of this compound activity. Several factors can contribute to this issue. Here’s a systematic approach to identify and resolve the problem:

  • Environmental Contamination:

    • Check for nearby sources of radiation: Ensure that no other radioactive sources are stored or in use near the detector.

    • Decontaminate the detector and surrounding area: Use appropriate radioactive decontamination solutions to clean the detector well and the adjacent workspace. Perform wipe tests to confirm the absence of removable contamination.

  • Detector Shielding and Setup:

    • Verify proper shielding: Ensure that the lead shielding around the detector is correctly positioned and that there are no gaps.

    • Instrument integrity: Check for any damage to the detector or its shielding.

  • Instrument Settings and Calibration:

    • Energy Window: Confirm that the energy window is correctly set for the gamma emissions of Indium-115m (the metastable state of Indium-116 produced from neutron activation of this compound, which is what is typically measured) or other relevant isotopes. An overly wide window can increase the contribution from background radiation.

    • Background Subtraction Settings: Review the background subtraction settings in your acquisition software. Ensure that you are using an appropriate method.[1]

Question: My SPECT images of this compound distributions show poor contrast and blurry details. How can I improve the image quality?

Answer: Poor image quality in Single-Photon Emission Computed Tomography (SPECT) is often a result of suboptimal acquisition and reconstruction parameters, as well as physical factors like scatter and attenuation. Here are steps to improve your this compound SPECT images:

  • Acquisition Parameters:

    • Energy Window Optimization: For Indium-111, which has similar gamma energies to the emissions from activated this compound, optimal energy windows have been found to be centered at 171 keV and 245 keV.[2][3][4] Using appropriate energy windows is crucial for maximizing the signal from the photopeaks while minimizing the contribution from scattered photons.

    • Acquisition Time: Increasing the acquisition time per projection can improve photon statistics and thereby enhance the signal-to-noise ratio.[5][6][7][8] However, this needs to be balanced with practical considerations such as animal welfare in preclinical studies.

  • Scatter Correction:

    • Implement a scatter correction method: Compton scatter of photons within the subject is a major cause of image degradation. Using a scatter correction technique is essential for quantitative accuracy and improved contrast.[2][5][9][10][11][12]

    • Dual-Energy Window (DEW) or Triple-Energy Window (TEW) methods: These are commonly used techniques where additional energy windows are set below the photopeak to estimate and subtract the scatter contribution.[2][5][9][10][11][12]

  • Attenuation Correction:

    • Utilize CT-based attenuation correction: If you are using a SPECT/CT scanner, incorporating the CT data for attenuation correction will significantly improve the accuracy of the reconstructed images.[13]

  • Reconstruction Parameters:

    • Iterative Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with an appropriate number of iterations and subsets. Too few iterations may result in a noisy image, while too many can introduce artifacts.

Question: The measured activity of my this compound samples is inconsistent between experiments. What could be the cause?

Answer: Inconsistent activity measurements can stem from variations in sample preparation, detector performance, or data analysis. Follow this checklist to ensure reproducibility:

  • Sample Preparation and Geometry:

    • Consistent Sample Volume and Positioning: Ensure that all samples have the same volume and are placed in the exact same position within the gamma counter's well for each measurement. The counting efficiency of a well counter is sensitive to the sample's geometry.[14][15]

    • Homogeneity: Make sure the this compound is uniformly distributed within your sample matrix.

  • Gamma Counter Stability and Calibration:

    • Daily Quality Control: Perform daily quality control checks with a long-lived source (e.g., Cs-137) to monitor the detector's stability.

    • Energy Calibration: Regularly check and adjust the energy calibration of your gamma counter to ensure the energy window is centered on the photopeak of interest.

    • Efficiency Calibration: The detector's efficiency should be determined for your specific sample geometry and counting conditions.[16][17]

  • Dead Time Correction:

    • Check for High Count Rates: If you are measuring high-activity samples, the detector may experience "dead time," where it is unable to process all incoming events, leading to an underestimation of the true activity.[18] Ensure that your system's dead time correction is enabled and functioning correctly, or dilute your samples to be within the linear range of the detector.[14][19][20]

Frequently Asked Questions (FAQs)

Q1: What are the primary gamma ray energies I should use for detecting this compound?

A1: While stable this compound itself is not a strong gamma emitter, it is often used in applications involving neutron activation, which produces Indium-116m. More commonly in biomedical research, the radioisotope Indium-111 is used for radiolabeling. Indium-111 decays by electron capture and emits two prominent gamma rays at 171 keV and 245 keV , which are used for imaging and quantification.[21]

Q2: How can I reduce background noise when performing gamma counting of low-activity this compound samples?

A2: For low-activity samples, minimizing background is critical. Here are some key strategies:

  • Use a well-shielded detector: A gamma counter with substantial lead shielding is essential to reduce background from external sources.[15]

  • Optimize the energy window: A narrow energy window centered on the photopeak of interest will reduce the contribution from background radiation at other energies.

  • Background subtraction: Always measure the background count rate using a "blank" sample (identical in composition and geometry to your experimental samples but without the radionuclide) and subtract this from your sample measurements.[1]

  • Consider low-background materials: For extremely sensitive measurements, detectors constructed with low-background materials can be used.[21]

Q3: What is scatter and why is it a problem in this compound SPECT imaging?

A3: Scatter refers to the Compton scattering of gamma photons within the subject (e.g., a research animal). This scattering changes the photon's direction and reduces its energy. These scattered photons can be incorrectly detected within the energy window set for the primary (unscattered) photons. This leads to a loss of image contrast, making it difficult to distinguish a tumor from surrounding tissue, and introduces errors in the quantification of radioactivity.[2][5][9][10][11][12]

Q4: Can I use the same protocols for this compound as I do for Technetium-99m?

A4: While the general principles of gamma detection and SPECT imaging are the same, you will need to adjust your protocols for this compound (or more commonly, Indium-111) due to the differences in gamma ray energies and half-life compared to Technetium-99m (Tc-99m). Key adjustments include:

  • Energy Windows: The energy windows must be set for the 171 keV and 245 keV photopeaks of Indium-111, not the 140 keV of Tc-99m.

  • Collimator: A medium-energy collimator is typically used for Indium-111, whereas a low-energy collimator is used for Tc-99m.

  • Acquisition and Imaging Times: The longer half-life of Indium-111 (2.8 days) compared to Tc-99m (6 hours) allows for imaging at later time points, which can be advantageous for molecules with slow biological clearance.

Q5: What is a typical biodistribution study protocol for an Indium-111 labeled compound in a mouse model?

Quantitative Data Summaries

The following tables provide a summary of quantitative data relevant to signal-to-noise optimization in Indium-111 (as a proxy for this compound applications) detection.

Table 1: Comparison of Background Correction Methods for Organ Activity Quantification

Background Correction MethodAccuracy (% Difference from Actual Activity) at High Organ-to-Background Ratio (10:1)Accuracy (% Difference from Actual Activity) at Low Organ-to-Background Ratio (2:1)
No Correction+2%+413%
Conventional Subtraction-1%-80%
Kojima Method+11%-18%
Buijs Method-4%+39%
(Data adapted from a phantom study using Tc-99m, illustrating the principles of different background correction methods. The relative performance of the methods is expected to be similar for this compound/111)[18]

Table 2: Impact of Acquisition Time on Signal-to-Noise Ratio (SNR) in SPECT Imaging

Acquisition Time per Bed PositionRelative Image Noise (Arbitrary Units)Lesion Detectability (Likert Scale 1-5)
0.5 min0.72 ± 0.222.07 ± 1.14
1 min< 0.5-
2 min--
4 min--
7 min~0.31~4.9
10 min0.31 ± 0.124.93 ± 0.26
(Data adapted from a study using 68Ga-PSMA-11 PET/MRI, demonstrating the general principle of improved SNR and detectability with increased acquisition time. Similar trends are observed in SPECT.)[5]

Table 3: Typical Gamma Counter Efficiency and Background

ParameterTypical ValueNotes
Counting Efficiency
NaI(Tl) Well Counter (for I-125)70-90%Efficiency is energy-dependent. For the higher energies of In-111, efficiency may be slightly lower but still high.[16][17]
Geiger-Muller (GM) Counter (for Co-60)~1%GM counters have low efficiency for gamma rays.[29]
Background Count Rate
Unshielded 3"x3" NaI(Tl) Detector~100-200 counts per second (cps)Highly dependent on the local radiation environment.
Shielded 3"x3" NaI(Tl) Detector~10-30 cpsWith standard lead shielding.
Low Background NaI(Tl) Detector< 1 cpsWith specialized shielding and construction materials.[21]

Experimental Protocols

Protocol 1: Quantitative Analysis of Indium-111 Labeled Antibody Biodistribution in Tumor-Bearing Mice

This protocol outlines the steps for a typical preclinical biodistribution study to determine the uptake of an ¹¹¹In-labeled antibody in various tissues.

  • Animal Model:

    • Use an appropriate mouse model with subcutaneously implanted tumors that express the target antigen for the antibody. For example, nude mice bearing human tumor xenografts.[3][4][25]

  • Radiolabeling:

    • Conjugate the antibody with a chelator such as DTPA.

    • Radiolabel the DTPA-conjugated antibody with ¹¹¹InCl₃.

    • Purify the radiolabeled antibody to remove unbound ¹¹¹In.

  • Administration of Radiotracer:

    • Administer a known amount of the ¹¹¹In-labeled antibody (e.g., 2 MBq in 100 µL saline) to each mouse via intravenous (tail vein) injection.[3]

    • Reserve a small, accurately measured amount of the injectate to serve as a standard for calculating the injected dose.

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (typically n=3-5 per time point).

    • Collect blood via cardiac puncture.

    • Dissect and collect organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).

    • Carefully clean the tissues of excess blood and weigh them.

  • Gamma Counting:

    • Place each tissue sample and the injection standard in separate, identical counting tubes.

    • Measure the radioactivity in each sample using a calibrated gamma counter with an energy window set for the ¹¹¹In photopeaks (171 keV and 245 keV).

    • Measure the background counts using an empty counting tube.

  • Data Analysis:

    • Correct all counts for background.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts in Tissue / Weight of Tissue in g) / (Total Counts in Standard / Dilution Factor of Standard) * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabeling Radiolabeling of Antibody with 111In injection Intravenous Injection of 111In-Antibody radiolabeling->injection animal_model Tumor-bearing Animal Model animal_model->injection time_points Wait for Predetermined Time Points injection->time_points euthanasia Euthanasia and Tissue Harvesting time_points->euthanasia weighing Weigh Tissues euthanasia->weighing gamma_counting Gamma Counting weighing->gamma_counting data_analysis Calculate %ID/g gamma_counting->data_analysis Somatostatin_Receptor_Signaling SST Somatostatin (SST) (e.g., 111In-Octreotide) SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds to Gi Gi Protein SSTR->Gi Activates SHP1 SHP-1 Phosphatase SSTR->SHP1 Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_channel Calcium Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Proliferation ↓ Cell Proliferation PKA->Proliferation Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Proliferation PI3K_AKT PI3K/AKT Pathway SHP1->PI3K_AKT Dephosphorylates (Inhibits) MAPK MAPK Pathway (ERK1/2) SHP1->MAPK Modulates Cell_Cycle_Arrest Cell Cycle Arrest SHP1->Cell_Cycle_Arrest Induces Apoptosis Apoptosis SHP1->Apoptosis Induces PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes

References

Troubleshooting cryogenic calorimeter performance with Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cryogenic calorimeters for the study of Indium-115 (¹¹⁵In).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in a cryogenic calorimeter?

A1: this compound is a primordial nuclide used in cryogenic calorimeters to perform high-precision measurements of its 4th-forbidden beta decay.[1] The unique properties of this decay, including its spectral shape, provide a valuable benchmark for testing and refining nuclear physics models.[2][3] These measurements have significant implications for astroparticle physics, including studies related to neutrino mass.[1][4][5]

Q2: What are the key performance metrics for a cryogenic calorimeter experiment with ¹¹⁵In?

A2: The primary performance metrics include:

  • Energy Resolution: The ability to distinguish between closely spaced energies in the decay spectrum. Degraded energy resolution is a common issue.[6][7]

  • Signal-to-Noise Ratio (SNR): The ratio of the signal power to the noise power, which affects the ability to detect weak signals.

  • Detector Threshold: The minimum detectable energy, which is critical for observing the low-energy portion of the ¹¹⁵In beta spectrum.[8]

  • Count Rate and Dead Time: The number of events detected per unit time and the time during which the detector is unable to process new events. High count rates can lead to pulse pile-up.[6]

Q3: What are the most common sources of noise in a cryogenic calorimeter setup?

A3: Noise in cryogenic detectors is a primary factor limiting performance and can originate from several sources:[9]

  • Thermal Noise: Arises from statistical temperature fluctuations within the detector and its thermal links.[7][10]

  • Vibrational Noise (Microphonics): Mechanical vibrations from the cryogenic system (e.g., pulse tube coolers) can dissipate energy in the detector, mimicking a signal.[7][11]

  • Electronic Noise: Includes Johnson noise from resistors and noise from the SQUID magnetometer readout system.[7][12]

  • 1/f Noise: Low-frequency noise from various sources, including amplifiers, which can be significant at the frequencies where microcalorimeter signals have the most power.[8]

Troubleshooting Guides

Issue 1: Degraded Energy Resolution

Symptom: The full width at half maximum (FWHM) of known calibration peaks is broader than expected, or the continuous spectrum of ¹¹⁵In appears smeared.

Potential Cause Diagnostic Step Recommended Solution
Poor Sample Preparation Inspect the indium-containing crystal or absorber for visible defects or non-uniformity.Recrystallize or re-deposit the ¹¹⁵In sample. For embedded sources, ensure uniform distribution within the absorber to prevent energy loss at the surface.[6]
Sub-optimal Signal Filtering Review the signal processing chain. Is a standard optimal filter being used?Implement advanced filtering techniques. If pulses are nonlinear, a "tangent filter" may be more effective.[13][14] For high count rates, use an algorithm designed to handle overlapped pulses.[1][6]
Temperature Instability Monitor the temperature of the mixing chamber plate over time. Look for fluctuations that correlate with noise in the detector baseline.Improve the thermal anchoring of the detector and check the performance of the dilution refrigerator. Ensure all thermal links are secure.
Magnetic Field Interference Use a magnetometer to check for stray magnetic fields near the detector, which can affect SQUID performance.Improve magnetic shielding around the detector package. Ensure any nearby components with remnant magnetic fields are removed or shielded.[15]
Issue 2: Excessive Noise in the Baseline

Symptom: The baseline signal from the detector is fluctuating significantly, reducing the signal-to-noise ratio and raising the effective energy threshold.

Potential Cause Diagnostic Step Recommended Solution
Vibrational Noise Place accelerometers at different stages of the cryostat (e.g., 1K pot, mixing chamber) to identify the source of vibrations.[7]Implement a vibration isolation system, such as a mechanical low-pass filter (e.g., a spring stage) between the mixing chamber and the detector.[5][16][17] Ensure the cryocooler is mechanically decoupled from the main cryostat structure.[17]
Thermal Fluctuations Correlate baseline noise with the operation of cryostat components (e.g., cryocooler cycles).Improve thermal links and heat sinking of all components. A multi-stage thermal isolation design can be effective.[7]
Ground Loops / EMI Disconnect non-essential electronics one by one to identify the source of electromagnetic interference.Ensure a single, high-quality ground point for the entire experimental setup. Use shielded cables and ensure all enclosures are properly grounded.
SQUID Readout Noise Analyze the noise spectrum of the SQUID output without any input signal to the calorimeter.Optimize SQUID operating parameters (bias currents, flux modulation). Ensure the SQUID is properly shielded.[12]
Issue 3: Distorted Spectral Shape or Non-linear Energy Response

Symptom: The measured beta spectrum of ¹¹⁵In deviates from theoretical predictions in a way that cannot be explained by noise or poor resolution. Calibration peaks may show energy-dependent shaping.

Potential Cause Diagnostic Step Recommended Solution
Pulse Pile-up Analyze the raw data stream for pulses that occur too close in time to be resolved individually.If pile-up is significant, reduce the source activity or implement a pulse processing algorithm that can effectively identify and reject or recover pile-up events.[6][8]
Detector Non-linearity Calibrate the detector across a wide range of energies and check if the pulse amplitude is directly proportional to the energy.Develop a non-linearity correction function based on the calibration data. Apply this correction to the measured pulse heights. Pulse shape can also vary with energy in non-linear detectors, requiring more complex filtering.[13][14]
Incomplete Energy Collection This can occur if part of the decay energy escapes the absorber, for example, if the ¹¹⁵In source is on the surface.Ensure the ¹¹⁵In is fully embedded within the absorber material. The absorber volume should be optimized to contain the full energy of the beta particles.[3][6]
Incorrect Pulse Shape Model The "optimal filter" assumes a single, energy-independent pulse shape. This may not be accurate.[13][14]Re-evaluate the average pulse shape used for the filter. If pulse shape varies with energy, use an energy-dependent filtering method.[13]

Quantitative Performance Data

The following tables summarize key parameters and typical performance values for cryogenic calorimeter experiments involving ¹¹⁵In.

Table 1: this compound Decay Properties

ParameterValueReference
Half-life (T₁/₂)(5.26 ± 0.06) × 10¹⁴ yr[1][5][8]
Q-value (Endpoint Energy)497.954 keV[2][4]
Decay Mode4th-forbidden β-decay[1]
Isotopic Abundance95.719%[8]

Table 2: Typical Cryogenic Calorimeter Performance

ParameterTypical ValueNotes
Operating Temperature< 100 mKRequired to reduce thermal noise and for sensor operation.[12][18]
Energy Resolution (FWHM)1-5 keVHighly dependent on detector type, size, and noise conditions.[7][8]
Detection Threshold~3.4 keVDefined as 5 times the baseline root-mean-square noise.[5][8]
Pulse Decay Time~9 msExample for a silicon thermistor microcalorimeter.[6]
Analysis Cut Efficiency~52%Dominated by rejection of pile-up events.[8]

Experimental Protocols & Methodologies

Protocol 1: Basic Cryogenic Calorimeter Operation
  • Sample Preparation & Mounting:

    • Prepare the ¹¹⁵In-containing crystal (e.g., Indium Iodide - InI) or absorber. Ensure the sample is clean and handled carefully to avoid contamination.[19][20]

    • Mount the sample in the detector holder, ensuring a strong thermal link to the temperature sensor and a weak thermal link to the heat bath.

    • Install the detector assembly onto the coldest stage of the dilution refrigerator (the mixing chamber).

  • System Cooldown:

    • Evacuate the cryostat to high vacuum.

    • Initiate the cooldown sequence, typically starting with liquid nitrogen pre-cooling, followed by the pulse tube cooler, and finally the dilution unit to reach base temperature (<100 mK).

  • Detector Biasing & Optimization:

    • Once at a stable base temperature, apply the necessary bias currents to the temperature sensor (e.g., TES or MMC) and the SQUID readout system.

    • Optimize operating parameters (e.g., temperature, bias) to maximize the signal-to-noise ratio. This can be an iterative process.[21]

  • Calibration & Data Acquisition:

    • Use a known radioactive source (e.g., a thoriated wire) to generate calibration peaks across the energy range of interest.[8]

    • Record data from both the calibration source and the ¹¹⁵In decay. Ensure the data acquisition system is configured to save raw pulse traces for later analysis.

  • Data Analysis:

    • Apply optimal filtering or other noise-reduction algorithms to the raw data to determine the energy of each event.[1][6]

    • Perform energy calibration using the known peaks.

    • Apply cuts to the data to remove noisy periods and artifacts like pile-up pulses.[8]

    • Generate the final energy spectrum for scientific analysis.

Visualizations

TroubleshootingWorkflow start Start: Degraded Energy Resolution check_noise Is baseline noise high? start->check_noise check_cal Are calibration peaks non-Gaussian or shifted? check_noise->check_cal No noise_guide Go to 'Excessive Noise' Troubleshooting Guide check_noise->noise_guide Yes check_linearity Is pulse shape or amplitude energy-dependent? check_cal->check_linearity Yes fix_sample Improve Sample Preparation: - Check for contamination - Ensure uniform embedding check_cal->fix_sample No fix_filtering Optimize Signal Filtering: - Check pulse model - Use non-linear/pile-up filters check_linearity->fix_filtering Yes fix_shielding Improve Magnetic Shielding & Temperature Stability check_linearity->fix_shielding No

Caption: Workflow for diagnosing poor energy resolution.

NoiseSourceIsolation start Start: High Baseline Noise check_vibrations Correlate noise with cryocooler cycles? start->check_vibrations fix_vibrations Implement/Improve Vibration Isolation check_vibrations->fix_vibrations Yes check_electronics Does noise change when disconnecting equipment? check_vibrations->check_electronics No fix_grounding Fix Ground Loops / EMI check_electronics->fix_grounding Yes check_thermal Are there temperature fluctuations at base? check_electronics->check_thermal No fix_thermal Improve Thermal Anchoring check_thermal->fix_thermal Yes optimize_squid Optimize SQUID Readout check_thermal->optimize_squid No

Caption: Logic for isolating noise sources in the experiment.

References

Purity considerations for Indium-115 samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purity of Indium-115 (¹¹⁵In) samples for researchers, scientists, and drug development professionals. Maintaining high purity is critical for the successful application of ¹¹⁵In in experimental and developmental pipelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: this compound samples can contain two main types of impurities:

  • Chemical Impurities: These are other elements, often metals, that are introduced during the mining, refining, or handling processes. Common metallic impurities include cadmium (Cd), lead (Pb), tin (Sn), zinc (Zn), copper (Cu), iron (Fe), and nickel (Ni).[1] Non-metallic impurities can also be present.

  • Radionuclidic Impurities: These are other radioactive isotopes that may be present alongside ¹¹⁵In. A notable potential radionuclidic impurity, particularly in materials associated with the production of Indium-111, is ¹¹⁴ᵐIn.[2]

Q2: How can impurities in my this compound sample affect my experiments?

A2: Impurities can have several detrimental effects on experimental outcomes:

  • Interference with Radiolabeling: Metallic impurities can compete with ¹¹⁵In or its decay products (if used in applications involving neutron activation) for binding sites on chelating agents or molecules, reducing the efficiency and specific activity of the desired radiolabeled product.

  • Alteration of Physical and Chemical Properties: High concentrations of impurities can alter the melting point, conductivity, and other physical characteristics of the indium sample.

  • Inaccurate Quantification: Impurities can interfere with analytical methods used to determine the concentration of indium, leading to erroneous results.

  • Toxicity in Biological Systems: For researchers in drug development, the presence of toxic heavy metals like cadmium and lead is a significant concern for in vitro and in vivo studies.

Q3: What purity level of this compound should I use for my application?

A3: The required purity level depends on the specific application. For applications in electronics and semiconductor manufacturing, high-purity indium (99.99% to 99.9999%) is often required. For pharmaceutical and radiopharmaceutical applications, not only is high chemical purity essential, but strict limits on specific toxic elements and radionuclidic purity are also enforced. It is crucial to adhere to the standards set by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP/BP).[3]

Q4: How should I store my this compound sample to maintain its purity?

A4: To maintain the purity of your ¹¹⁵In sample, it is recommended to:

  • Store the sample in its original, sealed container in a clean, dry, and controlled environment.

  • Avoid introducing contaminants by using clean handling tools (e.g., Teflon-coated tweezers).

  • Minimize exposure to air to prevent oxidation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue 1: Low Radiolabeling Efficiency or Yield

Possible Cause Troubleshooting Step
Metallic Impurities Analyze the ¹¹⁵In sample for trace metallic impurities using ICP-MS. If high levels of competing metals are found, consider purifying the sample using solvent extraction or acquiring a higher purity grade material.
Incorrect pH Ensure the pH of the reaction mixture is optimized for the specific chelation chemistry being used.
Oxidized Indium Visually inspect the indium for signs of oxidation (dull surface). If oxidized, the surface layer may need to be removed by acid etching prior to dissolution.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Possible Cause Troubleshooting Step
Sample Inhomogeneity If using a solid sample, ensure it is properly homogenized before taking aliquots. For dissolved samples, ensure complete dissolution and mixing.
Batch-to-Batch Variation Request a certificate of analysis for each new batch of ¹¹⁵In to check for variations in impurity profiles.
Contamination during Handling Review laboratory procedures to identify and eliminate potential sources of contamination. Use metal-free labware where possible.

Quantitative Data on Impurities and Purification

The following tables summarize typical impurity levels found in indium of varying purity grades and the effectiveness of different purification techniques.

Table 1: Typical Impurity Content in Different Grades of Indium (µg/g)

Impurity99.98% (2N) Purity99.999% (5N) Purity
Cd High< 1
Pb Present< 1
Sn Present< 1
Zn High< 0.5
Cu Present< 0.2
Fe Present< 0.1
Ni Present< 0.1
Total Impurities ~211~9.8
Data adapted from a study on zone refining of indium.[4]

Table 2: Efficiency of Purification Techniques for Indium

TechniqueImpurities Removed EffectivelyTypical Final PurityReference
Zone Refining Ni, Cu, Ag, As, Fe, Zn99.9991%[1]
Solvent Extraction (with Ionic Liquids) Cd(II), Cu(II), Fe(III), Mn(II), Ni(II), Sn(IV), Zn(II)>95% extraction of In(III)[5][6]
Vacuum Distillation High-volatility (Cd, Zn, Tl, Pb) and low-volatility (Fe, Ni, Cu, Sn) impurities99.999%[1]

Experimental Protocols

Protocol 1: Determination of Trace Metallic Impurities by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace elemental impurities.[7][8]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in high-purity nitric acid. Gentle heating may be required.

    • Dilute the dissolved sample to a known volume with deionized water to bring the analyte concentrations within the linear range of the instrument.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards containing the elements of interest at known concentrations.

    • Run the calibration standards on the ICP-MS to generate a calibration curve for each element.

  • Sample Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • The instrument will measure the intensity of the ions corresponding to each impurity element.

  • Data Quantification:

    • Use the calibration curves to determine the concentration of each impurity in the sample solution.

    • Calculate the concentration of each impurity in the original solid sample (e.g., in µg/g).

Protocol 2: Purification of Indium by Solvent Extraction

Solvent extraction can be used to selectively separate indium from many metallic impurities.[5][6]

  • Aqueous Phase Preparation:

    • Dissolve the impure indium sample in a suitable acid (e.g., hydrochloric acid) to create an aqueous solution containing In(III) ions and impurity ions.

  • Organic Phase Preparation:

    • Prepare an organic phase containing a suitable extractant. For example, ionic liquids like Cyphos® IL 101 or Aliquat® 336 have shown high selectivity for indium.[5]

  • Extraction:

    • Mix the aqueous and organic phases in a separatory funnel.

    • Shake vigorously for a set period (e.g., 10-30 minutes) to allow for the transfer of In(III) ions into the organic phase.

    • Allow the two phases to separate.

  • Separation:

    • Drain the aqueous phase, which now contains a higher concentration of impurities.

  • Stripping (Back-Extraction):

    • Add a fresh aqueous solution (stripping agent) to the organic phase to recover the purified indium. The choice of stripping agent depends on the extractant used. For example, a sodium hydroxide solution can be used to precipitate indium as In(OH)₃ from an ionic liquid phase.[5][6]

  • Final Product Recovery:

    • The purified indium can then be recovered from the stripping solution.

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_start Start cluster_analysis Purity Analysis cluster_decision Decision cluster_end Outcome Start Receive this compound Sample Analysis ICP-MS Analysis for Chemical Impurities Start->Analysis GammaSpec Gamma Spectrometry for Radionuclidic Impurities Start->GammaSpec Decision Purity Meets Acceptance Criteria? Analysis->Decision GammaSpec->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify Sample Decision->Purify No Purify->Analysis

Caption: Workflow for assessing the purity of an this compound sample.

Troubleshooting_Radiolabeling Start Low Radiolabeling Yield CheckImpurities Analyze for Metallic Impurities (e.g., ICP-MS) Start->CheckImpurities CheckpH Verify Reaction pH Start->CheckpH CheckOxidation Inspect for Indium Oxidation Start->CheckOxidation ImpuritiesPresent Impurities Detected? CheckImpurities->ImpuritiesPresent pHOk pH Optimal? CheckpH->pHOk Oxidized Oxidation Observed? CheckOxidation->Oxidized ImpuritiesPresent->pHOk No Purify Purify Indium Sample ImpuritiesPresent->Purify Yes pHOk->Oxidized Yes AdjustpH Adjust pH pHOk->AdjustpH No CleanSurface Clean Indium Surface (e.g., Acid Etch) Oxidized->CleanSurface Yes ReRun Re-run Radiolabeling Oxidized->ReRun No Purify->ReRun AdjustpH->ReRun CleanSurface->ReRun

Caption: Troubleshooting decision tree for low radiolabeling yield.

References

Correcting for systematic errors in Indium-115 data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indium-115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and correct for systematic errors in your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of systematic error in this compound neutron activation analysis (NAA)?

A1: Systematic errors in NAA of this compound can arise from several sources. One key issue is the influence of background neutrons, particularly low-energy neutrons generated from reactions in the target material and secondary neutrons from the sample and its surroundings.[1] Another potential error source is the change in detector resolution due to high count rates, which can lead to inaccuracies of a few percent in trace element measurements.[2] Furthermore, during long irradiation times or high neutron flux, the burnup of the ¹¹⁵In target atoms can introduce a systematic error if not accounted for in the analysis.[3]

Q2: How does uncertainty in the isotopic abundance of Indium affect experimental results?

A2: Natural indium is composed of two isotopes: ¹¹³In (4.3%) and ¹¹⁵In (95.7%).[4] The uncertainty in the natural abundance of ¹¹³In can directly impact the uncertainty of activation results, especially when studying the ¹¹³In(n,γ)¹¹⁴ᵐIn reaction.[5] For experiments that rely on high-purity natural indium samples, accurate isotopic abundance data is crucial for minimizing systematic errors.[5]

Q3: What is "dead time" in gamma spectrometry and how can it introduce systematic errors in ¹¹⁵In measurements?

A3: In gamma-ray spectroscopy, "dead time" is the period during which the spectrometer is processing a signal and is unable to record another incoming gamma ray.[6] This can lead to a systematic underestimation of the true count rate, as photons arriving during the dead time are lost.[6] In experiments involving the decay of activated indium isotopes like ¹¹⁶ᵐ¹In, high initial counting rates can lead to significant dead time.[7] If not corrected, this results in the counts for short-lived isotopes being systematically depressed, while the contribution of long-lived isotopes is artificially increased.[6]

Q4: What are coincidence summing effects and how can they be corrected for in ¹¹⁵In decay measurements?

A4: Coincidence summing occurs when two or more gamma rays from a single nuclear decay enter the detector at the same time and are registered as a single event. This can lead to an underestimation of the full-energy peak areas. The decay of ¹¹⁶ᵐ¹In, a product of neutron capture by ¹¹⁵In, involves the emission of multiple prominent gamma rays.[7] If these gamma rays are detected simultaneously, it can introduce systematic errors. Correction for these effects can be achieved using specialized software that models the detector and sample geometry.[8][9]

Troubleshooting Guides

Issue 1: Discrepancies in Neutron Capture Cross-Section Measurements

If you are observing inconsistencies in your measured neutron capture cross-sections for ¹¹⁵In, consider the following potential systematic errors and correction strategies.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Background Neutrons Low-energy neutrons from (p,n) or (d,n) reactions in the target material and secondary neutrons can interfere with measurements.[1] Correction: Employ low-mass target-sample assemblies and develop methods to correct for background neutron contributions.[1]
Uncertainty in Neutron Flux The accuracy of your cross-section measurement is directly dependent on the accuracy of the neutron flux determination. Correction: Use a well-characterized neutron source and standard reference materials for flux calibration. A systematic uncertainty of 1.5% can be ascribed to the standard source used in calibrations.[5]
Target Burnup During prolonged irradiation, the number of ¹¹⁵In target atoms may decrease, leading to an underestimation of the reaction rate.[3] Correction: For high neutron flux or long irradiation times, the time evolution of the number of target atoms should be considered using appropriate equations (e.g., non-cyclic Bateman equations).[3]
Issue 2: Inaccurate Half-Life or Beta Spectrum Measurements of ¹¹⁵In

Recent high-precision measurements of the ¹¹⁵In half-life and beta decay spectral shape have highlighted the importance of controlling systematic uncertainties.[10][11][12] If your results are inconsistent with recent literature values, review the following.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Background Subtraction Inadequate background subtraction can distort the measured beta spectrum, leading to inaccurate half-life and spectral shape determinations.[12][13] Correction: Employ background simulation and subtraction techniques. Using low-temperature crystal detectors can help in extracting a clean electron energy spectrum.[13]
Energy Resolution and Calibration Poor energy resolution or inaccurate energy calibration can affect the determination of the spectral shape.[11][12] Correction: Calibrate the detector using well-known gamma sources. An energy resolution of 3.9 keV (FWHM) at 238.6 keV has been achieved in recent experiments.[12]
Pileup Events When two decay events occur very close in time, they may be incorrectly recorded as a single event with a higher energy (pileup). Correction: Apply pulse-shape analysis and distinguishable pileup cuts to reject such events.[12]

Experimental Protocols

Protocol 1: Neutron Activation of Indium and Gamma-Ray Spectroscopy

This protocol outlines the key steps for activating an indium sample with thermal neutrons and measuring the resulting gamma-ray spectrum, with a focus on minimizing systematic errors.

  • Sample Preparation:

    • Use a high-purity indium sample with a well-determined mass.

    • If using natural indium, ensure the isotopic abundances of ¹¹³In and ¹¹⁵In are accurately known.[5]

  • Irradiation:

    • Irradiate the sample in a well-characterized thermal neutron flux.

    • The reaction of interest is ¹¹⁵In(n,γ)¹¹⁶ᵐ¹In.[7]

    • Record the irradiation time (tᵢ) accurately, as this is used in the saturation term calculation.[7]

  • Gamma-Ray Counting:

    • Use a high-resolution gamma-ray spectrometer, such as a High-Purity Germanium (HPGe) detector.

    • Allow for a sufficient cooling time after irradiation to let short-lived interfering isotopes decay.[14]

    • Position the sample at a reproducible distance from the detector.

  • Data Analysis and Corrections:

    • Dead Time Correction: Use the livetime clock of the spectrometer to correct for dead time losses, especially for high counting rates.[6]

    • Coincidence Summing Correction: If multiple gamma rays are emitted in cascade, use appropriate correction methods or software.[8][9]

    • Efficiency Calibration: Calibrate the detector efficiency using a set of certified radioactive sources covering the energy range of interest.

    • Background Subtraction: Measure the background spectrum for the same counting time and subtract it from the sample spectrum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_corrections Corrections Sample Indium Sample Characterization Mass & Isotopic Abundance Measurement Sample->Characterization Irradiation Neutron Irradiation (¹¹⁵In(n,γ)¹¹⁶ᵐ¹In) Characterization->Irradiation Counting Gamma-Ray Counting (HPGe Detector) Irradiation->Counting RawData Raw Spectrum Counting->RawData Corrections Systematic Error Corrections RawData->Corrections FinalData Corrected Data Corrections->FinalData DeadTime Dead Time Coincidence Coincidence Summing Efficiency Efficiency Calibration Background Background Subtraction

Caption: Workflow for NAA of this compound, highlighting the data analysis and correction stages.

systematic_error_logic cluster_cross_section Neutron Capture Cross-Section cluster_decay Beta Decay Measurement Start Inconsistent Experimental Results BG_Neutrons Background Neutrons? Start->BG_Neutrons BG_Subtraction Background Subtraction Issue? Start->BG_Subtraction Flux_Error Neutron Flux Uncertainty? BG_Neutrons->Flux_Error Burnup Target Burnup? Flux_Error->Burnup Solution1 Solution1 Burnup->Solution1 Apply Corrections Energy_Res Energy Resolution/Calibration? BG_Subtraction->Energy_Res Pileup Pileup Events? Energy_Res->Pileup Solution2 Solution2 Pileup->Solution2 Refine Analysis

Caption: Troubleshooting logic for identifying systematic errors in this compound experiments.

References

Technical Support Center: Indium-115 Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the energy resolution of Indium-115 (In-115) gamma spectra.

Frequently Asked Questions (FAQs)

Q1: What is the primary gamma energy peak of interest for this compound, and what makes it challenging to resolve?

A1: The primary gamma emission of interest from the decay of this compound occurs at approximately 497.3 keV.[1][2][3][4] This relatively low-energy gamma-ray can be challenging to resolve due to factors such as Compton scattering from higher energy background radiation, detector inefficiencies at this energy, and electronic noise. Achieving high energy resolution is critical to accurately distinguish this peak from background and other potential spectral features.

Q2: Why is my energy resolution for the In-115 peak poor, even with a high-purity germanium (HPGe) detector?

A2: Several factors can contribute to poor energy resolution, even with a high-quality HPGe detector:

  • Improper Detector Bias: An incorrect bias voltage can lead to incomplete charge collection and degrade resolution.

  • Temperature Instability: HPGe detectors are sensitive to temperature fluctuations. Maintaining a stable, low operating temperature (typically around 85 to 100 K) is crucial.[5] Variations in temperature can cause peak shifting and broadening.[5]

  • Electronic Noise: Noise from the preamplifier, amplifier, and other electronics can significantly broaden the observed peaks.

  • Ground Loops: Improper grounding of the detector and electronics can introduce significant noise.

  • High Count Rates: Very high count rates can lead to pulse pile-up, where two or more gamma rays strike the detector at nearly the same time, distorting the peak shape and resolution.

Q3: How does the photomultiplier tube (PMT) voltage affect the energy resolution of a NaI(Tl) scintillation detector?

A3: The PMT voltage is a critical parameter for optimizing the performance of a NaI(Tl) detector. An optimal PMT voltage maximizes the signal-to-noise ratio.

  • Too low a voltage: Results in a weak signal that is not well-resolved from the background noise, leading to poor resolution.[6]

  • Too high a voltage: Can cause the signal to fall out of the linear range of detection and may increase noise, also degrading resolution.[6] A process called "voltration" or a "voltage walk" is used to determine the optimal PMT voltage.[6]

Q4: Can digital signal processing (DSP) techniques really improve my energy resolution?

A4: Yes, DSP techniques can significantly improve energy resolution compared to traditional analog shaping methods.[7] DSP systems digitize the preamplifier signal and use mathematical algorithms to perform functions like pulse shaping, baseline restoration, and pile-up rejection.[7][8] This allows for more precise control over signal processing parameters, leading to enhanced stability and resolution.[7] Digital trapezoidal or triangular pulse shaping, for example, can outperform analog systems in terms of throughput and energy resolution.[8][9]

Q5: What are the most effective ways to reduce background in my In-115 spectrum?

A5: Reducing background is essential for improving the signal-to-noise ratio and, consequently, the ability to resolve the In-115 peak. Key methods include:

  • Passive Shielding: Using dense materials like lead or copper to surround the detector and absorb external gamma radiation.

  • Active Shielding (Veto Detectors): Employing a secondary detector system to detect and reject cosmic-ray-induced events.

  • Underground Laboratory: Locating the spectrometer in an underground facility to significantly reduce the cosmic-ray background.[1]

  • Material Selection: Using low-background materials in the construction of the detector and shielding to minimize intrinsic radioactivity.

  • Background Subtraction Algorithms: Utilizing software algorithms, such as the Sensitive Nonlinear Iterative Peak (SNIP) algorithm, to mathematically remove the background continuum from the spectrum.[10]

Troubleshooting Guides

Problem: Poor energy resolution observed in the 497 keV region of the this compound spectrum.

Possible Cause Troubleshooting Steps
Incorrect PMT High Voltage (NaI(Tl) Detectors) 1. Perform a PMT voltage optimization ("voltration") experiment. 2. Acquire spectra at various voltage settings. 3. Plot the energy resolution (FWHM of a known peak) as a function of voltage. 4. Select the voltage that provides the best resolution while ensuring the signal remains within the linear range.[6]
Sub-optimal Amplifier Settings 1. Check the amplifier's coarse and fine gain settings.[11] 2. Ensure the shaping time is appropriate for the detector type (e.g., longer shaping times for NaI(Tl) at low temperatures). 3. Adjust the pole-zero setting to ensure a sharp, unipolar pulse shape.[11]
Temperature Instability (HPGe Detectors) 1. Verify that the detector is at its optimal operating temperature (typically 85-100 K).[5] 2. Monitor the detector temperature for any fluctuations during the measurement. 3. Ensure a stable supply of liquid nitrogen or proper functioning of the electrical cooling system.
High Background Noise 1. Ensure the detector is adequately shielded with lead or other high-density materials. 2. Check for any sources of radiation in the vicinity of the detector. 3. If available, utilize an active cosmic veto system. 4. Perform a long background count and use appropriate background subtraction methods.[10]
Electronic Noise / Grounding Issues 1. Check all cable connections for tightness and integrity. 2. Ensure a single, common ground point for the entire spectroscopy system to avoid ground loops. 3. Use an oscilloscope to inspect the signal at various points in the electronic chain to identify noise sources.

Data Presentation

Table 1: Effect of PMT Voltage on Energy Resolution for a NaI(Tl) Detector (Hypothetical Data)

PMT Voltage (V)FWHM at 662 keV (keV)Energy Resolution (%)
70068.210.3
75059.69.0
80054.38.2
85052.37.9
90054.98.3
95058.38.8

Note: This table presents hypothetical data to illustrate the typical trend. Optimal values will vary depending on the specific detector and electronics.

Table 2: Typical Energy Resolution of Different Detector Types

Detector TypeTypical Energy Resolution at 662 keV (%)
NaI(Tl)6 - 8
HPGe0.2 - 0.3

Source: Based on general knowledge from multiple search results.

Experimental Protocols

Protocol 1: PMT Voltage Optimization for NaI(Tl) Detectors

Objective: To determine the optimal high voltage setting for a photomultiplier tube to achieve the best possible energy resolution.

Materials:

  • NaI(Tl) scintillation detector with PMT

  • High voltage power supply

  • Preamplifier and amplifier

  • Multichannel analyzer (MCA)

  • Standard gamma source with a well-defined peak (e.g., 137Cs)

  • Oscilloscope

Procedure:

  • Initial Setup: Connect the detector, PMT, preamplifier, amplifier, and MCA as per the manufacturer's instructions.

  • Set Initial Voltage: Set the PMT high voltage to a low value, as recommended by the manufacturer (e.g., 500V).[11]

  • Position Source: Place the standard gamma source at a fixed distance from the detector.

  • Acquire Spectrum: Acquire a gamma-ray spectrum for a sufficient time to obtain a well-defined photopeak.

  • Measure FWHM: Determine the Full Width at Half Maximum (FWHM) of the photopeak using the MCA software.

  • Calculate Resolution: Calculate the energy resolution using the formula: % Resolution = (FWHM / Peak Centroid) * 100.

  • Increment Voltage: Increase the PMT voltage by a small, fixed increment (e.g., 25-50V).

  • Repeat Measurement: Repeat steps 4-7 for a range of voltage settings.

  • Data Analysis: Plot the calculated energy resolution as a function of the PMT voltage.

  • Determine Optimum Voltage: Identify the voltage that corresponds to the minimum energy resolution (the "sweet spot"). This is the optimal operating voltage for your detector.

Protocol 2: Energy Calibration of a Gamma Spectrometer

Objective: To establish a relationship between the channel number of the MCA and the corresponding gamma-ray energy.

Materials:

  • Calibrated gamma spectrometer system

  • Set of standard gamma sources with multiple, well-known gamma-ray energies covering the energy range of interest (e.g., 133Ba, 60Co, 137Cs, 152Eu).

Procedure:

  • Acquire Spectra: Place each calibration source individually at a reproducible distance from the detector and acquire a spectrum for a time sufficient to obtain statistically significant peaks.

  • Identify Peaks: For each spectrum, identify the channel number corresponding to the centroid of each known photopeak.

  • Create a Data Table: Create a table with two columns: Channel Number and the corresponding known Gamma-ray Energy (in keV).

  • Perform a Linear Fit: Plot the gamma-ray energy versus the channel number. Perform a linear regression (or a polynomial fit for better accuracy over a wide energy range) to the data points. The resulting equation will be your energy calibration function (e.g., Energy = m * Channel + c).

  • Validate Calibration: Use the calibration equation to verify the energies of known peaks that were not used in the initial fit. The calculated energies should be in close agreement with the known values.

  • Save Calibration: Save the calibration parameters in your MCA software for future measurements.

Visualizations

Experimental_Workflow cluster_setup 1. System Setup & Calibration cluster_optimization 2. Optimization cluster_acquisition 3. Data Acquisition cluster_analysis 4. Data Analysis Setup Detector & Electronics Setup EnergyCal Energy Calibration Setup->EnergyCal PMTOpt PMT Voltage Optimization EnergyCal->PMTOpt AmpOpt Amplifier Setting Optimization PMTOpt->AmpOpt BkgAcq Background Spectrum Acquisition AmpOpt->BkgAcq SampleAcq In-115 Sample Spectrum Acquisition BkgAcq->SampleAcq BkgSub Background Subtraction SampleAcq->BkgSub PeakFit Peak Fitting & FWHM Measurement BkgSub->PeakFit ResolutionCalc Energy Resolution Calculation PeakFit->ResolutionCalc Troubleshooting_Logic cluster_detector Detector Issues cluster_electronics Electronics Issues cluster_background Background & Count Rate Start Poor Energy Resolution for In-115 Peak CheckPMT Check PMT Voltage (NaI) Start->CheckPMT CheckTemp Check Detector Temperature (HPGe) Start->CheckTemp CheckBias Verify Detector Bias Start->CheckBias CheckAmp Optimize Amplifier Settings Start->CheckAmp CheckGround Inspect Grounding Start->CheckGround CheckCables Check Cable Connections Start->CheckCables CheckShielding Verify Shielding Start->CheckShielding CheckCountRate Check for High Count Rate Start->CheckCountRate

References

Technical Support Center: Pulse Shape Discrimination in Indium-115 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pulse shape discrimination (PSD) techniques for the measurement of Indium-115 (In-115).

Frequently Asked Questions (FAQs)

Q1: What is pulse shape discrimination (PSD), and why is it used for this compound measurements?

A1: Pulse Shape Discrimination (PSD) is a technique used to distinguish between different types of radiation based on the shape of the electrical pulse they generate in a detector. In the context of this compound measurements, which involve beta decay, PSD is crucial for separating the beta signals from background events, particularly those caused by gamma rays. This separation is essential for obtaining a clean energy spectrum of the In-115 beta decay.[1]

Q2: What is the principle behind PSD for beta-gamma separation in a liquid scintillator?

A2: The principle of PSD in organic liquid scintillators relies on the different de-excitation mechanisms of the scintillator molecules when excited by different particles. Beta particles (electrons) and gamma rays (which interact via electrons) primarily cause prompt fluorescence, resulting in a fast-rising pulse with a short decay time. Heavier particles, like neutrons, would cause a larger proportion of delayed fluorescence, leading to a pulse with a slower tail component. While both beta and gamma interactions are with electrons, subtle differences in the ionization density can still lead to slight variations in pulse shape that can be exploited by sensitive PSD systems.

Q3: How is the effectiveness of PSD quantified?

A3: The effectiveness of PSD is quantified using a Figure of Merit (FOM). The FOM is a measure of the separation between the distributions of the PSD parameter for two different particle types. A higher FOM value indicates better separation. It is calculated using the following formula:

FOM = (Peak₂ - Peak₁) / (FWHM₁ + FWHM₂)

Where Peak₁ and Peak₂ are the peak positions of the PSD parameter for the two particle types, and FWHM₁ and FWHM₂ are their respective full widths at half maximum.[2][3] A FOM value greater than 1 indicates good separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound measurements using PSD with liquid scintillators.

Problem 1: Poor Beta-Gamma Separation (Low FOM)

Possible Cause Troubleshooting Steps
Incorrect PSD Parameters 1. Optimize Integration Gates: The charge integration method is a common PSD technique. Systematically vary the start and end times of the "short" and "long" integration gates to maximize the FOM. The optimal gates depend on the specific scintillator and electronics used.
2. Adjust Discriminator Thresholds: Ensure that the lower-level discriminator is set appropriately to exclude electronic noise without cutting into the beta signal of interest.
Quenching in the Scintillator 1. Identify Quenching: Quenching is the reduction of scintillation light output due to impurities or color in the sample. This can degrade pulse shape. Prepare a set of quenched standards to create a quench curve.[4][5][6][7]
2. Apply Quench Correction: Use a quench correction method, such as the channels ratio method or the external standard method, to compensate for the effects of quenching.[4][5]
3. Sample Preparation: Ensure the this compound sample is fully dissolved and homogeneously mixed in the scintillation cocktail to avoid physical quenching.[6]
Photomultiplier Tube (PMT) Issues 1. Check PMT Gain: Ensure the PMT high voltage is set to the manufacturer's recommended operating range. An unstable or improperly set high voltage can lead to poor signal quality.
2. Inspect for Light Leaks: Verify that the detector housing is light-tight. Light leaks can increase background noise and interfere with PSD.
High Background Noise 1. Identify Noise Sources: Electronic noise can distort pulse shapes. Check for proper grounding and shielding of all electronic components.
2. Background Subtraction: Measure the background spectrum using a blank sample and subtract it from the this compound spectrum.

Problem 2: Distorted Beta Spectrum

Possible Cause Troubleshooting Steps
Non-linear Detector Response 1. Energy Calibration: Perform an energy calibration using sources with known energies that bracket the In-115 beta spectrum endpoint (approximately 497 keV). Common calibration sources include ¹³⁷Cs (662 keV gamma) and ²²Na (511 keV and 1275 keV gammas).
Incorrect Energy Windowing 1. Set Appropriate Energy Windows: Ensure the data acquisition window is set wide enough to capture the entire In-115 beta spectrum.
Pile-up Events 1. Reduce Source Activity: If the count rate is too high, two pulses can overlap (pile-up), leading to a distorted spectrum. Reduce the activity of the In-115 source if possible.
2. Use Pile-up Rejection: Many modern digital signal processors have built-in pile-up rejection algorithms. Ensure this feature is enabled and properly configured.

Problem 3: Low Counting Efficiency

Possible Cause Troubleshooting Steps
Severe Quenching 1. Optimize Sample-to-Cocktail Ratio: Use the recommended sample volume for the chosen scintillation cocktail to minimize quenching.
2. Choose an Appropriate Cocktail: Select a scintillation cocktail that is compatible with the chemical form of the this compound sample.
Incorrect Lower-Level Discriminator Setting 1. Adjust Discriminator: A discriminator set too high can cut off a significant portion of the low-energy beta events. Adjust the discriminator to just above the electronic noise level.

Quantitative Data

Table 1: this compound Decay Characteristics

Property Value Reference
Half-life 4.41 x 10¹⁴ years[8][9]
Decay Mode Beta (β⁻)[8]
Q-value (Endpoint Energy) ~497.954 keV[8]
Daughter Nucleus ¹¹⁵Sn (Tin)[10]

Table 2: Typical Parameters for Pulse Shape Discrimination (Charge Integration Method)

Parameter Typical Range Notes
Short Gate Integration Time 10 - 50 nsCaptures the fast component of the pulse.
Long Gate Integration Time 100 - 500 nsCaptures the total light output.
PSD Parameter (Long Gate - Short Gate) / Long GateA common formulation.
Expected FOM for Beta-Gamma > 1.0Varies with scintillator, electronics, and energy.

Experimental Protocols

Protocol: Measurement of this compound Beta Spectrum using Liquid Scintillation and PSD

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Pipette a known volume of the In-115 solution into a 20 mL glass or plastic liquid scintillation vial.

    • Add the appropriate liquid scintillation cocktail to the vial, ensuring the total volume is optimal for the counter (typically 10-15 mL).

    • Prepare a background sample (blank) containing the same volume of cocktail but no In-115.

    • Prepare a set of quenched standards if quench correction is required.

  • System Setup and Calibration:

    • Power on the liquid scintillation counter and allow the PMTs to stabilize.

    • Perform an energy calibration using standard sources (e.g., ¹³⁷Cs, ²²Na).

    • Set the data acquisition parameters, including the energy range and acquisition time.

  • Data Acquisition:

    • Place the background sample in the counter and acquire a background spectrum for a sufficient duration to obtain good statistics.

    • Place the this compound sample in the counter and acquire the beta spectrum.

  • Pulse Shape Discrimination Analysis (Offline):

    • If using a digitizer, transfer the raw pulse data to a computer.

    • Apply a PSD algorithm, such as the charge integration method.

    • Optimize the PSD parameters (e.g., integration gates) to maximize the FOM for beta-gamma separation.

    • Generate a 2D histogram of the PSD parameter versus energy.

    • Define a region of interest (ROI) in the 2D histogram that corresponds to beta events.

  • Data Analysis:

    • Apply the beta ROI to the data to generate a clean beta energy spectrum.

    • Subtract the background spectrum from the In-115 beta spectrum.

    • Apply quench correction if necessary.

    • Analyze the final beta spectrum to determine the count rate and spectral shape.

Visualizations

Experimental_Workflow Experimental Workflow for In-115 PSD Measurement cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (In-115 in Cocktail) SampleAcq Sample Acquisition (In-115) SamplePrep->SampleAcq BackgroundPrep Background Sample (Blank Cocktail) BackgroundAcq Background Acquisition BackgroundPrep->BackgroundAcq CalibSource Calibration Sources (e.g., 137Cs, 22Na) EnergyCalib Energy Calibration CalibSource->EnergyCalib EnergyCalib->SampleAcq Final_Analysis Background Subtraction & Quench Correction BackgroundAcq->Final_Analysis PSD_Analysis Pulse Shape Discrimination (Offline Analysis) SampleAcq->PSD_Analysis ROI_Definition Define Beta ROI PSD_Analysis->ROI_Definition Spectrum_Generation Generate Clean Beta Spectrum ROI_Definition->Spectrum_Generation Spectrum_Generation->Final_Analysis Result Final In-115 Beta Spectrum Final_Analysis->Result

Caption: A flowchart of the experimental workflow for this compound PSD measurements.

Troubleshooting_Logic Troubleshooting Logic for Poor PSD Performance Start Poor PSD Performance (Low FOM) Check_PSD_Params PSD Parameters Optimized? Start->Check_PSD_Params Optimize_Gates Optimize Integration Gates & Discriminator Thresholds Check_PSD_Params->Optimize_Gates No Check_Quenching Significant Quenching? Check_PSD_Params->Check_Quenching Yes Optimize_Gates->Check_Quenching Apply_Quench_Correction Apply Quench Correction & Improve Sample Prep Check_Quenching->Apply_Quench_Correction Yes Check_PMT PMT Issues? Check_Quenching->Check_PMT No Apply_Quench_Correction->Check_PMT Inspect_PMT Check PMT Gain, Inspect for Light Leaks Check_PMT->Inspect_PMT Yes Check_Noise High Electronic Noise? Check_PMT->Check_Noise No Inspect_PMT->Check_Noise Improve_Shielding Improve Grounding & Shielding Check_Noise->Improve_Shielding Yes Success Improved PSD Performance Check_Noise->Success No Improve_Shielding->Success

Caption: A decision tree for troubleshooting poor PSD performance.

References

Technical Support Center: Indium-115 Beta Spectroscopy Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-115 (¹¹⁵In) beta spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the beta decay characteristics of this compound?

This compound undergoes beta decay with a maximum beta energy (Eβ_max) of approximately 497.954 keV.[1] It has an extremely long half-life of 4.41 x 10¹⁴ years.

Q2: Why is energy calibration of the beta spectrometer crucial for ¹¹⁵In analysis?

Accurate energy calibration is essential for correctly identifying and quantifying the beta spectrum of ¹¹⁵In. An uncalibrated or poorly calibrated spectrometer will lead to incorrect measurements of the beta endpoint energy and spectral shape, potentially compromising experimental results and their interpretation.

Q3: Which radioactive sources are recommended for calibrating a beta spectrometer for ¹¹⁵In measurements?

Given the relatively low endpoint energy of ¹¹⁵In, it is crucial to use calibration sources with well-defined electron energies in a similar range. Conversion electron sources are ideal because they produce monoenergetic electrons, resulting in sharp peaks that are excellent for energy calibration. Recommended sources include:

  • Bismuth-207 (²⁰⁷Bi): This source is highly recommended as it provides several distinct conversion electron peaks over a broad energy range, including a key peak at 482 keV, which is very close to the ¹¹⁵In endpoint energy.[2] Other prominent peaks are at 554 keV, 972 keV, and 1044 keV.[2]

  • Cesium-137 (¹³⁷Cs): This is another common and valuable calibration source. It offers a prominent conversion electron peak at 624 keV.[3] While this is slightly higher than the ¹¹⁵In endpoint, it is still within a suitable range for establishing a reliable calibration curve. An advanced method even utilizes the continuous beta spectrum of ¹³⁷Cs in conjunction with its conversion electron peak for a more comprehensive low-energy calibration.

  • Cadmium-109 (¹⁰⁹Cd): For calibrations requiring points at lower energies, ¹⁰⁹Cd provides conversion electron peaks at 62 and 84 keV.

A selection of commercially available beta calibration sources is summarized in the table below.

RadionuclideHalf-LifeMaximum Beta Energy (Eβ_max) (keV)Key Conversion Electron Energies (keV)
Carbon-14 (¹⁴C)5730 y156N/A
Technetium-99 (⁹⁹Tc)2.13 x 10⁵ y294N/A
Chlorine-36 (³⁶Cl)3.01 x 10⁵ y710N/A
Bismuth-207 (²⁰⁷Bi) 31.55 y N/A 482, 554, 972, 1044 [2]
Promethium-147 (¹⁴⁷Pm)2.623 y225N/A
Cesium-137 (¹³⁷Cs) 30.17 y 512, 1174 624 [3]
Strontium-90/Yttrium-90 (⁹⁰Sr/⁹⁰Y)28.5 y546 (⁹⁰Sr), 2282 (⁹⁰Y)N/A

Experimental Protocol: Energy Calibration using ²⁰⁷Bi and ¹³⁷Cs

This protocol outlines the procedure for energy calibrating a beta spectrometer using ²⁰⁷Bi and ¹³⁷Cs sources.

1. Equipment Setup:

  • Ensure the beta spectrometer, including the detector (e.g., Si(Li) or plastic scintillator), preamplifier, amplifier, and multi-channel analyzer (MCA), is properly connected and powered on.

  • Allow the electronics to warm up for the manufacturer-recommended time to ensure stability.

2. Background Measurement:

  • Acquire a background spectrum for a sufficient duration to obtain statistically significant data. This spectrum will be subtracted from the calibration source spectra.

3. Calibration Source Measurement:

  • Place the ²⁰⁷Bi calibration source in the designated sample holder.

  • Acquire a spectrum for a time sufficient to clearly resolve the conversion electron peaks (e.g., 482 keV and 972 keV).

  • Save the spectrum.

  • Replace the ²⁰⁷Bi source with the ¹³⁷Cs source.

  • Acquire a spectrum to clearly resolve the 624 keV conversion electron peak.

  • Save the spectrum.

4. Data Analysis:

  • Subtract the background spectrum from each of the acquired calibration spectra.

  • Determine the channel number corresponding to the centroid of each identified conversion electron peak. This can be done using the MCA software's peak analysis functions.

  • Create a calibration curve by plotting the known energy of each peak (in keV) against its corresponding channel number.

  • Perform a linear least-squares fit to the data points to obtain the energy calibration equation (Energy = m * Channel + c), where 'm' is the slope (keV/channel) and 'c' is the y-intercept.

5. Verification:

  • Use the calibration equation to verify the energy of the known peaks. The calculated energies should be in close agreement with the actual energies.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of a beta spectrometer for ¹¹⁵In analysis.

Problem Possible Causes Troubleshooting Steps
No or very low signal 1. Detector bias voltage is off or incorrect. 2. Loose or faulty cable connections. 3. Preamplifier or amplifier is not powered on. 4. Incorrect amplifier settings (e.g., gain too low).1. Check and apply the correct detector bias voltage as per the manufacturer's specifications. 2. Inspect all BNC and power cables for secure connections. 3. Ensure all electronic modules are powered on. 4. Increase the amplifier gain and observe the output on an oscilloscope.
Noisy Spectrum 1. Light leak in the detector housing. 2. Ground loop or poor grounding. 3. High detector leakage current. 4. Background radiation interference.1. Ensure the detector is in a light-tight enclosure. Darken the room and check for any light leaks. 2. Check all ground connections. Ensure all components are connected to a common ground. 3. Monitor the detector leakage current. If it is abnormally high, the detector may be damaged or contaminated. 4. Acquire a longer background spectrum to identify and potentially shield against sources of background radiation.[4]
Distorted or shifted peaks 1. Incorrect amplifier pulse shaping settings. 2. Pile-up effects due to high count rate. 3. Temperature instability of the detector or electronics. 4. Non-linearity in the electronic response.1. Optimize the amplifier shaping time to match the detector's characteristics. 2. Reduce the source-to-detector distance or use a lower activity source to decrease the count rate. 3. Ensure a stable operating temperature for the detector and electronics. 4. Use a calibration source with multiple peaks over a wide energy range (like ²⁰⁷Bi) to check for and correct non-linearity.
Inability to resolve low-energy peaks 1. High electronic noise. 2. Thick detector window absorbing low-energy betas. 3. Incorrect Lower Level Discriminator (LLD) setting.1. Cool the detector if it is a solid-state detector. Check for and eliminate sources of electronic noise. 2. Use a detector with a thin entrance window suitable for low-energy electron spectroscopy. 3. Adjust the LLD to a level just above the electronic noise floor.
Calibration curve is non-linear 1. Gain settings are too high, causing saturation. 2. Non-linear response of the amplifier or MCA. 3. Incorrect peak centroid determination.1. Reduce the amplifier gain and re-acquire the calibration spectra. 2. Use a wider range of calibration points to characterize the non-linearity and apply a polynomial fit if necessary. 3. Use a consistent method (e.g., Gaussian fitting) to determine the centroid of each peak.

Visualizations

Experimental_Workflow cluster_setup 1. System Setup cluster_measurement 2. Data Acquisition cluster_analysis 3. Data Analysis A Connect Detector, Preamplifier, Amplifier, and MCA B Power On and Warm Up Electronics A->B C Acquire Background Spectrum B->C D Acquire 207Bi Spectrum C->D E Acquire 137Cs Spectrum D->E F Background Subtraction E->F G Identify Peak Centroids (Channel #) F->G H Plot Energy (keV) vs. Channel # G->H I Perform Linear Fit to get Calibration Equation H->I

Caption: Workflow for Beta Spectrometer Energy Calibration.

Troubleshooting_Logic Start Problem with Calibration? Q1 Is there a signal? Start->Q1 Sol1 Check: - Detector Bias - Cable Connections - Power to Electronics - Amplifier Gain Q1->Sol1 No Q2 Is the spectrum noisy? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Check for: - Light Leaks - Grounding Issues - High Leakage Current - Background Sources Q2->Sol2 Yes Q3 Are peaks distorted or shifted? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q2 Sol3 Check: - Amplifier Shaping - Count Rate (Pile-up) - Temperature Stability - System Linearity Q3->Sol3 Yes End Calibration Successful Q3->End No A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting Decision Tree for Beta Spectroscopy Calibration.

References

Data acquisition and analysis for Indium-115 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-115 (¹¹⁵In) and its commonly used imaging surrogate, Indium-111 (¹¹¹In). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows, from data acquisition to analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Indium isotopes in drug development?

A1: Indium isotopes, particularly the gamma-emitting Indium-111, are widely used in preclinical drug development for radiolabeling therapeutic molecules and biologics. This allows for in vivo tracking of these compounds using imaging techniques like Single Photon Emission Computed Tomography (SPECT). These studies are crucial for evaluating the pharmacokinetics, biodistribution, and tumor-targeting efficacy of new drug candidates. While ¹¹⁵In is a beta emitter and not used for imaging, understanding its properties is relevant in broader nuclear chemistry contexts.

Q2: Why is Indium-111 often used in studies instead of this compound?

A2: For imaging purposes in drug development, a gamma-emitting isotope is necessary for detection by SPECT cameras. Indium-111 is ideal for this due to its suitable gamma emissions and a half-life of 2.8 days, which allows for imaging over several days to track the distribution of labeled molecules.[1][2][3] this compound, on the other hand, is a beta emitter with an extremely long half-life, making it unsuitable for standard in vivo imaging applications.

Q3: What is a gamma counter and when should I use it?

A3: A gamma counter is an instrument designed to measure the amount of gamma radiation emitted from a sample. In the context of drug development research with ¹¹¹In-labeled compounds, gamma counters are essential for ex vivo biodistribution studies.[4][5] After in vivo imaging, tissues and organs are harvested, and the radioactivity in each sample is quantified using a gamma counter to determine the precise concentration of the radiolabeled drug in different parts of the body.[4][5]

Q4: What is radiochemical purity and why is it important?

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during data acquisition and analysis in experiments involving Indium-labeled compounds.

Data Acquisition Problems

This section addresses issues that may arise during the acquisition of data using gamma counters or SPECT imaging systems.

Problem Potential Cause Recommended Solution
Low counts in gamma counter Insufficient radioactivity in the sample.- Increase the administered dose of the radiolabeled compound.- Adjust the sample collection time to better match the peak uptake of the compound.- Check the calibration and efficiency of the gamma counter.
Quenching or self-absorption in the sample.- Ensure samples are of a consistent volume and geometry.- For highly colored or dense samples, consider sample digestion or dilution.
Image artifacts in SPECT scans Patient or animal motion during the scan.- Use appropriate anesthesia and animal positioning aids.- Consider using motion correction software if available.[8]
Contamination of the imaging area.- Ensure the imaging area and animal are free of radioactive contamination (e.g., from urine).- Use fresh bedding and clean surfaces for each animal.[8]
Incorrect energy window settings.- Set the energy window to be centered on the photopeak(s) of ¹¹¹In (171 keV and 245 keV).- A typical window width is 15-20%.[9]
High background noise Inadequate shielding of the detector.- Ensure the gamma counter or SPECT system is in a properly shielded room.- Check for any nearby sources of radiation.
Cosmic radiation or natural background radiation.- Perform a background measurement before acquiring data from your samples and subtract this from your results.[10][11][12][13][14][15]
Data Analysis Challenges

This section provides guidance on overcoming common hurdles in the analysis of data from Indium-labeled experiments.

Problem Potential Cause Recommended Solution
High variability in biodistribution data Inconsistent tissue sample collection.- Standardize the dissection protocol to ensure consistent tissue sampling size and location.- Blot tissues to remove excess blood before weighing.
Errors in activity measurement.- Ensure accurate calibration of the gamma counter with a known ¹¹¹In standard.- Account for radioactive decay by correcting all measurements to a single time point.
Difficulty in identifying organs in SPECT images Poor spatial resolution.- Optimize imaging parameters such as matrix size and acquisition time.- Co-register SPECT images with anatomical images from CT or MRI for better localization.[16]
Inaccurate quantification of radioactivity in SPECT images Photon attenuation and scatter.- Use attenuation and scatter correction algorithms during image reconstruction.[16]
Partial volume effects for small tumors or organs.- If possible, use higher resolution imaging or apply partial volume correction methods.

Experimental Protocols

Protocol 1: Radiolabeling of an Antibody with Indium-111

This protocol provides a general methodology for labeling a monoclonal antibody (mAb) with ¹¹¹In using a bifunctional chelator such as DTPA.

  • Conjugation of DTPA to the Antibody:

    • Dissolve the mAb in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a molar excess of DTPA anhydride to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Remove unconjugated DTPA using size-exclusion chromatography.

  • Radiolabeling with ¹¹¹In:

    • Add ¹¹¹InCl₃ to a reaction vial.

    • Add a suitable buffer (e.g., sodium acetate, pH 5.5) to the ¹¹¹InCl₃.

    • Add the DTPA-conjugated mAb to the ¹¹¹In solution.

    • Incubate at room temperature for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • The mobile phase should be chosen to separate the ¹¹¹In-DTPA-mAb from free ¹¹¹In.

Protocol 2: Ex Vivo Biodistribution Study

This protocol outlines the steps for conducting a biodistribution study in a rodent model following the administration of an ¹¹¹In-labeled compound.

  • Animal Preparation and Injection:

    • Anesthetize the animal.

    • Inject a known amount of the ¹¹¹In-labeled compound intravenously.

  • Tissue Collection:

    • At a predetermined time point post-injection, euthanize the animal.

    • Dissect and collect tissues of interest (e.g., tumor, liver, kidneys, spleen, blood).

  • Sample Preparation and Measurement:

    • Weigh each tissue sample.

    • Place each sample in a vial suitable for the gamma counter.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Decay-correct all measurements to the time of injection.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound related experiments.

experimental_workflow cluster_radiolabeling Radiolabeling & Quality Control start Start: Antibody/Molecule conjugation Conjugate with Chelator (e.g., DTPA) start->conjugation purification1 Purify Conjugate conjugation->purification1 radiolabeling Radiolabel with Indium-111 purification1->radiolabeling qc Quality Control (e.g., ITLC/HPLC) radiolabeling->qc pass Radiochemical Purity > 95%? qc->pass fail Fail: Troubleshoot Labeling pass->fail No proceed Proceed to In Vivo Study pass->proceed Yes fail->radiolabeling

Caption: Workflow for radiolabeling a molecule with Indium-111 and subsequent quality control.

biodistribution_workflow cluster_biodistribution Ex Vivo Biodistribution Workflow start_bio Inject Animal with ¹¹¹In-labeled Compound wait Wait for Predetermined Time Point start_bio->wait euthanize Euthanize Animal wait->euthanize dissect Dissect and Collect Tissues euthanize->dissect weigh Weigh Tissues dissect->weigh measure Measure Radioactivity (Gamma Counter) weigh->measure analyze Data Analysis: Calculate %ID/g measure->analyze report Report Results analyze->report

Caption: Standard workflow for an ex vivo biodistribution study using an Indium-111 labeled compound.

troubleshooting_spect cluster_troubleshooting SPECT Image Quality Troubleshooting start_ts Poor SPECT Image Quality check_motion Image Blurry or Ghosted? start_ts->check_motion motion_artifact Likely Motion Artifact check_motion->motion_artifact Yes check_counts Image Grainy/Noisy? check_motion->check_counts No improve_restraint Improve Animal Restraint/ Anesthesia motion_artifact->improve_restraint end Re-acquire Image improve_restraint->end low_counts Low Photon Counts check_counts->low_counts Yes check_hotspots Unexpected Hot Spots? check_counts->check_hotspots No increase_time_dose Increase Acquisition Time or Injected Dose low_counts->increase_time_dose increase_time_dose->end contamination Possible Contamination check_hotspots->contamination Yes check_hotspots->end No clean_area Clean Imaging Area and Check Animal contamination->clean_area clean_area->end

Caption: A logical troubleshooting guide for common issues encountered in SPECT imaging.

References

Minimizing interference in solid-state Indium-115 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-state Indium-115 (¹¹⁵In) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during their experiments. The following guides and FAQs provide practical solutions to minimize interference and obtain high-quality ¹¹⁵In NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Extremely Broad or Undetectable ¹¹⁵In Signal

Q1: My ¹¹⁵In NMR signal is extremely broad, making it difficult to interpret, or I cannot detect a signal at all. What is the likely cause and how can I fix it?

A1: The most common reason for an excessively broad or undetectable ¹¹⁵In signal is the large nuclear quadrupolar moment of the indium nucleus (I = 9/2).[1][2] This moment interacts with the local electric field gradient (EFG) at the nucleus, leading to significant line broadening that can span several megahertz.[1][3][4][5]

Troubleshooting Steps:

  • Increase the Magnetic Field Strength: Performing experiments at the highest possible magnetic field strength is crucial.[3][4][5] A higher field increases the Larmor frequency and reduces the relative effect of the quadrupolar interaction on the central transition, leading to a narrower signal.

  • Employ Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) Pulse Sequence: The QCPMG sequence is highly effective for acquiring spectra of quadrupolar nuclei. It uses a train of refocusing pulses to create a series of spin echoes, which can be summed to significantly improve the signal-to-noise ratio of broad signals.

  • Optimize Acquisition Parameters:

    • Short Pulse Durations: Use short, high-power pulses to excite the broad spectral range.

    • Wide Spectral Width: Ensure your spectral width is large enough to encompass the entire signal.

    • Frequency Stepping: For very wide lines, acquire the spectrum in segments by stepping the transmitter frequency across the entire range and then summing the individual spectra.[1]

Experimental Protocol: Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG)

This protocol outlines the basic steps for setting up a QCPMG experiment to acquire a static ¹¹⁵In NMR spectrum.

  • Sample Preparation: Ensure the sample is well-packed in the rotor to maximize the filling factor and homogeneity.

  • Probe Tuning: Tune the probe to the ¹¹⁵In frequency.

  • Pulse Calibration:

    • Calibrate the 90° pulse width using a suitable reference sample or the sample itself if a signal is observable. Due to the broad nature of the signal, this may be challenging. An initial estimate based on the probe specifications and amplifier power is a good starting point.

  • Setting up the QCPMG Pulse Sequence:

    • The basic sequence is: (P1) - (delay) - [(P2) - (acquire echo) - (delay)]n

    • P1: 90° excitation pulse.

    • P2: 180° refocusing pulse.

    • Delay: The time between pulses. This should be short to minimize T2 relaxation losses.

    • n: The number of loops (echoes) to acquire.

  • Optimization:

    • Adjust the inter-pulse delay and the number of loops to maximize the signal intensity.

    • Optimize the receiver gain to avoid clipping the signal.

  • Acquisition: Acquire the data with a sufficient number of scans to achieve the desired signal-to-noise ratio.

Below is a diagram illustrating the workflow for addressing a broad ¹¹⁵In signal.

cluster_0 Troubleshooting Broad ¹¹⁵In Signal Start Broad or No Signal Observed CheckField Increase Magnetic Field Strength Start->CheckField UseQCPMG Implement QCPMG Pulse Sequence CheckField->UseQCPMG OptimizeParams Optimize Acquisition Parameters (Short Pulses, Wide SW) UseQCPMG->OptimizeParams FrequencyStep Use Frequency Stepping for Ultra-Wide Signals OptimizeParams->FrequencyStep Acquire Acquire Spectrum FrequencyStep->Acquire

Workflow for troubleshooting a broad ¹¹⁵In signal.
Issue 2: Baseline Distortions and Artifacts

Q2: My ¹¹⁵In spectrum has a rolling baseline and spurious signals, especially near the beginning of the FID. What causes this and how can I suppress it?

A2: These artifacts are often due to a combination of probe background signals and acoustic ringing.[6][7] Acoustic ringing occurs when the radiofrequency pulse induces mechanical vibrations in the probe components, which in turn generate unwanted electronic signals.[6][8] Probe background signals originate from materials used in the construction of the NMR probe.

Troubleshooting Steps:

  • Implement the EASY (Elimination of Artifacts in NMR SpectroscopY) Pulse Sequence: The EASY pulse sequence is designed to suppress probe background signals and artifacts from acoustic ringing.[7] It involves acquiring a second FID immediately after the first without a relaxation delay. The first FID contains both the sample and background signals, while the second, acquired when the sample signal has significantly decayed, contains primarily the background signal. Subtracting the second FID from the first effectively removes these artifacts.[7]

  • Use a Spin-Echo Sequence: A simple spin-echo sequence (90° - τ - 180° - τ - acquire) can help reduce baseline distortions caused by acoustic ringing and other artifacts that occur at the beginning of the FID, as the signal is acquired after a delay.

  • Left-Shifting the FID: If a spin-echo is used, ensure that the echo maximum is correctly referenced. Applying a left-shift to the FID before Fourier transformation can help to flatten the baseline.

Experimental Protocol: EASY Pulse Sequence

  • Pulse Sequence: The core of the EASY sequence is two back-to-back acquisition periods.

    • (90° Pulse) - Acquire FID 1

    • Acquire FID 2 (immediately following FID 1 with no delay)

  • Implementation:

    • Set up a standard single-pulse experiment.

    • Modify the pulse program to include a second acquisition immediately after the first.

    • The software will then perform a subtraction of FID 2 from FID 1.

  • Repetition: This entire two-FID block can be repeated with a suitable relaxation delay between blocks to improve the signal-to-noise ratio.[7]

The logical relationship for choosing a suppression technique is shown below.

cluster_1 Choosing an Artifact Suppression Technique Start Baseline Distortion or Spurious Signals Observed IdentifyCause Identify Primary Cause Start->IdentifyCause AcousticRinging Acoustic Ringing IdentifyCause->AcousticRinging Early FID artifacts ProbeBackground Probe Background IdentifyCause->ProbeBackground Broad underlying signal SpinEcho Use Spin-Echo Sequence AcousticRinging->SpinEcho EASY Implement EASY Sequence ProbeBackground->EASY Result Clean Spectrum SpinEcho->Result EASY->Result

Decision diagram for baseline artifact suppression.
Issue 3: Low Signal-to-Noise Ratio in Magic Angle Spinning (MAS) Experiments

Q3: I am using Cross-Polarization Magic Angle Spinning (CP/MAS) for my ¹¹⁵In experiment, but the signal intensity is very low. How can I improve the sensitivity?

A3: Low sensitivity in a ¹¹⁵In CP/MAS experiment can be due to inefficient cross-polarization from protons (¹H) to indium, especially given the large quadrupolar interaction of ¹¹⁵In.

Troubleshooting Steps:

  • Optimize CP Contact Time: The efficiency of the magnetization transfer from ¹H to ¹¹⁵In is highly dependent on the contact time. Systematically vary the contact time to find the optimal value that maximizes the ¹¹⁵In signal.

  • Check Hartmann-Hahn Match Condition: Ensure that the radiofrequency field strengths for both the ¹H and ¹¹⁵In channels are matched. This can be done by observing the signal intensity of a standard sample while varying the power on one of the channels.

  • Increase MAS Speed: While very high spinning speeds may not be necessary to average the massive quadrupolar interaction completely, moderate to fast spinning can help to narrow the central transition and improve resolution and sensitivity.

  • Use a High-Power Amplifier: Sufficient RF power is necessary to achieve the Hartmann-Hahn match condition and to effectively excite the ¹¹⁵In spins.

  • Consider Direct Polarization with QCPMG: If CP is proving to be very inefficient, a direct polarization experiment using the QCPMG pulse sequence under MAS conditions may yield better results, although it may require longer relaxation delays.

Quantitative Data Summary

The following table summarizes typical NMR parameters for ¹¹⁵In in various chemical environments. These values can serve as a starting point for experiment setup and data interpretation.

CompoundQuadrupolar Coupling Constant (Cq) (MHz)Isotropic Chemical Shift (δiso) (ppm)Magnetic Field (T)Reference
LiIn₂SbO₆54.5 ± 1.0130 ± 209.4[1]
In(acac)₃106.0 ± 2.0-11.75[3][4]
In(tropolonato)₃200.0 ± 4.0-11.75[3][4]
InI₃(P(p-Anis)₃O)₂123.5 ± 2.5-11.75[3][4]
InCl₃(TMPP)129.5 ± 2.5-11.75[3][4]

Note: Cq values can be very large, leading to broad signals. The isotropic chemical shift can be difficult to determine accurately in the presence of large quadrupolar interactions.

This technical support guide provides a starting point for addressing common issues in solid-state ¹¹⁵In NMR. Successful experimentation often requires careful optimization of multiple parameters. For more in-depth information, consulting the cited literature is recommended.

References

Validation & Comparative

A Comparative Guide to Validating Indium-115 Beta Decay Data with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of recent high-precision experimental data for the beta decay of Indium-115 with predictions from prominent theoretical nuclear models. The extremely long half-life of this compound and its complex, forbidden beta decay make it a crucial testing ground for our understanding of nuclear structure and the weak interaction. Recent advancements in experimental techniques, particularly the use of cryogenic calorimeters, have produced data with unprecedented accuracy, offering a unique opportunity to validate and refine theoretical models.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data from the latest experimental measurements and compares them with theoretical predictions. This direct comparison highlights the discrepancies that high-precision experiments are beginning to resolve.

ParameterExperimental Value / FitTheoretical Prediction (Pre-fit)Model
Half-life (T1/2) (5.26 ± 0.06) × 1014 years[1][2][3]2.37 × 1014 years[4]Interacting Shell Model (ISM)
8.52 × 1013 years[3]Microscopic Quasiparticle-Phonon Model (MQPM)
7.93 × 1014 years[3]Interacting Boson-Fermion Model (IBFM-2)
Q-value (Endpoint Energy) 497.489 ± 0.010 keV[3]N/A (Input for models)N/A
Axial-vector Coupling Constant (gA) Quenched value determined by fit[1][3]Free nucleon value: ~1.27All models

Note: The "Experimental Value / Fit" for the half-life is the result from a simultaneous fit of the experimental data with the respective theoretical models, as performed by the ACCESS collaboration. The "Theoretical Prediction (Pre-fit)" values are the half-lives calculated by the models before being adjusted to the new experimental data, demonstrating the initial disparity.

Experimental Protocols: The ACCESS Experiment

The recent high-precision measurements of this compound beta decay were conducted by the ACCESS (Array of Cryogenic Calorimeters to Evaluate Spectral Shapes) collaboration.[5] Their methodology represents a significant advancement in the field.

Experimental Setup: The core of the experiment is a cryogenic calorimeter.[6][7] Unlike conventional detectors, calorimeters measure the tiny temperature rise produced when a particle deposits its energy within an absorber crystal. This technique offers excellent energy resolution and a very low detection threshold.

  • Detector: The ACCESS experiment utilizes an Indium Iodide (InI) crystal as the absorber.[3] This is a novel approach, as the source of the decay (this compound) is an intrinsic component of the detector itself.

  • Operating Temperature: The detector is cooled to temperatures near absolute zero (around 10 millikelvin).[8] At these extreme temperatures, the heat capacity of the crystal is so low that the energy from a single beta decay event causes a measurable temperature increase.

  • Signal Readout: Highly sensitive thermometers, such as Neutron Transmutation Doped (NTD) germanium thermistors, are used to measure these minute temperature changes.[3]

Data Acquisition and Analysis:

  • Event Detection: Each beta decay within the crystal generates a thermal pulse. The amplitude of this pulse is proportional to the total energy of the emitted electron.

  • Energy Calibration: The detector's energy response is calibrated using sources with well-known gamma-ray energies. The ACCESS experiment achieved an energy resolution of 3.9 keV (FWHM) at 238.6 keV.[3]

  • Background Rejection: A significant challenge in measuring such a rare decay is distinguishing the signal from background radiation. The ACCESS experiment employs several strategies:

    • Underground Laboratory: The experiment is located in the Gran Sasso National Laboratories (LNGS) in Italy, deep underground to shield it from cosmic rays.[5]

    • Pulse Shape Analysis: The shape of the thermal pulse can be used to distinguish between different types of particle interactions, helping to reject background events.[3]

    • Monte Carlo Simulations: Sophisticated GEANT4 simulations are used to model the expected background from radioactive contaminants in the experimental setup and surrounding materials. This simulated background is then subtracted from the measured spectrum.

  • Spectral Shape Analysis: After background subtraction, the resulting energy spectrum of the beta decay is analyzed. The ACCESS collaboration performed a simultaneous fit of the spectral shape and the half-life using the "enhanced spectrum-shape method" (SSM), which accounts for the quenching of the axial-vector coupling constant (gA) and the contribution of small relativistic nuclear matrix elements.[3]

Theoretical Models: A Brief Overview

The experimental data for this compound beta decay are compared with predictions from several nuclear models. These models attempt to describe the complex interactions between the protons and neutrons within the nucleus.

  • Fermi Theory of Beta Decay: Proposed by Enrico Fermi in 1933, this is the foundational theory of beta decay. It describes the decay as an interaction between four fermions (a neutron, a proton, an electron, and an antineutrino). While successful in explaining the basic features of beta decay, it is a low-energy effective theory and does not account for the internal structure of the nucleus in detail.

  • Interacting Shell Model (ISM): This model treats the nucleus as a collection of nucleons (protons and neutrons) occupying distinct energy levels or "shells," similar to the electron shells in an atom. The ISM considers the interactions between the valence nucleons (those in the outermost, unfilled shells) to calculate nuclear properties, including beta decay rates. It is a powerful tool for describing nuclei with a relatively small number of valence nucleons.

  • Microscopic Quasiparticle-Phonon Model (MQPM): This model is particularly suited for describing spherical and nearly spherical nuclei. It describes nuclear excitations in terms of "quasiparticles" (which are nucleon-like entities modified by the nuclear medium) and "phonons" (which represent collective vibrations of the nucleus). The interaction between these quasiparticles and phonons determines the nuclear structure and decay properties.

  • Interacting Boson-Fermion Model (IBFM-2): This model describes the collective properties of even-even nuclei by treating pairs of nucleons as bosons. For odd-mass nuclei like this compound, the model couples a single unpaired nucleon (a fermion) to the bosonic core. The IBFM-2 distinguishes between proton and neutron bosons and fermions, allowing for a more detailed description of the nuclear structure.

A key parameter in these models is the axial-vector coupling constant (gA) . While it has a well-defined value for a free neutron, its value appears to be "quenched" or reduced within the nuclear medium. The precise measurement of the beta decay spectral shape allows for a determination of this effective gA value, providing crucial feedback for refining the theoretical models.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of validating experimental beta decay data with theoretical models.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_setup Experimental Setup (Cryogenic Calorimeter) data_acq Data Acquisition (Thermal Pulses) exp_setup->data_acq data_proc Data Processing (Calibration, Background Rejection) data_acq->data_proc exp_results Experimental Results (Half-life, Spectral Shape) data_proc->exp_results comparison Comparison and Validation (Simultaneous Fit) exp_results->comparison theo_models Theoretical Models (ISM, MQPM, IBFM-2) calc Calculation of Decay Properties (Half-life, Spectral Shape) theo_models->calc theo_pred Theoretical Predictions calc->theo_pred theo_pred->comparison refinement Model Refinement (e.g., gA quenching) comparison->refinement

Validating this compound beta decay data with theoretical models.

Conclusion

The precise measurement of the this compound beta decay spectrum provides a stringent test for modern nuclear theories. The significant discrepancies between the initially predicted half-lives from various models and the recent, highly accurate experimental results underscore the importance of this research. By using the experimental data to refine model parameters, such as the effective axial-vector coupling constant, scientists can improve the predictive power of these theoretical frameworks. This, in turn, enhances our understanding of fundamental nuclear physics and has implications for related fields, including the search for neutrinoless double beta decay, a process that could shed light on the nature of neutrinos and the matter-antimatter asymmetry in the universe.

References

A Comparative Guide to Indium-115 and Gallium-71 for Solar Neutrino Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two promising isotopes, Indium-115 (¹¹⁵In) and Gallium-71 (⁷¹Ga), for the detection of solar neutrinos. The detection of these elusive particles offers a direct window into the nuclear fusion processes that power the Sun and provides crucial information for understanding neutrino properties, such as their mass and oscillation phenomena. This document summarizes key performance metrics, experimental data, and the methodologies of notable experiments.

Executive Summary

Both this compound and Gallium-71 are key candidates for detecting low-energy solar neutrinos, particularly those from the fundamental proton-proton (pp) fusion reaction, which constitutes the vast majority of the solar neutrino flux. Gallium-71 has been successfully used in large-scale radiochemical experiments like GALLEX, GNO, and SAGE, providing pivotal data that contributed to the resolution of the "solar neutrino problem." this compound, while not yet used in a large-scale experiment, offers the tantalizing prospect of real-time neutrino detection and energy spectroscopy due to its unique decay signature, a feature absent in radiochemical methods. However, ¹¹⁵In faces a significant intrinsic background challenge due to its natural radioactivity.

Quantitative Performance Comparison

The following tables summarize the key physical properties and experimental parameters of this compound and Gallium-71 for solar neutrino detection.

Physical Property This compound (¹¹⁵In) Gallium-71 (⁷¹Ga)
Natural Abundance 95.7%[1][2]39.89%
Neutrino Energy Threshold 114 keV[3]233.2 keV[4]
Neutrino Capture Reaction ¹¹⁵In + νₑ → ¹¹⁵Sn* + e⁻⁷¹Ga + νₑ → ⁷¹Ge + e⁻
Product Half-life 3.27 µs (for ¹¹⁵Sn*)11.43 days (for ⁷¹Ge)[4]
Detection Method Real-time (scintillation)Radiochemical
Solar Neutrino Capture Cross-Sections (in 10⁻⁴⁶ cm²) This compound (¹¹⁵In) (Theoretical) Gallium-71 (⁷¹Ga) (Measured/Calculated)
pp ~16.611.72[5]
⁷Be (0.862 MeV) ~11971.7[5]
pep ~210204[5]
¹³N ~17060.4[5]
¹⁵O ~300113.7[5]
⁸B ~1.6 x 10³2.40 x 10³[5]

Experimental Protocols

Gallium-71: The Radiochemical Method (GALLEX/GNO and SAGE)

The GALLEX, GNO, and SAGE experiments utilized a radiochemical approach to detect solar neutrinos. The fundamental principle involves the conversion of ⁷¹Ga to Germanium-71 (⁷¹Ge) upon neutrino capture. The small number of ⁷¹Ge atoms are then chemically extracted and their radioactive decay is counted.

Detailed Steps:

  • Target Preparation: A large quantity of Gallium, either in a hydrochloric acid solution (GALLEX/GNO) or as a liquid metal (SAGE), is housed in a large tank deep underground to shield from cosmic rays.[6]

  • Exposure: The Gallium target is exposed to solar neutrinos for a period of several weeks, allowing for the accumulation of ⁷¹Ge atoms.

  • Germanium Extraction (SAGE - Liquid Metal Target):

    • A known amount of non-radioactive germanium isotopes is added as a carrier.

    • The liquid gallium is mixed with an acidic solution containing hydrogen peroxide.

    • The germanium, along with the carrier, is extracted into the aqueous phase.

    • The aqueous phase is then processed to isolate the germanium.

  • Germanium Extraction (GALLEX - GaCl₃ Solution):

    • Nitrogen gas is bubbled through the gallium chloride solution.

    • This process sweeps out the volatile Germanium tetrachloride (GeCl₄) that has formed.

    • The GeCl₄ is then trapped in water.

  • Synthesis of Germane: The extracted germanium is chemically converted into a gaseous compound called germane (GeH₄).[4]

  • Counting: The germane gas is placed inside a small, low-background proportional counter.

  • Decay Detection: The counters detect the Auger electrons and X-rays emitted during the electron capture decay of ⁷¹Ge back to ⁷¹Ga. The number of detected decays, corrected for efficiencies, provides the solar neutrino capture rate.[7]

This compound: The Proposed Real-Time Method (LENS)

The Low Energy Neutrino Spectroscopy (LENS) project proposes a real-time detection method using an Indium-loaded liquid scintillator. This would allow for the measurement of the neutrino's energy, a significant advantage over radiochemical methods.

Proposed Experimental Design:

  • Detector Medium: A large volume of liquid scintillator loaded with a high concentration of Indium. The challenge lies in achieving high indium loading without compromising the scintillator's light yield and transparency.[8][9]

  • Signal Detection: When a solar neutrino interacts with an ¹¹⁵In nucleus, it produces an electron and an excited state of Tin-115 (¹¹⁵Sn*).

  • Triple Coincidence Signature: The detection signature is a unique triple coincidence:

    • A prompt flash of light from the electron.

    • A delayed flash of light from a 116 keV gamma ray.

    • A second delayed flash of light from a 497 keV gamma ray, both emitted from the de-excitation of ¹¹⁵Sn*.[3] This distinct temporal and spatial signature is crucial for distinguishing genuine neutrino events from background noise.[9]

  • Light Collection: A dense array of photomultiplier tubes (PMTs) surrounds the scintillator to detect the faint flashes of light.

  • Data Analysis: The timing and energy of the detected light pulses are analyzed to identify the characteristic triple coincidence of a neutrino event and to reconstruct the energy of the incident neutrino.

Signaling Pathways and Experimental Workflows

NeutrinoDetectionReactions

Neutrino capture reactions for ¹¹⁵In and ⁷¹Ga.

RadiochemicalWorkflow

Workflow of a radiochemical solar neutrino experiment.

ComparisonLogic

Comparative advantages and disadvantages.

Discussion and Outlook

Gallium-71: The success of the Gallium-based experiments was a landmark in neutrino physics. They provided the first direct evidence of pp neutrinos from the Sun and their measured deficit was a crucial piece of the puzzle that led to the theory of neutrino oscillations. The main limitation of the ⁷¹Ga radiochemical method is the lack of real-time information and the inability to measure the energy of the incoming neutrinos.

This compound: The primary advantage of ¹¹⁵In is its potential for real-time solar neutrino spectroscopy. A successful ¹¹⁵In-based detector could precisely measure the energy spectrum of pp and other low-energy solar neutrinos, offering a powerful tool to test solar models and probe for new physics beyond the Standard Model. The major hurdle for an ¹¹⁵In detector is its intrinsic beta decay, which creates a significant background that could mask the faint neutrino signal.[3] The development of advanced detector technologies, such as the segmented liquid scintillator proposed for LENS, is aimed at overcoming this challenge by using the unique triple-coincidence signature of the neutrino interaction to reject background events.[5][10]

Gallium-71 represents a mature and successful technology for the integral measurement of low-energy solar neutrinos. This compound, on the other hand, holds the promise of a next-generation detector capable of real-time neutrino spectroscopy. The choice between these isotopes for future experiments will depend on the specific scientific goals. For a precise, energy-resolved measurement of the low-energy solar neutrino spectrum, the development of an this compound detector, despite its technical challenges, is a compelling path forward. For experiments requiring a robust, proven method for measuring the total low-energy neutrino flux, Gallium-71 remains a viable option. Continued research and development in both areas will be vital for advancing our understanding of the Sun and the fundamental properties of neutrinos.

References

Cross-Verification of Indium-115 Half-Life Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern experimental techniques used to measure the half-life of Indium-115 (¹¹⁵In), a primordial radionuclide with an exceptionally long decay time. The accurate determination of its half-life is crucial for various applications, including geological dating and nuclear physics research. This document details the experimental protocols of two prominent methods, presents the quantitative results in a structured format, and visualizes the experimental workflows for enhanced clarity.

Quantitative Data Summary

The half-life of this compound has been measured using various techniques over the years, with recent advancements leading to more precise values. The following table summarizes the key quantitative data from two state-of-the-art experimental approaches.

Experimental MethodMeasured Half-Life (x 10¹⁴ years)Uncertainty (x 10¹⁴ years)Key Instrumentation
Cryogenic Calorimetry5.26± 0.06Indium Iodide (InI) crystal, Neutron Transmutation Doped (NTD) Germanium Thermistor
HPGe Gamma Spectrometry4.41± 0.25High-Purity Germanium (HPGe) Detectors

Experimental Protocols

Cryogenic Calorimetry (ACCESS Project)

This method offers high precision by detecting the minute amount of heat released during the beta decay of ¹¹⁵In.

Experimental Setup:

  • Detector: A high-purity Indium Iodide (InI) crystal serves as both the source of ¹¹⁵In and the absorber for the decay energy.

  • Sensor: A Neutron Transmutation Doped (NTD) Germanium thermistor is coupled to the InI crystal. This highly sensitive thermometer measures the small temperature rise caused by the energy deposited from a single decay event.

  • Cryogenics: The detector assembly is cooled to temperatures near absolute zero, typically around 16 millikelvin (mK), using a dilution refrigerator. This extreme cooling minimizes thermal noise, allowing for the detection of very small energy depositions.

  • Shielding: The entire setup is housed within extensive shielding to reduce background radiation from cosmic rays and environmental radioactivity.

Methodology:

  • Crystal Growth: A high-purity InI crystal is synthesized.

  • Detector Assembly: The NTD thermistor is attached to the crystal.

  • Cooling: The detector is cooled down to its operating temperature of approximately 16 mK.

  • Data Acquisition: The thermistor continuously monitors the temperature of the InI crystal. When a ¹¹⁵In nucleus undergoes beta decay, the emitted electron and neutrino carry away the decay energy. The electron's energy is deposited within the crystal, causing a tiny, measurable temperature pulse. The height of this pulse is proportional to the deposited energy.

  • Energy Spectrum Analysis: The recorded temperature pulses are converted into an energy spectrum. This spectrum of the emitted electrons is then analyzed.

  • Background Subtraction: Sophisticated background models and simulations are used to subtract signals from other radioactive sources and environmental background.

  • Half-Life Calculation: The half-life is determined by fitting the measured beta spectrum to theoretical models of the ¹¹⁵In decay. The rate of decay events for a known number of ¹¹⁵In atoms in the crystal directly yields the half-life.[1][2][3]

High-Purity Germanium (HPGe) Gamma Spectrometry

This technique measures the half-life by detecting the gamma rays emitted in a rare decay branch of ¹¹⁵In.

Experimental Setup:

  • Source: A sample of metallic Indium with a precisely known mass and isotopic composition.

  • Detector: An array of High-Purity Germanium (HPGe) detectors is used. HPGe detectors offer excellent energy resolution, which is crucial for distinguishing the specific gamma-ray peak of interest from background radiation.

  • Shielding: The detectors and the Indium sample are placed within a low-background shield, often located in an underground laboratory to minimize cosmic-ray interference.[4]

Methodology:

  • Sample Preparation: A well-characterized Indium sample is prepared.

  • Detector Setup and Calibration: The HPGe detectors are arranged around the sample to maximize the detection efficiency. The detectors are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Data Acquisition: The detectors measure the gamma-ray spectrum from the Indium sample over an extended period. This compound can decay to an excited state of Tin-115 (¹¹⁵Sn), which then promptly de-excites by emitting a gamma ray with a characteristic energy of 497.3 keV.[4]

  • Spectrum Analysis: The acquired spectrum is analyzed to identify and quantify the 497.3 keV gamma-ray peak. The net area of this peak, after subtracting the background continuum, is determined.

  • Activity Calculation: The activity (A) of the sample for this specific decay branch is calculated using the following formula: A = N / (ε * t * Iγ) where:

    • N is the net number of counts in the gamma peak.

    • ε is the detection efficiency at 497.3 keV.

    • t is the measurement time.

    • Iγ is the branching ratio for the emission of the 497.3 keV gamma ray.

  • Half-Life Determination: The total half-life (T½) is then calculated from the activity, the number of ¹¹⁵In atoms in the sample (N_In115), and the decay constant (λ) using the fundamental radioactive decay equations: A = λ * N_In115 T½ = ln(2) / λ

Mandatory Visualizations

Experimental_Workflow_Cryogenic_Calorimetry cluster_setup Experimental Setup cluster_measurement Measurement & Analysis cluster_result Result InI_crystal Indium Iodide Crystal beta_decay Beta Decay Event InI_crystal->beta_decay NTD_thermistor NTD Thermistor temp_pulse Temperature Pulse Detection NTD_thermistor->temp_pulse Cryostat Dilution Refrigerator (~16 mK) Cryostat->InI_crystal Cryostat->NTD_thermistor beta_decay->temp_pulse energy_spectrum Energy Spectrum Generation temp_pulse->energy_spectrum background_sub Background Subtraction energy_spectrum->background_sub spectral_fit Spectral Shape Fitting background_sub->spectral_fit half_life Half-Life Calculation spectral_fit->half_life

Caption: Workflow for ¹¹⁵In half-life measurement using cryogenic calorimetry.

Experimental_Workflow_HPGe_Spectrometry cluster_setup Experimental Setup cluster_measurement Measurement & Analysis cluster_result Result In_sample Indium Sample gamma_emission Gamma Ray Emission (497.3 keV) In_sample->gamma_emission HPGe_detector HPGe Detector Array gamma_spectrum Gamma Spectrum Acquisition HPGe_detector->gamma_spectrum shielding Low-Background Shielding shielding->In_sample shielding->HPGe_detector gamma_emission->gamma_spectrum peak_analysis Peak Area Analysis gamma_spectrum->peak_analysis activity_calc Activity Calculation peak_analysis->activity_calc half_life Half-Life Determination activity_calc->half_life

Caption: Workflow for ¹¹⁵In half-life measurement using HPGe gamma spectrometry.

Logical_Comparison cluster_methods Measurement Methods for ¹¹⁵In Half-Life cluster_principles Detection Principle cluster_advantages Key Advantages Cryo_Cal Cryogenic Calorimetry Heat Decay Heat (Calorimetric) Cryo_Cal->Heat High_Precision Very High Precision Cryo_Cal->High_Precision Direct_Decay Measures Main Decay Channel Cryo_Cal->Direct_Decay HPGe_Spec HPGe Gamma Spectrometry Photon Emitted Photon (Spectrometric) HPGe_Spec->Photon High_Resolution Excellent Energy Resolution HPGe_Spec->High_Resolution Established_Tech Well-Established Technique HPGe_Spec->Established_Tech

References

Comparative analysis of different Indium-115 detector technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Indium-115 (¹¹⁵In), selecting the appropriate detector technology is paramount for accurate and reliable measurements. This guide provides a comparative analysis of various detector technologies used for the detection and spectroscopy of the beta decay of ¹¹⁵In.

Performance Comparison of ¹¹⁵In Detector Technologies

The following table summarizes the key performance parameters of different detector technologies for this compound.

Detector TechnologyPrinciple of OperationEnergy Resolution (FWHM)Detection EfficiencyDead TimeKey AdvantagesKey Disadvantages
Cryogenic Calorimeters Measures the tiny temperature rise in a crystal absorber (e.g., LiInSe₂, InI, In₂O₃) at near-absolute zero temperatures caused by the energy deposition from beta particles.[2][3][4]Excellent (< 5 keV) . For example, an indium iodide cryogenic calorimeter has demonstrated an energy resolution of 3.9 keV at 238.6 keV.[5]High (near 100% intrinsic) for the beta particles originating within the crystal.Long (milliseconds) , which can limit the counting rate.[6]Unparalleled energy resolution for precise spectral shape measurements.[3][7]Requires complex and expensive cryogenic infrastructure; long dead time.
High-Purity Germanium (HPGe) Detectors Ionization of germanium crystal by incoming radiation creates electron-hole pairs, which are collected to produce a signal proportional to the deposited energy.Very Good (1-2 keV at 1332 keV) .[8] For lower energies like the ¹¹⁵In decay, the resolution is also excellent.Moderate . Lower than NaI(Tl) for gamma rays, and requires a thin window for efficient beta detection.[3][5]Microseconds .[9]Excellent energy resolution for gamma-ray spectroscopy following beta decay.[8]Requires cryogenic cooling (liquid nitrogen); lower efficiency than scintillators.[8]
Scintillation Detectors (e.g., NaI(Tl), Plastic, Liquid) Incident radiation excites the scintillator material, which then de-excites by emitting photons. These photons are detected by a photomultiplier tube (PMT) or silicon photomultiplier (SiPM).Poor to Moderate (e.g., ~7-10% at 662 keV for NaI(Tl)) .High . Especially for gamma rays (NaI(Tl)) and beta particles (liquid and plastic scintillators).[1][3]Nanoseconds to Microseconds .[10]High efficiency; relatively low cost; can be made into large detectors.[1][8]Poor energy resolution compared to semiconductor detectors.[8]
Gas-Filled Detectors (Proportional Counters) Ionization of a gas by radiation creates electron-ion pairs. An applied voltage causes these charges to drift to electrodes, and in the proportional region, the signal is amplified by gas multiplication.[11]Moderate . Better than scintillators but worse than semiconductor detectors.High for low-energy betas when the source is inside the detector or has a thin window.[12]Microseconds .[12]Can be made into large area detectors; can distinguish between different types of radiation.[11][12]Lower energy resolution than semiconductor detectors; requires a stable gas supply and high voltage.
Other Semiconductor Detectors (e.g., CZT, Si) Similar to HPGe, radiation creates electron-hole pairs in a semiconductor material.Good (e.g., <3% at 662 keV for CZT) .[13]High intrinsic efficiency .Nanoseconds to Microseconds .Good energy resolution at or near room temperature (for CZT).[13][14]Smaller detector volumes compared to scintillators; can be more expensive than scintillators.

Experimental Protocols and Methodologies

The experimental setup and protocol are critical for obtaining high-quality data. Below are detailed methodologies for key experiments involving the detection of this compound.

High-Resolution Beta Spectroscopy with Cryogenic Calorimeters

This technique is employed for precise measurements of the ¹¹⁵In beta decay spectrum.

Methodology:

  • Detector Preparation: An Indium-containing crystal, such as Indium Iodide (InI) or Indium Oxide (In₂O₃), is used as the absorber.[4][7] A sensitive thermometer, like a Neutron Transmutation Doped (NTD) thermistor, is attached to the crystal.

  • Cryogenic Setup: The detector is placed in a dilution refrigerator and cooled to temperatures close to absolute zero (typically in the millikelvin range).[15] This minimizes thermal noise.

  • Data Acquisition: As ¹¹⁵In within the crystal decays, the emitted beta particle deposits its energy in the crystal, causing a minute temperature increase. This temperature change is measured by the thermometer as a voltage pulse. The amplitude of the pulse is proportional to the energy of the beta particle.

  • Energy Calibration: The detector is calibrated using external gamma sources with well-known energies.

  • Data Analysis: The collected pulses are analyzed to reconstruct the energy spectrum of the ¹¹⁵In beta decay. Background events are identified and subtracted to obtain a clean spectrum.[2]

G Experimental Workflow for Cryogenic Calorimetry of ¹¹⁵In cluster_0 Detector Preparation cluster_1 Measurement cluster_2 Analysis crystal Indium-containing Crystal (e.g., InI) thermometer NTD Thermistor crystal->thermometer attached to cryostat Dilution Refrigerator (mK) thermometer->cryostat daq Data Acquisition System cryostat->daq measures temperature pulses analysis Pulse Height Analysis daq->analysis calibration Energy Calibration (gamma sources) calibration->analysis background Background Subtraction analysis->background spectrum ¹¹⁵In Beta Spectrum background->spectrum

Workflow for ¹¹⁵In beta spectroscopy with a cryogenic calorimeter.
Gamma Spectroscopy with HPGe Detectors

This method is used to detect gamma rays that may be emitted in coincidence with the beta decay of ¹¹⁵In or from other radioactive isotopes present in the sample.

Methodology:

  • Detector Setup: A high-purity germanium detector is cooled with liquid nitrogen. The detector is placed in a lead shield to reduce background radiation.

  • Sample Placement: The Indium-containing sample is placed at a defined distance from the detector's endcap.

  • Data Acquisition: The output signal from the HPGe detector is processed by a preamplifier, amplifier, and a multi-channel analyzer (MCA) to generate an energy spectrum.

  • Energy and Efficiency Calibration: The system is calibrated for energy and detection efficiency using standard radioactive sources with known gamma-ray energies and activities.

  • Spectrum Analysis: The resulting gamma-ray spectrum is analyzed to identify and quantify the gamma-emitting radionuclides in the sample.

G Experimental Setup for HPGe Gamma Spectroscopy cluster_0 Detection System cluster_1 Signal Processing hpge HPGe Detector ln2 Liquid Nitrogen hpge->ln2 cooled by shield Lead Shield hpge->shield housed in preamp Preamplifier hpge->preamp amp Amplifier preamp->amp mca Multi-Channel Analyzer amp->mca computer Computer mca->computer sample Indium Sample sample->hpge emits gamma rays

Setup for gamma spectroscopy of an Indium sample using an HPGe detector.
Beta Counting with Liquid Scintillation

Liquid scintillation counting is a highly efficient method for quantifying the beta emissions from ¹¹⁵In.

Methodology:

  • Sample Preparation: A known quantity of the Indium-containing sample is dissolved or suspended in a liquid scintillation cocktail. The cocktail contains a solvent and fluors that emit light when excited by radiation.[16][17]

  • Counting: The vial containing the sample and cocktail is placed in a liquid scintillation counter. The counter uses two photomultiplier tubes in coincidence to detect the light pulses produced by the beta particles.[17]

  • Quench Correction: Quenching, which is the reduction in light output due to interfering substances in the sample, is corrected for using internal or external standards.

  • Activity Calculation: The measured counts per minute (CPM) are converted to disintegrations per minute (DPM) by correcting for counting efficiency and quenching, allowing for the determination of the ¹¹⁵In activity.

Signaling Pathways and Logical Relationships

The decay of this compound is a fundamental nuclear process. The following diagram illustrates the decay scheme.

G Decay Scheme of this compound In115 ¹¹⁵In (9/2+) Sn115 ¹¹⁵Sn (1/2+) In115->Sn115 t₁/₂ = 4.41 x 10¹⁴ y Q = 498 keV beta β⁻ neutrino ν̅ₑ G Logical Workflow for ¹¹⁵In-labeled Compound Study synthesis Synthesis of ¹¹⁵In-labeled Compound administration Administration to Biological System synthesis->administration sampling Tissue/Fluid Sampling administration->sampling detection ¹¹⁵In Detection (e.g., LSC, Gamma Spec.) sampling->detection analysis Data Analysis and Biodistribution Modeling detection->analysis

References

A Comparative Guide to Indium-115 and Other Long-Lived Isotopes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Long-Lived Isotopes

In the landscape of scientific research, particularly in drug development and fundamental physics, the choice of isotope is critical. While shorter-lived isotopes are common in medical imaging and tracer studies, long-lived isotopes offer unique advantages for studying slow biological processes and fundamental particle physics. This guide provides a comparative analysis of Indium-115 against other isotopes with exceptionally long half-lives, focusing on their decay characteristics, applications, and the experimental methodologies required for their detection.

Quantitative Data Summary

The selection of a long-lived isotope is fundamentally dictated by its decay properties. The following table summarizes the key characteristics of this compound and other notable long-lived isotopes.

IsotopeHalf-Life (Years)Decay Mode(s)Decay Product(s)Primary Applications
This compound (¹¹⁵In) 4.41 x 10¹⁴β⁻Tin-115 (¹¹⁵Sn)Fundamental nuclear physics (e.g., studies of neutrinoless double beta decay), potential for geological dating.
Tellurium-128 (¹²⁸Te) 2.2 x 10²⁴2β⁻Xenon-128 (¹²⁸Xe)Geochronology, studies of double beta decay.
Bismuth-209 (²⁰⁹Bi) 1.9 x 10¹⁹αThallium-205 (²⁰⁵Tl)Previously considered stable; used in studies of nuclear structure and decay.
Rhenium-187 (¹⁸⁷Re) 4.35 x 10¹⁰β⁻Osmium-187 (¹⁸⁷Os)Rhenium-osmium dating for geological and cosmological samples.
Rubidium-87 (⁸⁷Rb) 4.9 x 10¹⁰β⁻Strontium-87 (⁸⁷Sr)Rubidium-strontium dating of rocks and minerals.
Uranium-238 (²³⁸U) 4.468 x 10⁹α, Spontaneous FissionThorium-234 (²³⁴Th) and various fission productsUranium-lead dating, nuclear power generation.
Potassium-40 (⁴⁰K) 1.251 x 10⁹β⁻, ε, β⁺Calcium-40 (⁴⁰Ca), Argon-40 (⁴⁰Ar)Potassium-argon dating, major source of natural radioactivity in living organisms.

Experimental Protocols: The Challenge of Detecting Extremely Slow Decay

The incredibly long half-life of this compound necessitates highly sensitive and specialized detection methods. Unlike common isotopes used in drug development that have high decay rates, the detection of a single ¹¹⁵In decay event is a significant challenge.

Experimental Protocol for this compound Decay Measurement:

Recent high-precision measurements of this compound's decay have been conducted at underground laboratories, such as the Gran Sasso National Laboratories (LNGS), to shield from cosmic radiation, which would otherwise create overwhelming background noise.[1] The experimental setup is a testament to the lengths required to observe such a rare event.

  • Detector Material: A crystal containing indium, such as Indium Iodide (InI) or a Lithium Indium Selenide (LiInSe₂), is used as both the source of the decay and the detector itself.[2][3] This calorimetric approach ensures that the energy from the decay is deposited directly into the detector.

  • Cryogenic Temperatures: The detector is cooled to temperatures just a few thousandths of a degree above absolute zero (-273.15°C).[3] At these extreme temperatures, the heat capacity of the crystal is exceptionally low.

  • Energy Detection: When an this compound nucleus within the crystal undergoes beta decay, the emitted electron deposits its energy into the crystal lattice, causing a minuscule rise in temperature.

  • Sensitive Thermometry: Highly sensitive thermometers, capable of detecting microkelvin temperature changes, are used to measure this slight temperature increase. This signal is then converted into an energy reading.

  • Data Analysis: The collected data provides a spectrum of the energy of the emitted electrons.[2] By analyzing this spectral shape and the rate of decay events over a long period (e.g., 150 hours to observe hundreds of thousands of decays from a crystal containing approximately 10²¹ atoms of ¹¹⁵In), researchers can precisely measure the half-life and other decay properties.[3]

This methodology contrasts sharply with the detection of shorter-lived isotopes used in drug development, which typically involves scintillation counters or gamma cameras that can readily detect the higher frequency of decay events at room temperature.

Visualizing Workflows and Decision-Making

To aid researchers in understanding the processes involved, the following diagrams illustrate a typical experimental workflow for detecting the decay of an extremely long-lived isotope and a decision tree for selecting an appropriate isotope.

ExperimentalWorkflow Experimental Workflow for Detecting Extremely Slow Decay cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Isotope_Selection Select Isotope and Detector Material Detector_Fabrication Fabricate High-Purity Crystal Detector Isotope_Selection->Detector_Fabrication Underground_Lab Install in Shielded Underground Laboratory Detector_Fabrication->Underground_Lab Cryogenic_Cooling Cool Detector to milli-Kelvin Temperatures Underground_Lab->Cryogenic_Cooling Data_Collection Collect Temperature Fluctuation Data over Extended Period Cryogenic_Cooling->Data_Collection Signal_Processing Process Raw Data to Identify Decay Events Data_Collection->Signal_Processing Energy_Spectrum Reconstruct Energy Spectrum of Decays Signal_Processing->Energy_Spectrum Half-Life_Calculation Calculate Half-Life and Compare to Theoretical Models Energy_Spectrum->Half-Life_Calculation

Workflow for slow decay detection.

IsotopeSelection Decision Tree for Long-Lived Isotope Selection Start What is the primary research goal? Goal_Dating Geological or Cosmological Dating Start->Goal_Dating Goal_Physics Fundamental Nuclear Physics Research Start->Goal_Physics Goal_Biology Long-Term Biological Tracer Study Start->Goal_Biology Dating_Type What is the age range and composition of the sample? Goal_Dating->Dating_Type Physics_Topic What specific nuclear process is under investigation? Goal_Physics->Physics_Topic Biology_Time Is an extremely low decay rate experimentally feasible and necessary? Goal_Biology->Biology_Time U-Pb Uranium-238 (U-Pb Dating) Dating_Type->U-Pb Very old rocks, Zircon-containing Rb-Sr Rubidium-87 (Rb-Sr Dating) Dating_Type->Rb-Sr Igneous and metamorphic rocks K-Ar Potassium-40 (K-Ar Dating) Dating_Type->K-Ar Volcanic rocks Double_Beta This compound, Tellurium-128 (Double Beta Decay) Physics_Topic->Double_Beta Neutrino properties Alpha_Decay Bismuth-209 (Alpha Decay Studies) Physics_Topic->Alpha_Decay Nuclear structure Consider_Alternatives Consider shorter-lived isotopes (e.g., ¹⁴C, ³H) for higher signal and easier detection. Biology_Time->Consider_Alternatives

Isotope selection decision tree.

Conclusion

This compound and its counterparts with extremely long half-lives occupy a specialized niche in scientific research. Their application is not in the rapid, high-signal imaging common in drug development, but rather in the patient, meticulous exploration of geological time scales and the fundamental laws of physics. The experimental challenges associated with their use are significant, requiring cutting-edge technology and carefully controlled environments. However, the data they provide is invaluable for answering some of the most profound questions in science, from the age of our planet to the nature of the neutrino. For researchers in these fields, understanding the unique properties and demanding methodologies associated with these isotopes is the first step toward groundbreaking discoveries.

References

A Comparative Guide to Uncertainty Quantification in Indium-115 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fields requiring precise nuclear data, understanding the uncertainties associated with experimental measurements is paramount. Indium-115 (¹¹⁵In), an isotope with applications ranging from neutron dosimetry to fundamental studies in nuclear physics, serves as a critical case study. This guide provides an objective comparison of experimental results for ¹¹⁵In, focusing on the quantification of uncertainties in its decay and neutron interaction properties. Detailed methodologies, comparative data tables, and workflow visualizations are presented to offer a comprehensive overview.

Uncertainty in ¹¹⁵In Beta Decay Measurements

The extremely long half-life of this compound makes the precise measurement of its beta decay spectrum a significant challenge. These measurements are crucial for testing nuclear theory models, which in turn are essential for understanding related rare processes like neutrinoless double beta decay.[1][2] Recent advancements using cryogenic detectors have enabled the most precise measurements of the ¹¹⁵In decay rate to date.[2][3]

Experimental Protocol: Cryogenic Calorimetry

The ACCESS (Array of Cryogenic Calorimeter to Evaluate Spectral Shapes) project provides a state-of-the-art methodology for measuring the spectral shape of ¹¹⁵In decay.[4]

  • Detector Preparation : An Indium-based crystal, such as Lithium Indium Diselenide (LiInSe₂) or Indium Iodide, is used as the detector.[3][4] This crystal also serves as the source of the ¹¹⁵In decays.

  • Cryogenic Operation : The crystal is cooled to temperatures near absolute zero (around 10 millikelvin) using advanced cryogenic apparatus, often located in underground laboratories like the Gran Sasso National Laboratories to minimize background radiation.[1]

  • Signal Detection : At these extreme temperatures, the electrons (beta particles) released during decay cause a minuscule rise in the crystal's temperature.[1] Highly sensitive thermometers record these temperature spikes.[2]

  • Data Acquisition : Data is collected over an extended period (e.g., 150 hours) to observe hundreds of thousands of decay events from the approximately 10²¹ atoms of ¹¹⁵In in the crystal.[1]

  • Spectrum Reconstruction : The energy of each decay event is determined from the magnitude of the temperature spike. By analyzing the collected data, researchers reconstruct the energy distribution of the emitted electrons, known as the spectral shape.[1]

  • Background Rejection : To ensure a "clean" spectrum, background events from external gamma rays or other sources are rejected using particle simulations and careful analysis of the recorded decay signatures.[2]

  • Data Analysis : The experimentally obtained spectrum is compared to a library of predicted spectra generated from theoretical nuclear models. The best-matching prediction is used to determine the most precise value for the decay rate and half-life.[2][3]

Workflow for ¹¹⁵In Beta Decay Measurement

cluster_0 Experimental Setup cluster_1 Measurement & Analysis A ¹¹⁵In-based Crystal (e.g., LiInSe₂) B Cryogenic System (~10 mK) A->B Cooling D ¹¹⁵In Beta Decay Occurs A->D C Sensitive Thermometer B->C Maintains Temp. E Detect Temperature Spike C->E D->E F Record Energy Spectrum E->F G Background Simulation & Subtraction F->G H Compare with Theoretical Models G->H I Extract Half-Life & Spectral Shape H->I

Workflow for cryogenic calorimetry measurement of ¹¹⁵In beta decay.
Quantitative Data: ¹¹⁵In Half-Life

PropertyReported ValueExperimental MethodReference
Half-life (T₁/₂)4.41 (25) x 10¹⁴ yearsNot specified in abstract[5]
Q-value (Decay Energy)497.954 keVNot specified in abstract[4]
Q-value (to 1st excited state)(2 ± 4) keVHP-Ge detectors underground[6]

Recent high-precision measurements have significantly reduced the uncertainties in these values, though specific updated numerical values with uncertainties were not detailed in the reviewed abstracts.[1][3]

Uncertainty in ¹¹⁵In Neutron Reaction Cross-Sections

This compound is widely used for measuring neutron spectra in both fusion and fission reactors due to its favorable nuclear properties.[7] The accuracy of these measurements depends on the precise knowledge of its neutron reaction cross-sections, particularly for inelastic scattering (n,n') and neutron capture (n,γ) reactions. However, significant discrepancies exist among existing experimental data, necessitating further precision measurements and robust uncertainty analysis.[8]

Experimental Protocol: Neutron Activation Analysis (NAA)
  • Sample Preparation : High-purity natural indium foils are prepared for irradiation. Often, a monitor foil with a well-known reaction cross-section, such as Gold-197 (¹⁹⁷Au), is used alongside the indium sample for accurate neutron flux determination.[9][10]

  • Irradiation : The samples are irradiated with quasi-monoenergetic neutrons. These neutrons can be produced using a particle accelerator, for example, by bombarding a lithium or deuterium target with a proton or deuteron beam, respectively.[7][8]

  • Activity Measurement : After irradiation, the activated indium foil is removed. The gamma rays emitted from the decay of the produced radioactive isomers (e.g., ¹¹⁵ᵐIn, ¹¹⁶ᵐIn) are measured using a high-purity germanium (HPGe) detector.[7][11]

  • Cross-Section Calculation : The reaction cross-section is calculated based on the measured activity, the neutron flux (determined from the monitor foil), the irradiation time, and known nuclear parameters (e.g., decay constants, gamma-ray emission probabilities).[8][12]

  • Uncertainty and Covariance Analysis : A detailed uncertainty analysis is performed. This involves identifying all sources of error, including those from counting statistics, detector efficiency, sample mass, nuclear decay data, and the monitor cross-section.[9][13] Covariance analysis is used to determine the correlation between different experimental data points.[7][9] Monte Carlo simulations (e.g., using GEANT4) may be employed to correct for factors like neutron multiple scattering and flux attenuation within the sample.[8]

Workflow for Neutron Cross-Section Measurement

cluster_0 Irradiation cluster_1 Measurement cluster_2 Analysis A Neutron Source (e.g., Pelletron) B ¹¹⁵In Sample & ¹⁹⁷Au Monitor Foil A->B Irradiation C Gamma-Ray Spectrometry (HPGe Detector) B->C D Measure Activity of ¹¹⁵ᵐIn, ¹¹⁶ᵐIn, ¹⁹⁸Au C->D E Calculate Neutron Flux (from ¹⁹⁷Au) D->E F Calculate ¹¹⁵In Reaction Cross-Section E->F G Uncertainty & Covariance Analysis F->G H Final Cross-Section Data with Uncertainty G->H

Workflow for ¹¹⁵In neutron cross-section measurement via activation.
Quantitative Data: Comparison of ¹¹⁵In(n,n')¹¹⁵ᵐIn Reaction Cross-Sections

This reaction is a key dosimetry reaction used for fast neutron flux measurement.[8]

Neutron Energy (MeV)Measured Cross-Section (mb)Experimental MethodReference
2.95309.2 ± 15.8Activation Technique, D(d,n) source[8]
3.94321.4 ± 16.4Activation Technique, D(d,n) source[8]
5.24338.6 ± 17.3Activation Technique, D(d,n) source[8]
10.95 ± 0.67211 ± 10Activation Analysis, Li(p,n) source[7]
13.97 ± 0.9785 ± 6Activation Analysis, Li(p,n) source[7]
16.99 ± 0.8862 ± 4Activation Analysis, Li(p,n) source[7]
20.00 ± 0.9458 ± 4Activation Analysis, Li(p,n) source[7]
Fission Spectrum Averaged173 ± 9Activation Method[10]
Comparison with Alternative Dosimeter: Rhodium-103

For neutron dosimetry applications, Rhodium-103 (¹⁰³Rh) is often considered alongside ¹¹⁵In.

FeatureThis compound (n,n')Rhodium-103 (n,n')Comments
Product Half-life 4.486 hours (¹¹⁵ᵐIn)56.12 minutes (¹⁰³ᵐRh)¹¹⁵In is preferable for longer irradiations or when there is a delay before counting.[14]
Energy Response Threshold ~0.34 MeVThreshold ~0.04 MeVThe cross-section of ¹⁰³Rh more closely matches the kerma response of muscle tissue for neutrons between 0.7 and 7 MeV.[14]
Sensitivity High activation sensitivityHigh activation sensitivityBoth are effective, but their different energy thresholds make them suitable for different neutron spectra.[8][14]

Framework for Uncertainty Quantification

A robust quantification of uncertainty is critical for the validation and application of experimental data. This process involves identifying all potential sources of error and propagating them to determine the final uncertainty on the measured quantity.

Key Sources of Uncertainty in Nuclear Measurements
  • Statistical Uncertainties : These arise from the random nature of radioactive decay and are governed by Poisson statistics. They can be reduced by increasing the counting time or the number of events.[13]

  • Systematic Uncertainties : These are non-random errors associated with the experimental setup and methodology. Key sources include:

    • Detector Efficiency Calibration : Uncertainty in the activity of standard sources and the fitting of the efficiency curve.[12]

    • Nuclear Data : Uncertainties in half-lives, gamma-ray emission probabilities, and reference cross-sections used for flux monitoring.[9]

    • Sample Properties : Uncertainty in sample mass, geometry, and self-absorption of radiation within the sample.[13][15]

    • Timing : Errors in measuring irradiation, decay, and counting times.[9]

The Role of Covariance Data

When multiple parameters in an experiment are correlated, their uncertainties cannot be treated independently. Covariance matrices provide a measure of the joint variability between different data points or parameters.[16] For example, in a cross-section measurement at different energies, uncertainties related to detector efficiency will be correlated across all energy points. Including covariance data in nuclear data libraries (like ENDF, JEFF, and JENDL) is crucial for accurate uncertainty propagation in complex simulations, such as those for reactor physics or spent fuel analysis.[17][18]

Logical Flow of Uncertainty Propagation

cluster_0 Primary Measurements & Parameters cluster_1 Uncertainty Budget A Counting Statistics (Net Peak Area) U_A u(Counts) A->U_A B Detector Efficiency U_B u(Efficiency) B->U_B C Sample Mass U_C u(Mass) C->U_C D Timing Parameters (Irradiation, Decay) U_D u(Time) D->U_D E Nuclear Data (Half-life, Branching Ratio) U_E u(Nuclear Data) E->U_E F Combined Standard Uncertainty U_A->F Propagation via Summation in Quadrature (Considering Covariances) U_B->F Propagation via Summation in Quadrature (Considering Covariances) U_C->F Propagation via Summation in Quadrature (Considering Covariances) U_D->F Propagation via Summation in Quadrature (Considering Covariances) U_E->F Propagation via Summation in Quadrature (Considering Covariances) G Final Result (e.g., Activity or Cross-Section) ± Expanded Uncertainty (k=2) F->G

References

A Guide to Inter-laboratory Comparison of Indium-115 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data analysis involved in inter-laboratory comparisons of Indium-115 (¹¹⁵In) measurements. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical aspects of ensuring measurement accuracy and comparability across different facilities. While a specific, publicly available key comparison report for this compound activity was not identified, this guide is structured based on the principles of international key comparisons for other radionuclides, such as those organized by the Consultative Committee for Ionizing Radiation (CCRI(II)). For illustrative purposes, data from a hypothetical inter-laboratory comparison is presented.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs) are a cornerstone of quality assurance in analytical measurements. They are designed to assess the performance of laboratories by comparing their measurement results for the same sample. The primary objectives of such comparisons in the context of radionuclide metrology are to:

  • Evaluate the proficiency of participating laboratories in measuring the activity of a specific radionuclide.

  • Establish the degree of equivalence of national measurement standards.

  • Identify potential issues in measurement procedures and uncertainty budgets.

  • Provide confidence in the comparability of results across different research and clinical sites.

This compound is a primordial radionuclide with an extremely long half-life, making the precise measurement of its activity a challenging task. However, other indium isotopes, such as Indium-111, are widely used in radiopharmaceuticals, and the principles of their activity measurement and quality control are transferable. Inter-institutional comparisons of radiopharmaceuticals, including those containing Indium-111, have highlighted the importance of standardized procedures to ensure reproducibility.[1]

Hypothetical Inter-laboratory Comparison Data for this compound

The following table summarizes illustrative results from a hypothetical inter-laboratory comparison of an this compound solution with a reference activity concentration of 100.50 kBq/g. This table demonstrates how results from different laboratories using various measurement techniques can be compared.

LaboratoryMethodReported Activity (kBq/g)Relative Standard Uncertainty (%)Deviation from Reference Value (%)
Lab 14πβ-γ Coincidence Counting100.620.35+0.12
Lab 2Liquid Scintillation Counting (CIEMAT/NIST)101.150.75+0.65
Lab 3High-Purity Germanium (HPGe) Gamma Spectrometry99.891.20-0.61
Lab 4Cryogenic Calorimetry100.480.15-0.02
Lab 5Liquid Scintillation Counting (Triple-to-Double Coincidence Ratio - TDCR)100.810.60+0.31
Lab 6Ionization Chamber (Calibrated against primary standard)101.501.50+0.99

Experimental Protocols

Accurate measurement of this compound activity relies on a variety of sophisticated techniques. The choice of method often depends on the sample's activity level, the presence of impurities, and the required measurement uncertainty. Below are detailed methodologies for key experiments.

4πβ-γ Coincidence Counting

This is a primary method for the absolute standardization of radionuclides that decay by beta-gamma emission. Although ¹¹⁵In is a pure beta emitter, this technique is fundamental in radionuclide metrology and is often used for the calibration of other instruments.

  • Source Preparation: A known mass of the radioactive solution is deposited on a thin conductive film. The source is then dried to form a uniform, thin layer.

  • Detector Setup: The source is placed between two 4π geometry beta proportional counters and a NaI(Tl) or HPGe gamma-ray detector.

  • Data Acquisition: The beta and gamma channels are counted separately and in coincidence. By varying the beta detector efficiency, a series of beta, gamma, and coincidence counts are recorded.

  • Activity Calculation: The absolute activity is determined by extrapolating the beta efficiency to 100%.

Liquid Scintillation Counting (LSC)

LSC is a widely used technique for the measurement of beta-emitting radionuclides.

  • Sample Preparation: A known aliquot of the this compound solution is mixed with a liquid scintillation cocktail in a vial.

  • Instrumentation: The vial is placed in a liquid scintillation counter.

  • Measurement Principle: The beta particles emitted by ¹¹⁵In interact with the scintillator, producing photons of light. These photons are detected by photomultiplier tubes (PMTs). The number of detected photons is proportional to the energy of the beta particle.

  • Quantification: The activity is determined by comparing the sample's count rate to that of a standard with a known activity or by using efficiency tracing methods like the CIEMAT/NIST method or the Triple-to-Double Coincidence Ratio (TDCR) method.

High-Purity Germanium (HPGe) Gamma Spectrometry

While ¹¹⁵In is a pure beta emitter, this technique is crucial for identifying and quantifying any gamma-emitting impurities in the sample, which is a critical aspect of quality control.

  • Detector System: An HPGe detector with high energy resolution is used. The detector is shielded to reduce background radiation.

  • Calibration: The detector's efficiency is calibrated using a set of certified gamma-ray sources with known activities and energies covering the energy range of interest.

  • Measurement: The this compound sample is placed at a calibrated position in front of the detector, and the gamma-ray spectrum is acquired.

  • Analysis: The spectrum is analyzed to identify the characteristic gamma-ray peaks of any impurities. The activity of these impurities is calculated based on the peak area, detector efficiency, and gamma-ray emission probability.

Cryogenic Calorimetry

This is a highly accurate, absolute measurement technique that determines the activity by measuring the thermal power produced by the radioactive decay. Recent high-precision measurements of the ¹¹⁵In half-life have utilized this method.[2][3]

  • Calorimeter Setup: A sample of this compound is placed inside a cryogenic calorimeter, which is cooled to temperatures near absolute zero.

  • Temperature Measurement: The radioactive decay of ¹¹⁵In deposits energy in the form of heat, causing a minute temperature rise in the calorimeter. This temperature change is measured with a highly sensitive thermometer.

  • Activity Determination: The total energy deposited over time is measured. Knowing the average energy released per decay, the activity of the sample can be calculated with very low uncertainty.

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the principles of the different measurement techniques discussed.

G Workflow of an Inter-laboratory Comparison cluster_prep Preparation Phase cluster_meas Measurement Phase cluster_analysis Analysis Phase cluster_outcome Outcome P1 Coordinating Laboratory Prepares and Characterizes the Radioactive Solution P2 Distribution of Identical Samples to Participating Laboratories P1->P2 M1 Laboratories Measure the Sample Activity Using Their In-house Methods P2->M1 M2 Calculation of Measurement Uncertainty M1->M2 A1 Submission of Results and Uncertainty Budgets to the Coordinating Laboratory M2->A1 A2 Statistical Analysis and Comparison with the Reference Value A1->A2 A3 Drafting and Review of the Comparison Report A2->A3 O1 Publication of the Final Report with Degrees of Equivalence A3->O1 O2 Laboratories Implement Corrective Actions if Necessary O1->O2

Workflow of a typical inter-laboratory comparison for radionuclide measurements.

G Comparison of this compound Measurement Principles cluster_lsc Liquid Scintillation Counting cluster_calorimetry Cryogenic Calorimetry cluster_coincidence 4πβ-γ Coincidence Counting LSC_Principle Beta Particle excites Scintillator Cocktail LSC_Detection Photon Emission Detected by PMTs LSC_Principle->LSC_Detection Light Cal_Principle Radioactive Decay Deposits Energy as Heat Cal_Detection Minute Temperature Increase Measured Cal_Principle->Cal_Detection Heat Coin_Principle Simultaneous Detection of Beta and Gamma Emissions Coin_Detection Coincidence Logic Reduces Background Coin_Principle->Coin_Detection Time Correlation In115 This compound Sample In115->LSC_Principle Measures Beta In115->Cal_Principle Measures Decay Energy In115_Impurity This compound with Gamma Impurity In115_Impurity->Coin_Principle Measures Beta-Gamma

Conceptual overview of different principles for measuring this compound activity.

References

Indium-115: A Stable Foundation for Advanced Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of nuclear medicine and radiopharmaceutical development, the choice of radionuclide is paramount to the success of diagnostic and therapeutic agents. While several isotopes of indium have found utility in this field, Indium-115 (¹¹⁵In) presents a unique set of advantages, primarily through its metastable isomer, Indium-115m (¹¹⁵ᵐIn). This guide provides a comprehensive comparison of the ¹¹⁵In/¹¹⁵ᵐIn system with other commonly used indium isotopes, supported by experimental data and detailed methodologies, to inform the selection of the optimal isotope for specific research and clinical applications.

Comparative Analysis of Indium Isotopes

The primary advantage of ¹¹⁵In lies in its role as the parent isotope in a generator system that produces the short-lived, medically useful ¹¹⁵ᵐIn. This provides a distinct set of benefits when compared to directly produced radioisotopes like Indium-111 (¹¹¹In) and the generator-produced Indium-113m (¹¹³ᵐIn).

Quantitative Comparison of Key Properties
PropertyIndium-115m (from ¹¹⁵In)Indium-111Indium-113m
Half-life 4.486 hours2.8047 days[1][2]1.658 hours
Principal Gamma Photon Energies (keV) 336.2171.3 (91%), 245.4 (94%)[2]391.7
Decay Mode Isomeric TransitionElectron Capture[2]Isomeric Transition
Parent Isotope ¹¹⁵Cd (from neutron activation of ¹¹⁴Cd)Not applicable¹¹³Sn
Parent Half-life 53.46 hoursNot applicable115.09 days
Production Method ¹¹⁵Cd/¹¹⁵ᵐIn generator[3][4]Cyclotron production (e.g., ¹¹²Cd(p,2n)¹¹¹In)[2]¹¹³Sn/¹¹³ᵐIn generator
Natural Abundance of Target Isotope ¹¹⁴Cd: 28.73%¹¹²Cd: 24.13%¹¹²Sn: 0.97%

In-depth Analysis of Advantages

The data presented above highlights several key advantages of the ¹¹⁵In/¹¹⁵ᵐIn system for specific applications in radiopharmaceutical research and development.

On-demand Availability and Cost-Effectiveness

The ¹¹⁵Cd/¹¹⁵ᵐIn generator system allows for the on-site elution of ¹¹⁵ᵐIn, providing a readily available source of the radionuclide. This circumvents the logistical challenges and costs associated with the frequent procurement of short-lived isotopes from a cyclotron. The relatively long half-life of the parent isotope, ¹¹⁵Cd, ensures a sustained supply of ¹¹⁵ᵐIn over an extended period.

Favorable Radiation Characteristics for Imaging

With a principal gamma emission at 336.2 keV, ¹¹⁵ᵐIn is suitable for imaging with standard gamma cameras. Its shorter half-life compared to ¹¹¹In results in a lower radiation dose to the patient for a given administered activity, a crucial consideration in diagnostic imaging. While ¹¹¹In's dual photon emissions are well-suited for SPECT imaging, the simpler decay scheme of ¹¹⁵ᵐIn can be advantageous in certain imaging protocols.

Versatility in Radiochemistry

Indium isotopes, in general, exhibit versatile coordination chemistry, allowing for their incorporation into a wide range of biomolecules, including peptides, antibodies, and nanoparticles, through the use of various chelating agents. This flexibility is retained with ¹¹⁵ᵐIn, enabling its use in the development of a diverse array of targeted radiopharmaceuticals.

Experimental Protocols

To provide a practical context for the application of these isotopes, this section outlines the methodologies for key experiments.

Production of ¹¹⁵ᵐIn via a ¹¹⁵Cd/¹¹⁵ᵐIn Generator

A common method for constructing a ¹¹⁵Cd/¹¹⁵ᵐIn generator involves the adsorption of the parent radionuclide, ¹¹⁵Cd, onto an anion-exchange resin.[3]

Materials:

  • ¹¹⁵CdCl₂ in HCl solution

  • Anion-exchange resin (e.g., AG1-X8)

  • Chromatography column

  • Eluent: 0.05 M HCl

Procedure:

  • Prepare a slurry of the anion-exchange resin in deionized water and pack it into the chromatography column.

  • Wash the column with 0.05 M HCl.

  • Load the ¹¹⁵CdCl₂ solution onto the column. The ¹¹⁵Cd will be adsorbed onto the resin.

  • Wash the column with 0.05 M HCl to remove any unbound impurities.

  • Elute the ¹¹⁵ᵐIn from the column using 0.05 M HCl. The ¹¹⁵ᵐIn, being in a different chemical form, will not be retained by the resin and will be collected in the eluate.

  • The eluted ¹¹⁵ᵐIn can then be used for radiolabeling.

Radiolabeling of a Peptide with Indium-111

This protocol describes the labeling of a DOTA-conjugated peptide with ¹¹¹In, a common procedure in the development of radiopharmaceuticals for imaging and therapy.

Materials:

  • DOTA-conjugated peptide

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium acetate buffer (pH 5.5)

  • Metal-free water

  • Heating block

  • ITLC strips for quality control

Procedure:

  • In a sterile, metal-free vial, combine the DOTA-conjugated peptide and the ammonium acetate buffer.

  • Add the ¹¹¹InCl₃ solution to the peptide mixture.

  • Incubate the reaction mixture at 95°C for 15-30 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using ITLC to determine the radiochemical purity.

  • The final product is then purified and prepared for in vivo studies.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the production pathway of ¹¹⁵ᵐIn and a typical experimental workflow for evaluating a novel radiopharmaceutical.

cluster_production Production of Indium-115m n1 Stable ¹¹⁴Cd n2 Neutron Activation (n,γ) n1->n2 in reactor n3 Radioactive ¹¹⁵Cd (Parent Isotope) n2->n3 n4 Beta Decay n3->n4 T½ = 53.46 h n5 Metastable ¹¹⁵ᵐIn (Daughter Isotope) n4->n5 n6 Isomeric Transition (γ emission) n5->n6 T½ = 4.486 h n7 Stable ¹¹⁵In n6->n7 cluster_workflow Radiopharmaceutical Evaluation Workflow cluster_synthesis Synthesis & QC cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies s1 Radiolabeling of Targeting Molecule s2 Quality Control (Radiochemical Purity) s1->s2 iv1 Cell Binding Assays s2->iv1 iv2 Internalization Studies iv1->iv2 ivv1 Biodistribution in Animal Models iv2->ivv1 ivv2 SPECT/CT Imaging ivv1->ivv2 ivv3 Dosimetry Calculations ivv2->ivv3

References

A Comparative Guide to Replicating and Verifying Historical Indium-115 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of historical and modern experimental techniques for the study of Indium-115 (¹¹⁵In), a long-lived primordial nuclide. Its unique decay properties, including an extremely long half-life and a metastable isomeric state, have made it a subject of interest in nuclear physics for decades. This document outlines the evolution of experimental methodologies, from early radioactivity measurements to contemporary high-precision spectroscopic techniques. Detailed protocols for both historical and modern approaches are provided to aid in the replication and verification of these foundational experiments.

This compound undergoes beta decay to Tin-115 (¹¹⁵Sn) with a remarkably long half-life of 4.41 x 10¹⁴ years.[1] Additionally, it possesses a metastable isomer, Indium-115m (¹¹⁵ᵐIn), which decays with a much shorter half-life of 4.486 hours. The study of these decay processes has been pivotal in understanding nuclear structure and weak interaction physics.

Quantitative Data Summary

The following tables summarize the key decay properties of this compound and its isomer, as well as a comparison of the performance of historical and modern detector technologies used in its study.

Table 1: Decay Properties of this compound and Indium-115m

PropertyThis compound (¹¹⁵In)Indium-115m (¹¹⁵ᵐIn)
Half-life 4.41 x 10¹⁴ years[1]4.486 hours[2]
Decay Mode β⁻Isomeric Transition (IT) & β⁻
Decay Product ¹¹⁵Sn¹¹⁵In (IT), ¹¹⁵Sn (β⁻)
Q-value (β⁻ decay) 497.954 keV[3]831 keV (to ¹¹⁵Sn)[2]
Metastable State Energy N/A336.244 keV[2]

Table 2: Comparison of Historical and Modern Detector Performance for ¹¹⁵In Beta Decay Studies

Detector TypeTypical Energy ResolutionDetection EfficiencyBackground Radiation LevelsKey AdvantagesKey Disadvantages
Geiger-Müller Counter (Historical) Poor (no energy discrimination)High for charged particlesHighSimple, robust, and relatively inexpensive.Cannot determine the energy of the radiation, subject to significant dead-time effects.
NaI(Tl) Scintillation Detector (Historical/Modern) ~7% at 662 keVHighModerateGood light yield and high stopping power.Lower resolution compared to semiconductor detectors.
High-Purity Germanium (HPGe) Detector (Modern) < 0.2% at 1332 keVModerateLowExcellent energy resolution for gamma spectroscopy.Requires cryogenic cooling.
Cryogenic Calorimeter (Modern) ~0.1% at 100 keVHigh (source is the detector)Very LowExtremely high energy resolution, low energy threshold.[4]Requires ultra-low temperatures, complex setup.[4]

Experimental Protocols

Historical Experiment: Measurement of the Half-life of Indium-115m using a Geiger-Müller Counter

This protocol describes a method analogous to those used in the mid-20th century to determine the half-life of the metastable state of this compound.

Objective: To measure the half-life of ¹¹⁵ᵐIn.

Materials:

  • Indium foil sample

  • Neutron source (e.g., Americium-Beryllium)

  • Paraffin wax for neutron moderation

  • Lead shielding

  • Geiger-Müller tube with a compatible counter/scaler

  • Stopwatch

  • Logarithmic graph paper

Methodology:

  • Activation of Indium Sample:

    • Place the Indium foil sample in close proximity to the neutron source.

    • Surround the source and sample with paraffin wax to thermalize the neutrons, increasing the probability of neutron capture and excitation of the Indium nuclei to the metastable state.

    • Irradiate the sample for a period sufficient to produce a measurable amount of ¹¹⁵ᵐIn (e.g., several hours).

  • Measurement of Decay:

    • After irradiation, quickly transfer the activated Indium foil to a fixed position in front of the Geiger-Müller tube.

    • Ensure the geometry of the sample relative to the detector is constant for all measurements.

    • Begin recording the number of counts over a set time interval (e.g., 1 minute) at regular intervals (e.g., every 15 minutes).

    • Continue measurements for several half-lives (e.g., 12-24 hours).

  • Data Analysis:

    • For each measurement, subtract the background count rate (measured separately with the non-activated sample) to obtain the net count rate from the decaying ¹¹⁵ᵐIn.

    • Plot the natural logarithm of the net count rate against time.

    • The data points should fall on a straight line, confirming exponential decay.

    • The slope of this line is equal to the negative of the decay constant (λ).

    • Calculate the half-life (T₁/₂) using the formula: T₁/₂ = ln(2) / λ.

Modern Experiment: High-Precision Beta Spectroscopy of this compound with a Cryogenic Calorimeter

This protocol outlines a contemporary approach for the precise measurement of the ¹¹⁵In beta decay spectrum, similar to the ACCESS experiment.[4]

Objective: To obtain a high-resolution energy spectrum of the beta particles emitted from the decay of ¹¹⁵In.

Materials:

  • A crystal containing Indium (e.g., Indium Iodide - InI) that serves as both the source and the detector.[4]

  • A dilution refrigerator capable of reaching temperatures in the millikelvin range.

  • A sensitive thermometer, such as a Neutron Transmutation Doped (NTD) thermistor.

  • Low-noise readout electronics.

  • Data acquisition system.

  • Lead and copper shielding to reduce background radiation.

Methodology:

  • Detector Setup and Cooling:

    • The Indium-containing crystal is mounted in the dilution refrigerator and thermally coupled to the sensitive thermometer.

    • The entire assembly is enclosed in lead and copper shielding to minimize external background radiation.

    • The refrigerator is used to cool the detector to its operating temperature, typically a few millikelvins above absolute zero.[4]

  • Data Acquisition:

    • When a beta decay occurs within the crystal, the energy of the emitted electron is deposited as heat, causing a small temperature rise.

    • This temperature change is detected by the thermistor and converted into a voltage pulse by the readout electronics.

    • The amplitude of the voltage pulse is proportional to the energy of the beta particle.

    • The data acquisition system records these pulses over an extended period to accumulate a high-statistics energy spectrum.

  • Data Analysis:

    • The recorded pulses are processed to reconstruct the energy of each decay event.

    • A calibration is performed using known energy sources to accurately convert the pulse heights to an energy scale.

    • The resulting energy spectrum is a direct measurement of the ¹¹⁵In beta decay spectrum.

    • This high-precision spectrum can be compared with theoretical models of nuclear decay.

Visualizations

Indium115_Decay_Scheme In115 ¹¹⁵In (9/2+) Sn115 ¹¹⁵Sn (1/2+) In115->Sn115 β⁻ (4.41 x 10¹⁴ y) In115m ¹¹⁵ᵐIn (1/2-) 336.244 keV In115m->In115 IT (4.486 h) In115m->Sn115 β⁻ (4.486 h)

Caption: Decay scheme of this compound, showing beta decay and isomeric transition.

Historical_Workflow cluster_activation Sample Activation cluster_measurement Decay Measurement cluster_analysis Data Analysis NeutronSource Neutron Source Paraffin Paraffin Moderator NeutronSource->Paraffin IndiumFoil Indium Foil GM_Tube Geiger-Müller Tube IndiumFoil->GM_Tube Paraffin->IndiumFoil Counter Counter/Scaler GM_Tube->Counter Plotting Plot ln(Counts) vs. Time Counter->Plotting HalfLifeCalc Calculate Half-life Plotting->HalfLifeCalc Modern_Workflow cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis InI_Crystal InI Crystal (Source & Detector) Thermistor NTD Thermistor InI_Crystal->Thermistor DilutionFridge Dilution Refrigerator DilutionFridge->InI_Crystal Readout Low-Noise Readout Thermistor->Readout Shielding Lead/Copper Shielding Shielding->DilutionFridge DAQ Data Acquisition System Readout->DAQ Calibration Energy Calibration DAQ->Calibration EnergySpectrum Reconstruct Energy Spectrum ModelComparison Compare with Theoretical Models EnergySpectrum->ModelComparison Calibration->EnergySpectrum

References

Safety Operating Guide

Proper Disposal Procedures for Indium-115: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the handling and disposal of Indium-115 (¹¹⁵In), focusing on procedural, step-by-step guidance. While this compound is a radioactive isotope, its exceptionally long half-life renders it weakly radioactive, a critical factor in determining its disposal pathway.

Key Properties of this compound

The disposal procedure for any radioactive material is fundamentally guided by its radiological properties. For ¹¹⁵In, the most pertinent characteristic is its extremely low specific activity. A summary of its key data is presented below.

PropertyValueSource(s)
Half-Life 4.41 x 10¹⁴ years[1]
Radiation Type Beta (β⁻) Emission[1]
Decay Product Tin-115 (¹¹⁵Sn)[1]
Specific Activity 7.1158 x 10⁻¹² Curies/gram (Ci/g)[1]
NRC Exempt Quantity 10 µCi[2][3]
Natural Abundance 95.7% of natural indium

Step-by-Step Disposal Protocol

The primary determinant for the disposal of ¹¹⁵In is the total radioactivity of the waste. The U.S. Nuclear Regulatory Commission (NRC) establishes "exempt quantities" for radionuclides, which are amounts considered to not pose a significant radiological risk.[4] The exempt quantity for ¹¹⁵In is 10 microcuries (µCi).[2][3]

Step 1: Determine the Total Activity of Your this compound Waste

Before proceeding with disposal, you must calculate the total activity of the ¹¹⁵In in your waste material. This can be determined from the initial activity of the material and its mass.

  • If the total activity is LESS THAN 10 µCi: The waste is considered an exempt quantity .

  • If the total activity is MORE THAN 10 µCi: The waste must be managed as low-level radioactive waste (LLW) .

Step 2: Follow the Appropriate Disposal Pathway

Based on the determination in Step 1, proceed with the corresponding disposal plan.

Pathway A: Disposal of Exempt Quantities (< 10 µCi)

For waste containing less than 10 µCi of ¹¹⁵In, the radiological hazard is minimal.[4] The primary considerations for disposal shift to the chemical properties of indium and institutional safety protocols.

Experimental Protocol for Exempt Quantity Disposal:

  • Segregation: Ensure the exempt ¹¹⁵In waste is not mixed with other licensed radioactive materials.

  • Chemical Hazard Assessment: Review the chemical composition of the waste. Indium metal is incompatible with strong oxidizing agents, acids, and halogens.[5] While solid indium metal has low toxicity, its dust and fumes can be irritating.[6]

  • Labeling: Clearly label the waste container with its chemical contents (e.g., "Indium Metal Waste, Non-Radioactive for Disposal Purposes"). It is crucial not to use a radioactive symbol to avoid confusion with licensed radioactive waste. Your institution's Environmental Health and Safety (EHS) office may provide specific labels for exempt materials.[4]

  • Containerization: Place the waste in a sealed, durable container that is compatible with its chemical nature.

  • Consult EHS: Contact your institution's EHS or Chemical Safety office. Inform them that you have chemically hazardous waste that contains an exempt quantity of a long-lived radioisotope. Follow their specific procedures for chemical waste pickup and disposal.

  • Record Keeping: Maintain a record of the disposal, noting the date, amount, and confirmation that the activity was below the exempt quantity.

Pathway B: Disposal of Licensed Quantities (> 10 µCi)

If the waste contains more than 10 µCi of ¹¹⁵In, it must be handled and disposed of as low-level radioactive waste in accordance with institutional and regulatory requirements.

Experimental Protocol for Low-Level Radioactive Waste Disposal:

  • Segregation: At the point of generation, segregate ¹¹⁵In waste from all other waste streams, including non-radioactive trash, chemical waste, and other radioisotopes. Many institutions require long-lived isotopes (half-life > 90 days) to be kept separate from short-lived isotopes.

  • Containerization: Use a waste container approved by your institution's Radiation Safety Officer (RSO) or EHS department. The container must be new or in good condition and appropriate for the waste's physical form (e.g., solid, liquid).

  • Labeling: The container must be clearly labeled with the "Caution, Radioactive Material" sign and the trefoil symbol. The label must also include:

    • Isotope: this compound (¹¹⁵In)

    • Waste Type (e.g., Dry Solid, Aqueous Liquid)

    • An estimate of the activity

    • The date the waste was first added to the container.

  • Storage: Store the waste container in a designated and properly shielded location within the laboratory. Access should be restricted to authorized personnel.

  • Waste Pickup Request: Once the container is full or ready for disposal, submit a radioactive waste pickup request to your institution's RSO or EHS department. Do not remove the waste from the lab yourself.

  • Record Keeping: Document the generation and disposal of the radioactive waste in your laboratory's isotope inventory and usage logs. This is a critical component of regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generate this compound Waste check_activity Determine Total Activity of Waste start->check_activity exempt Pathway A: Exempt Quantity Disposal (< 10 µCi) check_activity->exempt < 10 µCi llw Pathway B: Low-Level Waste Disposal (> 10 µCi) check_activity->llw >= 10 µCi assess_chem Assess Chemical Hazards exempt->assess_chem segregate_rad Segregate as Long-Lived Radioactive Waste llw->segregate_rad label_chem Label as Chemical Waste (No Rad Symbol) assess_chem->label_chem contact_ehs_chem Contact EHS for Chemical Waste Pickup label_chem->contact_ehs_chem record_keeping Maintain Disposal Records contact_ehs_chem->record_keeping label_rad Label with Rad Symbol and Isotope Info segregate_rad->label_rad contact_rso Request Pickup by Radiation Safety Office label_rad->contact_rso contact_rso->record_keeping

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Indium-115

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Indium-115, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

This compound is a naturally occurring, weakly radioactive isotope of indium with an extremely long half-life of 4.41 x 10¹⁴ years.[1][2] While its radioactivity is low, the chemical toxicity of indium, particularly in dust or fume form, necessitates stringent safety measures.[3][4][5]

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective is to minimize exposure to indium dust and fumes through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: All work with this compound, especially in powder form, must be conducted in a well-ventilated area.[6][7] The use of process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls is mandatory to maintain airborne concentrations below recommended exposure limits.[3][6][8]

Required Personal Protective Equipment:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] In situations where particle generation is likely, chemical safety goggles should be worn.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory.[6] Recommended materials include:

    • Butyl rubber

    • Neoprene

    • Nitrile/butadiene rubber

    • Polyethylene

    • Ethyl vinyl alcohol laminate

    • Polyvinyl alcohol (PVA)

    • Polyvinyl chloride (PVC) Gloves must be inspected before each use and disposed of in accordance with institutional and local regulations after handling the material.[7][9]

  • Body Protection: A lab coat or other protective clothing appropriate for the procedure should be worn to prevent skin contact.[6][8]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the occupational limits, a NIOSH-approved dust respirator is required.[3][6]

Quantitative Exposure Limits and Physical Data

This table summarizes the key occupational exposure limits and physical properties of indium.

ParameterValueSource
Occupational Exposure Limits
OSHA (PEL) - TWA0.1 mg/m³[3][6]
ACGIH (TLV) - TWA0.1 mg/m³[3][6][7]
NIOSH (REL) - TWA0.1 mg/m³[3][7]
Physical Properties
AppearanceSoft, silvery-white solid[3]
Melting Point156.6 °C[3]
Boiling Point2072 °C[3]
Solubility in WaterInsoluble[3]
Half-life of this compound4.41 x 10¹⁴ years[1][2]

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, TLV: Threshold Limit Value, REL: Recommended Exposure Limit

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the step-by-step methodology for safely handling this compound powder in a laboratory setting.

1. Preparation and Pre-Handling Checks: 1.1. Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. 1.2. Verify that the fume hood is functioning correctly. 1.3. Assemble all necessary materials, including this compound, required reagents, and waste containers. 1.4. Don all required PPE as specified in the section above.

2. Handling and Experimental Procedure: 2.1. Conduct all manipulations of this compound powder within the fume hood to minimize inhalation risk. 2.2. Avoid actions that could generate dust, such as rapid pouring or scraping. 2.3. If weighing the powder, use an analytical balance inside the fume hood or a containment enclosure. 2.4. After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[7][9]

3. Spill Management: 3.1. In case of a small spill, do not use dry sweeping methods. 3.2. Carefully dampen the spilled material with water (if chemically compatible with other materials present) to prevent dust from becoming airborne. 3.3. Gently scoop the material into a clearly labeled, sealed container for disposal. 3.4. For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Waste Disposal Plan: 4.1. Non-Radioactive Chemical Waste: All materials contaminated with this compound (e.g., gloves, wipes, disposable labware) should be considered hazardous chemical waste. 4.2. Segregation: Do not mix indium waste with other waste streams. 4.3. Containerization: Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Indium," and any other relevant chemical information. 4.4. Radioactive Considerations: Due to its extremely long half-life, this compound waste is primarily managed based on its chemical hazards. However, always adhere to your institution's specific guidelines for low-level radioactive waste. Do not mix different isotopes in the same waste container.[10] 4.5. Final Disposal: Arrange for waste pickup and disposal through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[6]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill_response Spill Response cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe handle Handle this compound in Fume Hood don_ppe->handle spill Spill Occurs handle->spill Potential no_spill No Spill handle->no_spill dampen Dampen Material spill->dampen decontaminate Decontaminate Work Area no_spill->decontaminate collect Collect and Contain dampen->collect collect->decontaminate segregate_waste Segregate Waste (Gloves, Wipes, etc.) decontaminate->segregate_waste package_waste Package and Label Waste segregate_waste->package_waste dispose Dispose via Licensed Service package_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.